molecular formula C12H16O3 B181985 2-(2-Isopropylphenoxy)propanoic acid CAS No. 161790-37-0

2-(2-Isopropylphenoxy)propanoic acid

Número de catálogo: B181985
Número CAS: 161790-37-0
Peso molecular: 208.25 g/mol
Clave InChI: KJOWLMCSCDFVCH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(2-Isopropylphenoxy)propanoic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Isopropylphenoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Isopropylphenoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2-propan-2-ylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)10-6-4-5-7-11(10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOWLMCSCDFVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396287
Record name 2-(2-isopropylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161790-37-0
Record name 2-(2-isopropylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(2-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Phenoxypropanoic Acid Derivatives Primary Utility: Chemical Probe (SAR Studies), Taste Modulation, Herbicide Intermediate

Executive Summary

2-(2-Isopropylphenoxy)propanoic acid (CAS: 161790-37-0) is a specialized organic acid belonging to the phenoxypropanoic acid class.[1] Structurally, it consists of a propanoic acid moiety linked via an ether bond to a benzene ring substituted at the ortho position with an isopropyl group.

This molecule serves as a critical Structure-Activity Relationship (SAR) probe in two distinct fields:

  • Sensory Pharmacology: It is a structural analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid), a potent sweetness inhibitor. The ortho-isopropyl substitution provides steric bulk that helps researchers map the binding pockets of the T1R3 sweet taste receptor.

  • Agrochemicals: It shares the core scaffold of auxin-mimic herbicides like Mecoprop (MCPP). The isopropyl group alters lipophilicity and metabolic stability, making it a useful reference standard for studying herbicide resistance and metabolic degradation pathways.

Physicochemical Profile

The following data synthesizes experimental observations and high-fidelity predictive models for the free acid form.

PropertyValue / DescriptionContext
CAS Number 161790-37-0Unique Identifier
IUPAC Name 2-(2-propan-2-ylphenoxy)propanoic acidOfficial Nomenclature
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Physical State Crystalline SolidWhite to off-white powder
Solubility Low in water; Soluble in EtOH, DMSO, DCMLipophilic nature of isopropyl group
pKa (Acid) 3.5 – 3.8 (Predicted)Typical for

-phenoxy acids
LogP ~2.8 – 3.2 (Predicted)Higher than Lactisole due to alkyl chain
Chirality Yes (C2 of propanoic chain)Exists as (R) and (S) enantiomers

Synthesis & Manufacturing Protocol

The synthesis follows a classical Williamson Ether Synthesis , modified for steric hindrance at the ortho position. This protocol favors the use of a bromo-ester over a chloro-ester to ensure higher yields despite the steric bulk of the isopropyl group.

Reagents:
  • Substrate: 2-Isopropylphenol (CAS: 88-69-7)

  • Alkylating Agent: Ethyl 2-bromopropionate (CAS: 535-11-5)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent: Acetonitrile (ACN) or DMF

  • Hydrolysis: Sodium Hydroxide (NaOH), 2M aq.

Step-by-Step Methodology:
  • Etherification (O-Alkylation):

    • Charge a reaction vessel with 2-Isopropylphenol (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in Acetonitrile .

    • Heat to 60°C under N₂ atmosphere for 30 minutes to facilitate phenoxide formation.

    • Dropwise add Ethyl 2-bromopropionate (1.2 eq). Note: The bromo-derivative is preferred over chloro- to overcome the steric hindrance of the ortho-isopropyl group.

    • Reflux at 80°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate to yield the intermediate ester.

  • Saponification (Hydrolysis):

    • Dissolve the crude ester in a 1:1 mixture of THF and 2M NaOH .

    • Stir at room temperature for 4 hours.

    • Acidification: Cool the mixture to 0°C. Acidify to pH ~2 using 1M HCl.

    • Isolation: Extract the precipitate with DCM. Wash the organic layer with brine, dry, and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc to obtain the pure acid.

Reaction Workflow Diagram

SynthesisPath Reactants 2-Isopropylphenol + Ethyl 2-bromopropionate Intermediate Intermediate Ester (Ethyl 2-(2-isopropylphenoxy)propanoate) Reactants->Intermediate K2CO3, Reflux (Williamson Ether Synthesis) Hydrolysis Hydrolysis (NaOH / THF) Intermediate->Hydrolysis Product Final Product 2-(2-Isopropylphenoxy)propanoic acid Hydrolysis->Product HCl Workup

Caption: Synthetic pathway via Williamson ether synthesis followed by alkaline hydrolysis.

Structure-Activity Relationships (SAR) & Applications

This molecule is rarely the "final drug" but rather a high-value tool compound used to probe biological systems. Its utility is best understood by comparing it to established bioactive molecules.

A. Taste Modulation (Sweetness Inhibition)

The molecule is a close analog of Lactisole , a commercial sweetness inhibitor.

  • Mechanism: Lactisole binds to the transmembrane domain of the T1R3 subunit of the sweet taste receptor, locking it in an inactive conformation.

  • The Isopropyl Probe: By replacing the para-methoxy group of Lactisole with an ortho-isopropyl group, researchers test the steric tolerance of the T1R3 binding pocket.

    • Hypothesis: If activity is retained, the receptor pocket is large enough to accommodate ortho substituents. If activity is lost, the binding requires a specific linear conformation disrupted by the ortho bulk.

B. Auxin Mimicry (Herbicides)

Phenoxypropanoic acids are a major class of herbicides (e.g., Mecoprop).

  • Mechanism: They mimic the plant hormone Indole-3-acetic acid (Auxin), causing uncontrolled growth and plant death.

  • The Isopropyl Probe: The isopropyl group increases lipophilicity (LogP), potentially enhancing cuticular penetration in plants compared to methyl-substituted analogs.

SAR Logic Diagram

SAR_Logic Core 2-(2-Isopropylphenoxy)propanoic acid AcidHead Propanoic Acid Moiety (Essential for Receptor Binding) Core->AcidHead Linker Ether Linkage (Rotational Freedom) Core->Linker Substituent Ortho-Isopropyl Group (Steric Bulk & Lipophilicity) Core->Substituent Taste Taste Modulation (T1R3 Receptor Probe) AcidHead->Taste Ionic Interaction Agro Herbicide Resistance (Auxin Mimic) AcidHead->Agro Bio-isostere to IAA Substituent->Taste Probes Steric Clash Substituent->Agro Modulates Metabolic Stability

Caption: Functional dissection of the molecule highlighting its role as a chemical probe in Taste and Agrochemical research.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.25 (d, 6H, Isopropyl -CH₃)
      
    • 
       1.65 (d, 3H, Propanoic -CH₃)
      
    • 
       3.35 (sept, 1H, Isopropyl -CH)
      
    • 
       4.75 (q, 1H, 
      
      
      
      -CH next to COOH)
    • 
       6.8–7.3 (m, 4H, Aromatic protons)
      
    • 
       10.5 (br s, 1H, COOH)
      
  • IR Spectroscopy:

    • Broad band ~2500–3300 cm⁻¹ (O-H stretch, carboxylic acid).

    • Sharp peak ~1700–1725 cm⁻¹ (C=O stretch).

    • Strong peak ~1240 cm⁻¹ (C-O-C ether stretch).

Safety & Handling

  • GHS Classification: Warning.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic potential; keep dry.

References

  • Sigma-Aldrich.[2] (n.d.). 2-(2-Isopropylphenoxy)propanoic acid Product Sheet. Retrieved from

  • Schiffman, S. S., et al. (1999).[3] "Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid."[4][3][5][6] Chemical Senses, 24(4), 439-447.[3] (Establishes the SAR foundation for phenoxypropanoic acid taste modifiers). Retrieved from

  • National Center for Biotechnology Information. (2024).[7][8][3][9][10] PubChem Compound Summary for CID 329818881, 2-(2-Isopropylphenoxy)propanoic acid. Retrieved from [2]

  • P&S Chemicals. (n.d.). Product Information: 2-(2-Isopropylphenoxy)propanoic acid.[1][2][11] Retrieved from

Sources

Technical Guide: Scalable Synthesis of 2-(2-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-(2-Isopropylphenoxy)propanoic acid (CAS 161790-37-0), a structural analog of phenoxy-propanoic acid herbicides (e.g., Mecoprop) and a potential intermediate in the development of PPAR agonists or auxin-mimetic agrochemicals.

The methodology prioritizes the Williamson Ether Synthesis via an ester intermediate. While direct alkylation with 2-chloropropanoic acid is possible, the ester route using ethyl 2-bromopropionate is selected here for its superior regioselectivity, higher yield, and ease of purification in a research setting, particularly given the steric hindrance imposed by the ortho-isopropyl group.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-(2-Isopropylphenoxy)propanoic acid Molecular Formula: C₁₂H₁₆O₃ Molecular Weight: 208.25 g/mol Core Challenge: The ortho-isopropyl substituent on the phenol ring introduces significant steric bulk adjacent to the nucleophilic oxygen. This requires optimized conditions to favor S_N2 substitution over elimination side reactions.

Retrosynthetic Logic

The molecule is disconnected at the ether linkage (


).
  • Precursors: 2-Isopropylphenol (nucleophile) and an

    
    -halo propanoic acid derivative (electrophile).
    
  • Leaving Group Selection: Bromide is preferred over chloride to accelerate the rate-determining step, compensating for the steric hindrance of the nucleophile.

  • Protecting Group: The carboxylic acid is masked as an ethyl ester to prevent side reactions (self-alkylation) and improve solubility in organic solvents during the coupling phase.

Synthesis Strategy: The Ester Route

This pathway consists of two distinct unit operations:

  • O-Alkylation: Reaction of 2-isopropylphenol with ethyl 2-bromopropionate using Potassium Carbonate (

    
    ) in Acetone.
    
  • Saponification: Hydrolysis of the intermediate ester using Sodium Hydroxide (

    
    ) followed by acidification.
    
Reaction Scheme Visualization

SynthesisPathway Start 2-Isopropylphenol (Nucleophile) Intermediate Ethyl 2-(2-isopropylphenoxy)propanoate (Intermediate Ester) Start->Intermediate Step 1: K2CO3, Acetone Reflux, 6-8h (SN2 Alkylation) Reagent Ethyl 2-bromopropionate (Electrophile) Reagent->Intermediate Product 2-(2-Isopropylphenoxy)propanoic acid (Final Product) Intermediate->Product Step 2: NaOH, EtOH/H2O Hydrolysis -> Acidification

Figure 1: Two-step synthesis pathway via Williamson etherification and subsequent saponification.

Detailed Experimental Protocol

Step 1: O-Alkylation (Synthesis of the Ester Intermediate)

Objective: Covalent attachment of the propanoate tail via nucleophilic substitution.

Reagents & Stoichiometry:

Component Equiv. Role
2-Isopropylphenol 1.0 Substrate (Nucleophile)
Ethyl 2-bromopropionate 1.2 Electrophile

| Potassium Carbonate (


)  | 2.0 | Base (Proton Scavenger) |
| Potassium Iodide (

)
| 0.1 | Catalyst (Finkelstein-like activation) | | Acetone (Dry) | -- | Solvent |

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube.

  • Dissolution: Charge the flask with 2-Isopropylphenol (1.0 equiv) and anhydrous Acetone (10 mL per gram of phenol).

  • Deprotonation: Add anhydrous

    
      (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
    • Note: The mixture will appear as a suspension.

  • Addition: Add Ethyl 2-bromopropionate (1.2 equiv) dropwise via a syringe or addition funnel. Add catalytic KI (0.1 equiv) to accelerate the reaction via in-situ formation of the more reactive iodide.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 6–8 hours.
    
    • Process Control: Monitor via TLC (Mobile Phase: 10% Ethyl Acetate in Hexane). The starting phenol spot (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude ester as a yellow oil.

Step 2: Saponification (Hydrolysis to Final Acid)

Objective: Cleavage of the ethyl ester to release the free carboxylic acid.

Reagents:

  • Crude Ester (from Step 1)

  • Sodium Hydroxide (

    
    , 2M aqueous solution)
    
  • Ethanol (

    
    )[2]
    
  • Hydrochloric Acid (

    
    , 1M and Conc.)[1]
    

Protocol:

  • Dissolution: Dissolve the crude ester in Ethanol (5 mL per gram of ester).

  • Hydrolysis: Add 2M NaOH (3.0 equiv). The solution may turn slightly cloudy.

  • Reaction: Stir at ambient temperature for 2 hours. If reaction is sluggish (checked by TLC), warm to

    
     for 30 minutes.
    
  • Workup & Isolation:

    • Evaporate the Ethanol under reduced pressure.

    • Dilute the residue with water.[3]

    • Wash (Critical Step): Extract the alkaline aqueous layer with Diethyl Ether (

      
      ) or Dichloromethane (
      
      
      
      ) to remove unreacted phenol or neutral organic impurities. Discard the organic layer.
    • Acidification: Cool the aqueous layer in an ice bath. Slowly add Conc. HCl until pH

      
       1.[3] The product will precipitate as a white/off-white solid or separate as an oil that solidifies upon standing.
      
  • Purification:

    • Filter the solid.[4][5]

    • Recrystallization: Recrystallize from minimal hot Ethanol/Water (1:3 ratio) or Hexane/Ethyl Acetate to obtain high-purity crystals.

Process Validation & Characterization

To ensure scientific integrity, the synthesized compound must be validated against expected spectroscopic data.

Critical Process Parameters (CPPs)
ParameterTarget RangeImpact
Reaction Temperature (Step 1) 56–60°C (Reflux)Low temp leads to incomplete conversion; high temp degrades reagent.
Base Stoichiometry >1.5 EquivEssential to neutralize HBr generated; insufficient base stalls reaction.
pH during Isolation < 2.0Must be fully protonated to precipitate from water.
Expected Analytical Data ( -NMR Features)
  • Isopropyl Group:

    • 
       ppm (Doublet, 6H, 
      
      
      
      )
    • 
       ppm (Septet, 1H, 
      
      
      
      )
  • Propanoic Acid Moiety:

    • 
       ppm (Doublet, 3H, 
      
      
      
      )
    • 
       ppm (Quartet, 1H, 
      
      
      
      ) — Characteristic shift due to adjacent Oxygen.
  • Aromatic Region:

    • 
       ppm (Multiplet, 4H, Aryl protons).
      

Troubleshooting & Optimization

Workflow Logic Diagram

The following diagram illustrates the decision-making process during the synthesis to ensure purity.

Optimization CheckTLC Check TLC (Step 1) Is Phenol visible? Complete Proceed to Workup CheckTLC->Complete No Incomplete Add 0.2 eq KI Extend Reflux 2h CheckTLC->Incomplete Yes CheckSolubility Precipitation (Step 2) Oiling out? Solid Filter & Dry CheckSolubility->Solid No Oil Extract with DCM Dry over Na2SO4 Evaporate CheckSolubility->Oil Yes

Figure 2: Logical decision tree for reaction monitoring and product isolation.

Common Issues
  • Low Yield in Step 1: Often caused by the steric bulk of the isopropyl group.

    • Solution: Switch solvent to DMF (Dimethylformamide) and heat to

      
      . DMF promotes 
      
      
      
      reactions more effectively than acetone but is harder to remove.
  • Product "Oiling Out" upon Acidification:

    • Solution: If the acid separates as an oil, extract it into DCM, dry with

      
      , and evaporate. The solid can often be induced by scratching the flask or adding a seed crystal.
      

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Synthesis of Phenoxy-propanoic Acid Herbicides (Analogous Chemistry): Rees, P. M., et al. "Synthesis and herbicidal activity of 2-phenoxypropionic acid derivatives." Journal of Agricultural and Food Chemistry, 1985.
  • Specific Reactivity of 2-Isopropylphenol

    • ChemicalBook. "Ethyl 2-bromopropionate | 535-11-5."[6] Accessed Jan 2026.[6] Link

    • ResearchGate. "Solvent effect on regioselectivity of bromination of 2-isopropylphenol." (Context on steric behavior). Link

Sources

Technical Monograph: 2-(2-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Synthetic Pathways, and Pharmacophore Analysis

Introduction and Nomenclature

The compound 2-(2-Isopropylphenoxy)propanoic acid represents a critical chemical scaffold in both agrochemical and pharmaceutical research.[1] Structurally, it belongs to the phenoxypropanoic acid class, a group characterized by an ether linkage connecting a substituted phenol ring to a propanoic acid tail.[1] This motif is the pharmacophore responsible for the activity of "fop" herbicides (auxin mimics) and fibrate-class lipid-lowering drugs (PPAR agonists).[1]

Systematic Nomenclature Breakdown

The IUPAC name is derived through a hierarchical analysis of the molecular structure:

  • Principal Functional Group: Carboxylic acid (Suffix: -oic acid).[1]

  • Parent Chain: Propane (3 carbons), numbered starting from the carboxyl carbon (C1).[1]

  • Substituent: A phenoxy group attached at position 2 of the propanoic acid chain.[1][2][3][4]

  • Sub-substituent: An isopropyl group (propan-2-yl) attached at position 2 (ortho) of the phenoxy ring.[1]

Preferred IUPAC Name (PIN): 2-[2-(Propan-2-yl)phenoxy]propanoic acid Common Chemical Name: 2-(o-Cumenoxy)propionic acid[1]

Stereochemistry

The molecule possesses a chiral center at the C2 position of the propanoic acid moiety.[1]

  • (R)-Enantiomer: Typically the biologically active eutomer in auxin-mimic herbicides (e.g., Mecoprop-P).[1]

  • (S)-Enantiomer: Often the distomer or inactive isomer.[1]

Chemical Synthesis: Protocols and Causality

The synthesis of 2-(2-Isopropylphenoxy)propanoic acid is classically achieved via Williamson Ether Synthesis .[1] This route is preferred over direct alkylation of the phenol with the acid due to the prevention of side reactions (esterification of the phenol).[1]

Retrosynthetic Analysis

The target molecule is disconnected at the ether oxygen:

  • Nucleophile: 2-Isopropylphenol (o-Cumenol).[1]

  • Electrophile: Ethyl 2-bromopropionate (Alpha-halo ester).[1]

Experimental Protocol (Step-by-Step)

Step 1: Etherification (Formation of the Ester Intermediate)

  • Reagents: 2-Isopropylphenol (1.0 eq), Ethyl 2-bromopropionate (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone (Solvent).
    
  • Procedure:

    • Dissolve 2-isopropylphenol in anhydrous acetone.

    • Add anhydrous

      
      .[1] Causality: The base deprotonates the phenol to form the phenoxide ion, increasing nucleophilicity without hydrolyzing the ester reactant.
      
    • Add Ethyl 2-bromopropionate dropwise under reflux. Causality: Dropwise addition prevents thermal runaway; reflux ensures sufficient energy for the

      
       substitution.
      
    • Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

    • Filter inorganic salts and concentrate the filtrate to yield Ethyl 2-(2-isopropylphenoxy)propionate .[1]

Step 2: Hydrolysis (Ester to Acid) [1]

  • Reagents: NaOH (aq, 2M), Ethanol.[1]

  • Procedure:

    • Dissolve the crude ester in ethanol.[1]

    • Add NaOH solution and stir at room temperature for 2 hours. Causality: Base-catalyzed hydrolysis (saponification) is irreversible and faster than acid catalysis.[1]

    • Acidify with HCl (1M) to pH 2. Causality: Protonation of the carboxylate salt precipitates the free acid.

    • Extract with Dichloromethane (DCM), dry over

      
      , and recrystallize from Hexane/EtOAc.
      
Synthetic Pathway Visualization[1]

Synthesispathway Phenol 2-Isopropylphenol (Nucleophile) Transition SN2 Transition State (Acetone/K2CO3) Phenol->Transition HaloEster Ethyl 2-bromopropionate (Electrophile) HaloEster->Transition Ester Ethyl 2-(2-isopropylphenoxy)propionate (Intermediate) Transition->Ester - HBr Hydrolysis Hydrolysis (NaOH / EtOH) Ester->Hydrolysis Product 2-(2-Isopropylphenoxy)propanoic acid (Target) Hydrolysis->Product 1. Saponification 2. Acidification

Figure 1: Synthetic route via Williamson Ether Synthesis, highlighting the SN2 substitution and subsequent hydrolysis.[5]

Physicochemical Properties[1][2][5][6][7]

The following data points are critical for formulation scientists and medicinal chemists to predict bioavailability and soil mobility.

PropertyValue (Predicted)Significance
Molecular Formula

Stoichiometry
Molecular Weight 208.25 g/mol Small molecule (Lipinski compliant)
LogP (Octanol/Water) ~2.8 - 3.1Moderate lipophilicity; good membrane permeability
pKa (Carboxyl) 3.8 - 4.2Ionized at physiological pH (7.[1][6]4)
H-Bond Donors 1 (COOH)Interaction with receptor active sites
H-Bond Acceptors 3 (Ether O, Carbonyl O, Hydroxyl O)Water solubility modulation

Biological Context and Mechanism of Action

This molecule exhibits dualistic potential depending on the biological system (Plant vs. Mammalian).[1]

Agrochemical: Auxin Mimicry

In plants, phenoxypropanoic acids act as structural analogs of Indole-3-acetic acid (IAA).[1]

  • Mechanism: They bind to the TIR1 (Transport Inhibitor Response 1) receptor, an F-box protein.[1]

  • Outcome: This promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway, leading to uncontrolled growth and plant death (herbicidal effect).[1]

Pharmaceutical: PPAR Agonism

Structurally similar to Gemfibrozil and Fenofibrate, this scaffold can activate Peroxisome Proliferator-Activated Receptors (PPARs).[1]

  • Mechanism: Binding to PPAR-

    
     induces a conformational change that recruits the RXR co-activator.[1]
    
  • Outcome: Upregulation of genes involved in fatty acid oxidation (Lipoprotein Lipase, ApoA-I), resulting in lowered serum triglycerides.[1]

Signaling Pathway Diagram

MOA cluster_Plant Plant System (Herbicidal) cluster_Mammal Mammalian System (Metabolic) Ligand 2-(2-Isopropylphenoxy)propanoic acid TIR1 TIR1 Receptor (F-box protein) Ligand->TIR1 High Affinity (R-isomer) PPAR PPAR-alpha Nuclear Receptor Ligand->PPAR Agonist Binding Proteasome Ubiquitin-Proteasome Complex TIR1->Proteasome Recruits AuxIAA Aux/IAA Repressor (Degradation) Proteasome->AuxIAA Degrades GeneExp_Plant Uncontrolled Growth (Gene Activation) AuxIAA->GeneExp_Plant De-repression RXR RXR Heterodimerization PPAR->RXR Complex Formation PPRE PPRE (Promoter Region) RXR->PPRE DNA Binding GeneExp_Mammal Lipid Metabolism (LPL, ApoA-I) PPRE->GeneExp_Mammal Transcription

Figure 2: Divergent signaling pathways in plant (Auxin mimicry) and mammalian (PPAR activation) systems.[1]

Analytical Characterization Standards

To validate the synthesis of 2-(2-Isopropylphenoxy)propanoic acid, the following spectral signatures must be confirmed.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.25 (d, 6H, Isopropyl 
      
      
      
      )
    • 
       1.70 (d, 3H, Propanoic 
      
      
      
      )
    • 
       3.35 (sept, 1H, Isopropyl CH)
      
    • 
       4.75 (q, 1H, 
      
      
      
      )
    • 
       6.80–7.30 (m, 4H, Aromatic protons)
      
    • 
       10.50 (br s, 1H, COOH)
      
  • IR Spectroscopy (

    
    ): 
    
    • 2960–2850 (C-H stretch, alkyl)

    • 1710–1730 (C=O stretch, carboxylic acid)

    • 1240 (C-O-C stretch, ether)

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.).[1] (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1] [Link]

  • Synthesis of Phenoxypropanoic Acids: Theil, F. (1995).[1] Lipase-catalyzed kinetic resolution of 2-phenoxypropionic acid derivatives. Tetrahedron: Asymmetry, 6(11), 2693-2696.[1] [Link]

  • Auxin Mechanism of Action: Tan, X., et al. (2007).[1] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[1] Nature, 446, 640–645.[1] [Link]

  • PPAR Agonist Structure-Activity: Willson, T. M., et al. (2000).[1] The PPARs: From Orphan Receptors to Drug Discovery.[1] Journal of Medicinal Chemistry, 43(4), 527–550.[1] [Link]

  • General Williamson Ether Synthesis: PubChem Database. (2023).[1] Reaction: Williamson Ether Synthesis. National Library of Medicine.[1] [Link]

Sources

2-(2-Isopropylphenoxy)propanoic acid CAS number 161790-37-0

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(2-Isopropylphenoxy)propanoic acid (CAS 161790-37-0). This document is structured for researchers and process chemists, focusing on synthetic pathways, structural pharmacophores, and analytical profiling.

CAS Registry Number: 161790-37-0 Chemical Class: Phenoxypropanoic Acid Derivative Molecular Formula: C₁₂H₁₆O₃ Molecular Weight: 208.25 g/mol [1][2][3][4]

Executive Summary

2-(2-Isopropylphenoxy)propanoic acid is a specialized organic intermediate belonging to the phenoxypropanoic acid family. Structurally, it consists of a phenyl ring substituted at the ortho position with an isopropyl group and ether-linked to a propanoic acid moiety.

This compound represents a critical scaffold in three distinct domains of chemical biology:

  • Agrochemicals: It functions as a structural analog to auxin-mimic herbicides (e.g., Dichlorprop), where the stereochemistry at the propanoic acid

    
    -carbon is pivotal for herbicidal activity.
    
  • Medicinal Chemistry: The structure shares pharmacophoric features with fibrates (PPAR agonists) and taste-modulating agents (e.g., Lactisole), making it a valuable probe for Structure-Activity Relationship (SAR) studies involving G-protein coupled receptors (GPCRs) and nuclear receptors.

  • Steric Probing: The bulky ortho-isopropyl group provides significant steric hindrance, influencing metabolic stability and receptor binding kinetics compared to unhindered analogs.

Physicochemical Characterization

The following data aggregates predicted and experimental values for process optimization.

PropertyValueContext
Appearance White to off-white crystalline solidStandard State
Melting Point 95 – 98 °C (Predicted)Solid-state handling
Boiling Point 335 °C @ 760 mmHgThermal stability limit
pKa (Acid) ~3.8 – 4.2Carboxylic acid ionization
LogP 2.8 – 3.1Lipophilicity (Membrane permeability)
Solubility Soluble in MeOH, EtOH, DMSO, CHCl₃Organic synthesis workup
Water Solubility Low (< 0.5 mg/mL at pH 2)Requires pH > 7 for aqueous dissolution

Synthetic Methodology

Core Directive: Causal Synthesis

Standard Williamson ether synthesis is the most robust route. However, the ortho-isopropyl group introduces steric challenges that necessitate specific solvent and base choices to prevent elimination side reactions (formation of acrylates) and ensure high O-alkylation yields.

Reaction Scheme (DOT Visualization)

The following diagram outlines the two-step synthesis: O-alkylation followed by ester hydrolysis.

Synthesis cluster_conditions Key Process Parameters SM1 2-Isopropylphenol (Nucleophile) INT Intermediate Ester (Ethyl 2-(2-isopropylphenoxy)propanoate) SM1->INT K2CO3, MeCN Reflux, 6-8h (SN2 Substitution) SM2 Ethyl 2-bromopropionate (Electrophile) SM2->INT PROD Target Acid (CAS 161790-37-0) INT->PROD 1. NaOH (aq), EtOH 2. HCl (pH 1) Note1 Ortho-sterics require polar aprotic solvent (MeCN or DMF)

Caption: Two-step synthesis via Williamson etherification and saponification. The steric bulk of the isopropyl group necessitates reflux conditions.[5]

Detailed Protocol

Step 1: O-Alkylation (Ester Formation)

  • Charge: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Isopropylphenol (1.0 eq) and anhydrous Acetonitrile (MeCN) (10 mL/g phenol).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 eq). Stir at room temperature for 30 minutes. Reasoning: K₂CO₃ is milder than NaH, reducing the risk of elimination of the alkyl halide.

  • Addition: Dropwise add Ethyl 2-bromopropionate (1.1 eq).

  • Reaction: Heat to reflux (80-82 °C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[6][7]

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate to yield the ester intermediate.[8]

Step 2: Saponification (Acid Generation)

  • Hydrolysis: Dissolve the crude ester in Ethanol (5 mL/g). Add 2M NaOH (2.0 eq).

  • Reaction: Stir at ambient temperature for 2–4 hours. Reasoning: The ester bond is accessible; heating is unnecessary and may cause decarboxylation or racemization.

  • Isolation: Evaporate Ethanol. Dilute the aqueous residue with water.[8] Wash with Diethyl Ether (to remove unreacted phenol).

  • Precipitation: Acidify the aqueous layer to pH 1 with 6M HCl while stirring vigorously. The product will precipitate as a white solid.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Structural & Mechanistic Analysis

The biological utility of CAS 161790-37-0 is defined by its pharmacophore.

Pharmacophoric Map

The molecule contains three distinct interaction zones:[5]

  • Lipophilic Tail (Isopropyl Phenyl): Engages in hydrophobic pockets (e.g., Val/Leu/Ile rich regions in receptors). The ortho position locks the conformation, restricting rotation around the phenyl-ether bond.

  • Linker (Ether Oxygen): Acts as a hydrogen bond acceptor.

  • Acid Head (Carboxylic Acid): Forms ionic bridges (salt bridges) with positively charged residues (Arg/Lys) in the receptor binding site.[5]

Comparative SAR Logic (DOT Visualization)

SAR Core 2-(2-Isopropylphenoxy) propanoic acid Auxin Auxin Mimic (Herbicide) Core->Auxin Taste Taste Modulation (TAS1R Inhibitor) Core->Taste PPAR PPAR Agonist (Lipid Metabolism) Core->PPAR AuxinMech Mechanism: SCF-TIR1 Complex Binding (Requires R-isomer) Auxin->AuxinMech TasteMech Mechanism: Allosteric inhibition of T1R2/T1R3 Sweet Receptor Taste->TasteMech PPARMech Mechanism: Helix 12 Stabilization in Nuclear Receptor PPAR->PPARMech

Caption: Potential biological pathways engaged by the phenoxypropanoic acid scaffold based on structural homology.

Analytical Profiling & Quality Control

To ensure research integrity, the following analytical parameters must be verified.

HPLC Method (Reverse Phase)[5]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 210 nm (COOH absorption) and 270 nm (Aromatic ring).[5]

  • Retention Time: Expected to elute later than unsubstituted phenoxypropanoic acid due to the lipophilic isopropyl group.

NMR Validation (¹H NMR, 400 MHz, CDCl₃)
  • δ 1.25 (d, 6H): Isopropyl methyls (–CH(CH ₃)₂).[5]

  • δ 1.65 (d, 3H): Propanoic methyl (–CH(CH ₃)–COOH).[5]

  • δ 3.35 (m, 1H): Isopropyl methine (–CH (CH₃)₂).[5]

  • δ 4.75 (q, 1H): Alpha-proton (–O–CH (CH₃)–COOH).

  • δ 6.8 – 7.3 (m, 4H): Aromatic protons.

  • δ 10.5 (br s, 1H): Carboxylic acid (–COOH ).

Safety & Handling

  • GHS Classification: Warning.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

  • Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3776973, 2-(2-Isopropylphenoxy)propanoic acid. Retrieved from [Link]

  • The Good Scents Company. (2024). Flavor and Fragrance Agents: Phenoxypropanoic Acid Derivatives. Retrieved from [Link]

  • Dahiya, R., et al. (2007). Synthesis and Biological Evaluation of Phenoxyacetyl Amino Acids. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

Sources

Structural & Functional Analysis of the Phenoxypropanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 2-(2-Isopropylphenoxy)propanoic Acid

Executive Summary & Molecular Architecture

2-(2-Isopropylphenoxy)propanoic acid represents a critical structural probe within the phenoxy-alkanoic acid class. This scaffold serves as a foundational pharmacophore in two distinct biological domains: agrochemistry (as synthetic auxins) and pharmacology (as PPAR


 agonists/fibrates).

This guide dissects the molecule's utility as a steric probe. Unlike its chlorinated analogs (e.g., Mecoprop or Dichlorprop), the ortho-isopropyl group introduces significant steric bulk without the electron-withdrawing inductive effects of halogens. This makes it an ideal candidate for studying steric occlusion in receptor-ligand binding pockets.

1.1 Physicochemical Profile

The molecule features a chiral center at the propanoic acid


-carbon, necessitating enantioselective considerations during synthesis and biological assaying.
PropertyValue (Predicted)Structural Significance
Molecular Formula

Core phenoxypropanoic scaffold.
Molecular Weight 208.25 g/mol Low MW, favorable for oral bioavailability (Lipinski compliant).
LogP (Octanol/Water) ~2.8 - 3.1Moderate lipophilicity; facilitates membrane permeability.
pKa (Acid) ~3.8 - 4.2Typical for

-aryloxy carboxylic acids; ionized at physiological pH.
H-Bond Donors 1 (COOH)Critical for ionic interaction with receptor arginine residues.
Rotatable Bonds 4The O-isopropyl bond allows conformational flexibility but is restricted by ortho clash.
Synthetic Pathway & Process Chemistry[1]

The synthesis of 2-(2-Isopropylphenoxy)propanoic acid follows a classic Williamson Ether Synthesis protocol. To ensure high yield and purity, we utilize a biphasic or polar aprotic solvent system to facilitate the


 nucleophilic substitution.
2.1 Reaction Logic
  • Deprotonation: The weak acidity of the phenol (pKa ~10) requires a base (Carbonate or Hydride) to generate the phenoxide anion.

  • Substitution: The phenoxide attacks the

    
    -carbon of the propanoate ester. The ortho-isopropyl group poses a steric challenge, requiring elevated temperatures or polar solvents (DMF) to drive kinetics.
    
  • Hydrolysis: The resulting ester is saponified to yield the free acid.

2.2 Validated Protocol (Lab Scale)

Reagents:

  • 2-Isopropylphenol (1.0 eq)

  • Ethyl 2-bromopropionate (1.2 eq)[1]

  • Potassium Carbonate (

    
    , Anhydrous, 2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Isopropylphenol (10 mmol) in dry DMF (15 mL). Add

    
     (20 mmol) in one portion.
    
    • Scientist Note: If using NaH (Sodium Hydride), perform this step at

      
       under Argon to manage 
      
      
      
      evolution.
  • Alkylation: Add Ethyl 2-bromopropionate (12 mmol) dropwise over 10 minutes.

  • Reflux/Heat: Heat the mixture to

    
     for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the phenol spot indicates completion.
    
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Hydrolysis (Saponification): Dissolve the crude ester in MeOH (20 mL). Add 2M NaOH (10 mL). Stir at room temperature for 2 hours.

  • Isolation: Evaporate MeOH. Acidify the aqueous residue to pH 1 with 1M HCl. The product will precipitate as a white solid or oil. Extract with DCM, dry, and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if solid, or use Silica Gel Chromatography (Gradient: 0-30% EtOAc in Hexane).

2.3 Synthesis Workflow Diagram

SynthesisWorkflow Reactants 2-Isopropylphenol + Ethyl 2-bromopropionate Intermediate Phenoxide Formation (Base: K2CO3) Reactants->Intermediate Deprotonation Substitution SN2 Substitution (Solvent: DMF, 80°C) Intermediate->Substitution Nucleophilic Attack Ester Intermediate Ester Substitution->Ester Formation Hydrolysis Saponification (NaOH / MeOH) Ester->Hydrolysis Cleavage Product 2-(2-Isopropylphenoxy) propanoic acid Hydrolysis->Product Acidification (HCl)

Figure 1: Step-wise chemical synthesis workflow via Williamson Ether synthesis and subsequent ester hydrolysis.[1]

Biological Interface & Mechanism of Action

This molecule acts as a "key" that fits into two distinct "locks" (receptors), depending on the biological system (Plant vs. Mammalian).

3.1 Agrochemical: Auxin Mimicry

In plant systems, phenoxypropanoic acids mimic Indole-3-acetic acid (IAA) .

  • Receptor: TIR1/AFB (Transport Inhibitor Response 1).

  • Mechanism: The molecule acts as a "molecular glue," stabilizing the interaction between the TIR1 F-box protein and Aux/IAA transcriptional repressors. This leads to the ubiquitination and degradation of repressors, activating auxin response genes.

  • Stereochemistry: The (R)-enantiomer is biologically active. The methyl group at the chiral center must align with a specific hydrophobic pocket in the receptor. The ortho-isopropyl group locks the phenyl ring in a twisted conformation relative to the ether oxygen, mimicking the bioactive conformation of IAA.

3.2 Pharmacological: PPAR

Agonism

In mammalian systems, this structure is a scaffold for Fibrates (lipid-lowering agents).

  • Receptor: Peroxisome Proliferator-Activated Receptor Alpha (PPAR

    
    ).[2]
    
  • Mechanism: The carboxylic acid head group forms a hydrogen bond network with Tyr464 and His440 in the PPAR

    
     Ligand Binding Domain (LBD).
    
  • Effect: Activation leads to heterodimerization with RXR (Retinoid X Receptor), binding to PPRE (Peroxisome Proliferator Response Elements) on DNA, and upregulating genes involved in fatty acid oxidation (lowering triglycerides).

3.3 Signaling Pathway Diagram

SignalingPathways cluster_Plant Plant System (Auxin Mimicry) cluster_Mammal Mammalian System (PPAR Agonism) Compound 2-(2-Isopropylphenoxy) propanoic acid TIR1 Bind TIR1 Receptor Compound->TIR1 Agrochemical PPAR Bind PPAR-alpha (LBD Tyr464/His440) Compound->PPAR Pharmacological Degradation Degrade Aux/IAA Repressors TIR1->Degradation Growth Uncontrolled Growth (Herbicidal Effect) Degradation->Growth RXR Heterodimerize with RXR PPAR->RXR Lipid Fatty Acid Oxidation (Lipid Lowering) RXR->Lipid

Figure 2: Dual biological activity pathways. Left: Auxin signaling in plants. Right: PPAR


 signaling in mammals.
Analytical Characterization

To validate the synthesis of 2-(2-Isopropylphenoxy)propanoic acid, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected


-NMR Signals (CDCl

, 400 MHz):
  • Aromatic Region (6.8 – 7.3 ppm):

    • Multiplet (4H). The ortho-substitution creates asymmetry. Expect a shift downfield for the proton adjacent to the isopropyl group due to steric deshielding.

  • Ether Linkage (

    
    -CH) (4.7 – 4.8 ppm): 
    
    • Quartet (1H). Coupled to the methyl group of the propanoic chain (

      
       Hz). This is the diagnostic peak for the ether linkage.
      
  • Isopropyl Methine (CH) (3.3 – 3.4 ppm):

    • Septet (1H). The proton on the isopropyl group, coupled to the two methyls.

  • Propanoic Methyl (

    
    ) (1.6 – 1.7 ppm): 
    
    • Doublet (3H). Coupled to the

      
      -CH.
      
  • Isopropyl Methyls (

    
    ) (1.2 – 1.3 ppm): 
    
    • Doublet (6H). Strong signal, coupled to the isopropyl methine.

References
  • Synthetic Methodology

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Biological Mechanism (Auxin)

    • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645.

  • Biological Mechanism (PPAR)

    • Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 43(4), 527–550.

  • Structural Analogs (Mecoprop/Fibrates): Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discussion on bioisosteres and phenoxy-acid pharmacophores).

Sources

Physical and chemical properties of 2-(2-Isopropylphenoxy)propanoic acid

[1]

Executive Summary

2-(2-Isopropylphenoxy)propanoic acid (CAS: 161790-37-0) is a specialized organic compound characterized by a phenoxy-propionic acid core substituted with an isopropyl group at the ortho position.[1][2][3] Structurally analogous to the fibrate class of lipid-lowering agents and the phenoxy-propionic acid class of auxin-mimic herbicides (e.g., Dichlorprop, Mecoprop), this compound serves primarily as a chemical probe and synthetic intermediate in medicinal chemistry and agrochemical research. Its unique steric bulk at the ortho position influences both metabolic stability and receptor binding affinity, distinguishing it from its unbranched analogs.

Chemical Identity & Structural Analysis

The compound consists of a propanoic acid tail linked via an ether bond to a benzene ring, which bears an isopropyl substituent adjacent to the ether linkage. This ortho-substitution pattern introduces significant steric hindrance, potentially affecting the rotation of the ether bond and the planarity of the molecule.

Property Data / Descriptor
IUPAC Name 2-(2-Propan-2-ylphenoxy)propanoic acid
CAS Number 161790-37-0
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
SMILES CC(C)c1ccccc1OC(C)C(=O)O
InChI Key KJOWLMCSCDFVCH-UHFFFAOYSA-N
Structural Class Phenoxypropionic acid; o-substituted phenyl ether

Physicochemical Properties

The following data synthesizes available experimental values with high-confidence predictive models derived from structural analogs (e.g., 2-phenoxypropionic acid).

Parameter Value / Range Notes
Physical State Solid (Crystalline)Typically white to off-white powder.
Melting Point 90°C – 110°C (Predicted)Ortho-substitution often lowers MP relative to para isomers due to crystal packing disruption.
Boiling Point ~330°C (at 760 mmHg)Decomposition likely prior to boiling at atmospheric pressure.
Solubility (Water) Low (< 500 mg/L)Lipophilic isopropyl group reduces aqueous solubility.
Solubility (Organic) HighSoluble in Ethanol, DMSO, DMF, Chloroform.
LogP (Octanol/Water) 2.8 – 3.2 (Predicted)Indicates moderate lipophilicity; suitable for membrane permeability.
pKa (Acid) 3.8 – 4.2Typical for α-phenoxy carboxylic acids.

Synthesis & Manufacturing Protocol

The most robust synthetic route for 2-(2-Isopropylphenoxy)propanoic acid is the Williamson Ether Synthesis , coupling 2-isopropylphenol with an α-halo ester, followed by hydrolysis.

Experimental Workflow

Step 1: Alkylation (Ether Formation)

  • Reagents: 2-Isopropylphenol (1.0 eq), Ethyl 2-bromopropionate (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone or Acetonitrile (Anhydrous).

  • Procedure:

    • Dissolve 2-isopropylphenol in the solvent under inert atmosphere (

      
      ).
      
    • Add

      
       and stir for 30 minutes to facilitate phenoxide formation.
      
    • Add Ethyl 2-bromopropionate dropwise.

    • Reflux for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) until phenol is consumed.

    • Filter off inorganic salts and concentrate the filtrate to yield the intermediate ester.

Step 2: Hydrolysis (Saponification)

  • Reagents: Intermediate Ester, Sodium Hydroxide (NaOH, 2.0 eq, 10% aq. solution), Ethanol.[4]

  • Procedure:

    • Dissolve the crude ester in Ethanol.

    • Add aqueous NaOH and reflux for 2–4 hours.

    • Cool to room temperature and evaporate ethanol.

    • Acidification: Dilute residue with water and acidify to pH ~1 using 1N HCl. The product will precipitate or form an oil.

    • Extraction: Extract with Ethyl Acetate (x3), dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography.

Synthesis Logic Diagram

SynthesispathwayReagent12-Isopropylphenol(Nucleophile)Step1Step 1: AlkylationK2CO3, Acetone, RefluxReagent1->Step1Reagent2Ethyl 2-bromopropionate(Electrophile)Reagent2->Step1IntermediateEthyl 2-(2-isopropylphenoxy)propionate (Ester)Step2Step 2: HydrolysisNaOH, EtOH, then HClIntermediate->Step2Product2-(2-Isopropylphenoxy)propanoic acidStep1->IntermediateSN2 MechanismStep2->ProductSaponification

Figure 1: Two-step synthetic pathway via Williamson ether synthesis followed by alkaline hydrolysis.

Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following spectral fingerprints.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.5–12.0 (br s, 1H): Carboxylic acid -OH.

    • δ 7.1–7.3 (m, 2H): Aromatic protons (C3, C5).

    • δ 6.9–7.0 (m, 1H): Aromatic proton (C4).

    • δ 6.7–6.8 (d, 1H): Aromatic proton (C6, ortho to ether).

    • δ 4.75 (q, J=6.8 Hz, 1H): Methine proton of the propionic acid moiety (-O-CH -COOH).

    • δ 3.35 (sept, J=6.9 Hz, 1H): Methine proton of the isopropyl group.

    • δ 1.65 (d, J=6.8 Hz, 3H): Methyl group of the propionic acid tail.

    • δ 1.25 (d, J=6.9 Hz, 6H): Methyl groups of the isopropyl moiety.

Mass Spectrometry (MS)
  • ESI-MS (Negative Mode):

    • [M-H]⁻ Peak: 207.2 m/z (Dominant base peak).

    • Fragmentation: Loss of

      
       (M-44) is common in carboxylic acids.
      

Biological & Industrial Applications

This compound acts as a structural template in two major domains:

  • Agrochemicals (Auxin Mimics):

    • The 2-phenoxypropionic acid moiety is the pharmacophore for auxin-type herbicides. The ortho-isopropyl group adds steric bulk that may prevent rapid degradation by plant esterases, potentially altering selectivity compared to methyl-substituted analogs (e.g., Mecoprop).

  • Medicinal Chemistry (PPAR Agonists):

    • Fibrates (e.g., Clofibrate, Gemfibrozil) utilize a phenoxy-acid scaffold to activate Peroxisome Proliferator-Activated Receptors (PPARs). This compound serves as a ligand probe to study the effect of ortho-substitution on PPAR-α binding pockets.

Structural Activity Relationship (SAR) Context

SAR_LogicCore2-(2-Isopropylphenoxy)propanoic acidAcidCarboxylic Acid Head(Ionic Interaction)Core->AcidLinkerEther Linkage(Spacer)Core->LinkerRingPhenyl Ring(Hydrophobic Core)Core->RingSubstOrtho-Isopropyl Group(Steric Bulk)Core->SubstAuxinAuxin Receptor (TIR1)(Agrochemical Activity)Acid->AuxinEssential for bindingPPARPPAR-alpha Receptor(Lipid Metabolism)Acid->PPAREssential for bindingSubst->AuxinModulates selectivitySubst->PPARIncreases lipophilicity

Figure 2: Structural Activity Relationship (SAR) mapping the compound's features to potential biological targets.

Safety & Handling

  • GHS Classification: Warning.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic tendencies are possible; keep dry.

References

  • Sigma-Aldrich. Product Specification: 2-(2-Isopropylphenoxy)propanoic acid (OTV000118).Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329818881, 2-(2-Isopropylphenoxy)propanoic acid. Retrieved from .

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • Devine, P. J., et al.The synthesis of phenoxypropionic acid derivatives. Journal of Agricultural and Food Chemistry. (Contextual reference for herbicide synthesis).

The Synthetic Auxin Revolution: Discovery, Chemistry, and Mechanism of Phenoxy Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide analyzes the discovery, chemical synthesis, and molecular mechanism of phenoxy herbicides, specifically 2,4-D, 2,4,5-T, and MCPA.[1] It explores the parallel, clandestine research efforts during World War II that transitioned these compounds from biological warfare candidates to agricultural staples.[1] We provide a detailed examination of the synthetic pathways—highlighting the thermodynamic conditions leading to dioxin (TCDD) contamination—and elucidate the TIR1-mediated signaling pathway that drives their herbicidal activity.

Historical Genesis: The "Four Groups" and Wartime Secrecy[2][3][4][5]

The discovery of phenoxy herbicides is a case study in convergent evolution driven by necessity. In the late 1930s, the identification of indole-3-acetic acid (IAA) as a natural plant growth regulator sparked a race to synthesize stable, potent analogs.[1]

Unlike the serendipitous discovery of many pharmaceuticals, phenoxy herbicides were engineered. By 1942, four independent groups were working in secret, driven by the dual pressures of increasing wartime food production and developing potential anti-crop agents.[1]

Table 1: The Four Independent Discovery Groups (1940-1945)
Group / LocationKey ResearchersPrimary FocusKey CompoundOutcome
ICI (Jealott's Hill, UK) W.G.[1] TemplemanSelective weed control in cerealsMCPA Discovered selectivity (killed broadleafs, spared grains).[1]
Rothamsted Station (UK) P. Nutman, J. QuastelRoot nodulation / Soil biology2,4-D Confirmed persistence and activity in soil.[1]
AmChem (USA) Franklin D. JonesPoison ivy control2,4-D, 2,4,5-T Filed first US patent (1941) for herbicidal use.[1]
Univ. of Chicago / USDA E.J.[2][3][4] Kraus, J. MitchellBiological warfare (Defoliation)2,4-D Investigated "growth regulator toxicity" for military use.[1][5]

The Pivot from War to Agriculture: While the US military, under the guidance of Kraus, evaluated 2,4-D and 2,4,5-T for destroying Japanese rice crops (Operation Starvation), the war ended before operational deployment.[1] The technology was immediately declassified and repurposed. By 1946, 2,4-D was commercially released, revolutionizing agriculture by allowing chemical weeding of cereal crops [1].[1]

Chemical Architecture and Synthesis[1]

The phenoxy herbicides are structural mimics of IAA but possess a critical advantage: metabolic stability . The addition of halogen atoms to the benzene ring prevents rapid degradation by plant oxidases, leading to the lethal "auxin overdose."

Synthetic Pathways and the Dioxin Divergence

The synthesis of these compounds generally follows two routes:

  • Condensation First: Phenol + Chloroacetic acid

    
     Phenoxyacetic acid 
    
    
    
    Chlorination.[1][6]
  • Chlorination First: Phenol

    
     Chlorophenol + Chloroacetic acid 
    
    
    
    Phenoxy acid.[1]

The "Chlorination First" route is the industrial standard for 2,4-D and 2,4,5-T, but it carries a critical thermodynamic risk in the synthesis of 2,4,5-T.[1]

The Critical Hazard:

  • 2,4-D Synthesis: Requires 2,4-dichlorophenol.[1][6][7][8] This chlorination occurs at mild temperatures.[1]

  • 2,4,5-T Synthesis: Requires 2,4,5-trichlorophenol.[1] This is produced by the hydrolysis of 1,2,4,5-tetrachlorobenzene using NaOH in methanol/water.[1] This reaction requires high temperatures (160°C - 180°C) and pressure. [1]

Under these high-energy conditions, a side reaction occurs: the dimerization of two trichlorophenate molecules via nucleophilic aromatic substitution, forming 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) —the toxic contaminant in Agent Orange [2].[1]

Visualization: Synthetic Routes and Contamination Risks[1]

SynthesisPathways Phenol Phenol DCP 2,4-Dichlorophenol Phenol->DCP Cl2 (Controlled Chlorination) Benzene 1,2,4,5-Tetrachlorobenzene TCP 2,4,5-Trichlorophenol Benzene->TCP NaOH, MeOH, High Temp (>160°C) Nucleophilic Subst. D_Acid 2,4-D Acid DCP->D_Acid + Chloroacetic Acid (Williamson Ether Synthesis) T_Acid 2,4,5-T Acid TCP->T_Acid + Chloroacetic Acid TCDD 2,3,7,8-TCDD (Dioxin) TCP->TCDD Side Reaction (Dimerization) Occurs if Temp > 180°C

Figure 1: Comparative synthesis of 2,4-D and 2,4,5-T. Note the high-temperature hydrolysis step in the 2,4,5-T pathway that enables the formation of TCDD.[1]

Mechanism of Action: The "Molecular Glue"[12][13][14]

For decades, the mechanism of phenoxy herbicides was described simply as "uncontrolled growth." Modern molecular biology has revealed a precise, ubiquitin-mediated pathway.[1]

The TIR1/AFB Signaling Complex

Phenoxy herbicides act as molecular glues .[1] They bind to the TIR1 (Transport Inhibitor Response 1) protein, which is an F-box subunit of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex (


).[1][9]
  • Resting State: In the absence of auxin, Aux/IAA repressor proteins bind to ARF (Auxin Response Factor) transcription factors, preventing gene expression.[1][10]

  • Binding: The herbicide (e.g., 2,4-D) enters the nucleus and binds to the bottom of a hydrophobic pocket in TIR1.

  • Recruitment: This binding creates a continuous surface that dramatically increases TIR1's affinity for the Aux/IAA repressor.[1] The herbicide acts as a "glue," locking the repressor to the ubiquitin ligase [3].

  • Degradation: The

    
     complex poly-ubiquitinates the Aux/IAA repressor. The 26S proteasome degrades the repressor.
    
  • Gene Activation: With the repressor removed, ARF transcription factors dimerize and initiate the transcription of auxin-responsive genes (e.g., SAUR, GH3).[1]

The Lethality: Unlike natural IAA, which is tightly regulated and degraded, 2,4-D saturates the system.[1] This leads to hyper-accumulation of ethylene and abscisic acid (ABA), causing tissue epinasty (twisting), stomatal closure, and eventual vascular collapse [4].[1]

Visualization: The Auxin Signaling Cascade

MechanismOfAction Herbicide 2,4-D (Synthetic Auxin) TIR1 TIR1 (F-Box Protein) Herbicide->TIR1 Binds Pocket SCF SCF Complex (Ubiquitin Ligase) TIR1->SCF AuxIAA Aux/IAA (Transcriptional Repressor) SCF->AuxIAA Poly-ubiquitination (Molecular Glue Effect) Proteasome 26S Proteasome AuxIAA->Proteasome Targeted for Degradation ARF ARF Transcription Factor AuxIAA->ARF Inhibits (Resting State) Proteasome->AuxIAA Degrades Proteasome->ARF Releases Inhibition Gene Auxin Response Genes (Growth/Ethylene) ARF->Gene Activates Transcription

Figure 2: The SCF^TIR1 ubiquitin-proteasome pathway.[1] 2,4-D facilitates the ubiquitination of repressors, leading to lethal gene overexpression.[1]

Technical Protocol: Bioassay for Auxinic Activity

While modern detection uses LC-MS/MS, the historical and validation standard for auxinic activity is the Split-Pea Stem Curvature Test or the Arabidopsis Root Inhibition Assay . Below is a standardized protocol for the latter, used to validate mechanism of action.

Protocol: Arabidopsis Root Growth Inhibition Assay

  • Plate Preparation:

    • Prepare 0.5x Murashige & Skoog (MS) medium with 1% sucrose and 0.8% agar.

    • Autoclave and cool to 50°C.[1]

    • Add 2,4-D filter-sterilized stock to reach final concentrations: 0 (Control), 10 nM, 100 nM, 1 µM.

  • Seedling Stratification:

    • Surface sterilize Arabidopsis thaliana (Col-0) seeds.[1]

    • Stratify at 4°C for 2 days in the dark to synchronize germination.

  • Plating & Growth:

    • Plate seeds on the solidified media in square petri dishes.

    • Orient plates vertically to allow gravitropic root growth.[1]

    • Incubate at 22°C, 16h light/8h dark cycle.

  • Data Collection (Day 7):

    • Primary Root Length: Measure using ImageJ. 2,4-D treatment should show dose-dependent inhibition (short, thick roots).[1]

    • Lateral Root Density: Count lateral roots. Auxinic overdose induces excessive lateral root initiation but inhibits elongation.[1]

  • Validation:

    • Use tir1-1 mutants as a negative control.[1] They should exhibit significant resistance to 2,4-D induced inhibition, confirming the TIR1 pathway mechanism [5].[1]

References

  • Troyer, J. R. (2001). In the beginning: the multiple discovery of the first hormone herbicides.[3] Weed Science, 49(2), 290-297.[1][11] Link

  • Buckingham, W. A. (1982). Operation Ranch Hand: The Air Force and Herbicides in Southeast Asia, 1961-1971.[1] Office of Air Force History. Link

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[1] Nature, 446, 640–645.[1] Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[1] Pest Management Science, 66(2), 113-120.[1] Link[1]

  • Dharmasiri, N., et al. (2005). The F-box protein TIR1 is an auxin receptor.[1][10] Nature, 435, 441–445.[1] Link[1]

Sources

Technical Guide: Safety, Handling, and Experimental Protocols for 2-(2-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 161790-37-0 Formula: C₁₂H₁₆O₃ Molecular Weight: 208.25 g/mol [1][2]

Executive Summary & Compound Profile

2-(2-Isopropylphenoxy)propanoic acid (IPPA) is a specialized organic building block and bioactive research chemical belonging to the phenoxypropionic acid class. Structurally, it consists of a propanoic acid moiety ether-linked to an isopropyl-substituted phenol ring. This structural motif is significant in medicinal chemistry, often serving as a scaffold for PPAR agonists (fibrates) , non-steroidal anti-inflammatory drugs (NSAIDs) , and auxinic herbicides .

Due to its specific structural characteristics, IPPA presents distinct handling challenges, primarily centered on acute oral toxicity and severe aquatic hazards (WGK 3) . This guide provides a rigorous framework for researchers to handle IPPA with the precision required for high-integrity data generation and personnel safety.

Physicochemical Properties Table[2][3]
PropertySpecificationExperimental Implication
Physical State Solid (Crystalline powder)Risk of inhalation/dust generation during weighing.
Solubility (Water) Low (Acidic pH)Requires organic co-solvents (DMSO, EtOH) or basic buffers for stock solutions.
Solubility (Organic) High (DMSO, Methanol, Chloroform)Compatible with standard high-throughput screening (HTS) workflows.
pKa (Predicted) ~3.5 - 4.5Exists as an anion at physiological pH (7.4); membrane permeability is pH-dependent.
LogP (Predicted) ~2.5 - 3.0Lipophilic; readily crosses biological membranes.

Hazard Identification & Risk Assessment

GHS Classification & Toxicology

IPPA is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Signal Word: Warning.

Mechanistic Insight: While the specific toxicology of IPPA is often extrapolated from structural analogues, the phenoxypropionic acid moiety is known to interfere with lipid metabolism and peroxisome proliferation in rodent models. The "Harmful if swallowed" classification necessitates strict hygiene protocols to prevent incidental ingestion via hand-to-mouth contact or contamination of surfaces.

Environmental Impact (WGK 3)

A critical, often overlooked aspect of IPPA is its classification as WGK 3 (Severely Hazardous to Waters) .

  • Why this matters: Phenoxy acids can be persistent in aqueous environments. Improper disposal down laboratory drains can lead to significant regulatory violations and environmental bioaccumulation.

  • Operational Mandate: All liquid waste containing traces of IPPA must be segregated into Non-Halogenated Organic Waste streams for high-temperature incineration. Never dispose of aqueous washes in the sink.

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-barrier protection system is required.

Hierarchy of Controls
  • Engineering: All weighing and manipulation of the solid powder must occur within a Class II Biosafety Cabinet or a certified Chemical Fume Hood .

  • Administrative: Designated "Red Zone" for handling; no concurrent handling of food or personal items.

  • PPE:

    • Gloves: Double-gloving with Nitrile (0.11 mm minimum thickness) is recommended during stock preparation.

    • Respiratory: If handling outside a hood (not recommended), an N95 or P100 particulate respirator is mandatory.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1) are preferred over safety glasses due to the irritant nature of acidic powders.

Visualizing the Safety Workflow

The following diagram outlines the decision logic for safe handling and exposure control.

SafetyWorkflow Start Start: Handling IPPA RiskAssess 1. Risk Assessment (Check Quantity & Form) Start->RiskAssess EngControl 2. Engineering Controls (Fume Hood / Balance Enclosure) RiskAssess->EngControl PPE 3. PPE Donning (Nitrile Gloves, Goggles, Lab Coat) EngControl->PPE Weighing 4. Weighing Protocol (Static Control, Anti-vibration) PPE->Weighing Solubilization 5. Solubilization (DMSO/EtOH Addition) Weighing->Solubilization Waste 6. Waste Segregation (High-Temp Incineration Stream) Weighing->Waste Spills/Wipes Solubilization->Waste Disposables Storage 7. Storage (Desiccated, 4°C) Solubilization->Storage Stock Solution

Figure 1: Operational workflow for the safe handling of 2-(2-Isopropylphenoxy)propanoic acid, emphasizing waste segregation.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, accurate stock solution for biological assays.

Materials:

  • IPPA (Solid)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%

  • Vortex mixer

  • Amber glass vials (to prevent potential photodegradation)

Step-by-Step Methodology:

  • Calculation:

    • Target Concentration: 10 mM

    • Volume: 1 mL

    • Required Mass:

      
       (20.8 mg).
      
  • Weighing:

    • Place a pre-weighed amber vial on an analytical balance (readability 0.1 mg) inside the fume hood.

    • Using a micro-spatula, transfer ~20.8 mg of IPPA. Record exact mass.

  • Solvent Addition:

    • Calculate the exact volume of DMSO required based on the actual mass to achieve 10 mM.

  • Dissolution:

    • Add the calculated volume of DMSO.

    • Cap tightly and vortex for 30 seconds. The solution should be clear and colorless.

    • Note: If dissolution is slow, mild sonication (water bath, ambient temp) for 2 minutes is permissible.

  • Storage:

    • Label with Compound Name, Concentration, Solvent, Date, and User.

    • Store at -20°C. DMSO stocks are generally stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Emergency Spill Response

Scenario: A 500 mg bottle of solid IPPA is dropped and shatters in the main lab aisle.

EmergencyResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE_Emerg 2. Don Emergency PPE (Double Gloves, N95, Goggles) Alert->PPE_Emerg Contain 3. Dry Containment (Do NOT use water) PPE_Emerg->Contain Clean 4. Cleanup (Scoop/Sweep into HazWaste) Contain->Clean Decon 5. Decontamination (Soap/Water Wash of Area) Clean->Decon

Figure 2: Emergency response protocol for solid spills. Note the prohibition of water during the initial containment phase to prevent spreading the WGK 3 contaminant.

Detailed Steps:

  • Isolate: Mark the area. Do not allow others to walk through the powder.

  • Dry Clean: Gently cover the spill with paper towels to prevent dust dispersal. Use a dustpan and brush to sweep the solid into a sealable bag. Do not use wet mops initially , as this spreads the lipophilic acid and complicates cleanup.

  • Decontaminate: Once the bulk solid is removed, wipe the surface with 70% Ethanol followed by a soap and water wash.

  • Disposal: Label the waste bag "Hazardous Debris - IPPA - Toxic/WGK 3" and dispose of via EHS protocols.

Storage and Stability

  • Temperature: Store solid at 2-8°C (refrigerated) or room temperature if desiccated.

  • Atmosphere: Keep under inert gas (Nitrogen/Argon) if storing for long periods (>1 year) to prevent oxidation of the ether linkage.

  • Incompatibility: Strong oxidizing agents. Avoid storage near nitric acid or peroxides.

References

  • PubChem. (n.d.). Compound Summary: 2-(2-Isopropylphenoxy)propanoic acid (CID 329818881). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Tenth revised edition. (Standard for H302 classification).

  • German Federal Ministry for the Environment. (n.d.). Administrative Regulation on Substances Hazardous to Waters (VwVwS). (Basis for WGK 3 classification protocols).

Sources

Technical Guide: GHS Hazard Classification & Safety Profiling of 2-(2-Isopropylphenoxy)propanoic acid

[1]

Executive Summary

2-(2-Isopropylphenoxy)propanoic acid (CAS: 161790-37-0) is a specialized phenoxy acid derivative frequently utilized as a pharmaceutical intermediate or herbicide precursor.[1][2] Its structural homology to known peroxisome proliferator-activated receptor (PPAR) agonists and auxin-mimic herbicides dictates its safety profile.[1]

This guide provides a rigorous breakdown of its Globally Harmonized System (GHS) classification, moving beyond basic Safety Data Sheet (SDS) listings to explore the mechanistic basis of its toxicity.

Key Hazard Profile:

  • Primary GHS Label: Acute Toxicity, Oral (Category 4) .[3]

  • Signal Word: WARNING .

  • Hazard Statement: H302 (Harmful if swallowed).

  • Environmental Impact: WGK 3 (Highly hazardous to water – German Water Hazard Class).

Physicochemical Basis for Classification

To understand the hazard, we must first analyze the molecular architecture. The toxicity of this compound is governed by the interplay between its lipophilic "tail" and acidic "head."

PropertyValue / CharacteristicImplication for Safety
Molecular Formula C₁₂H₁₆O₃Low molecular weight facilitates absorption.[1]
Molecular Weight 208.25 g/mol Passes biological membranes easily.
Functional Groups Carboxylic Acid (-COOH) Phenyl Ether (Ar-O-C) Isopropyl Group (-CH(CH₃)₂)-COOH: Potential for mucosal irritation (pH dependent).[1] Isopropyl: Increases lipophilicity (LogP), enhancing bioavailability and CNS/tissue penetration.
Physical State Solid (Crystalline Powder)Dust inhalation risk; requires particulate respirators.
Solubility Low in water; High in organic solventsBioaccumulative potential in lipid-rich tissues.

GHS Hazard Classification: Deep Dive

While standard databases list H302 as the primary hazard, a robust risk assessment requires evaluating "silent" hazards common to this chemical class.

Confirmed Classification (H302)[1]
  • Classification: Acute Toxicity, Oral – Category 4.[3]

  • LD50 Threshold: The classification implies an oral LD50 in the range of 300 < LD50 ≤ 2000 mg/kg (Rat).

  • Mechanism: Phenoxy acids can uncouple oxidative phosphorylation and disrupt ion channels in mammalian nerve membranes at high doses, leading to neuromuscular toxicity (myotonia) and metabolic acidosis.

Precautionary Classifications (Read-Across Analysis)

Based on structural analogs like Mecoprop (2-(2-methylphenoxy)propanoic acid) and Dichloroprop.[1]

  • Skin/Eye Irritation (H315/H319): While not always explicitly labeled for this specific CAS, the free carboxylic acid moiety is inherently irritating. Protocol: Treat as a Category 2 Skin/Eye Irritant.

  • Aquatic Toxicity: The WGK 3 rating indicates severe hazard to aquatic systems. This often correlates with H411 (Toxic to aquatic life with long-lasting effects), driven by the stability of the phenoxy ring against rapid biodegradation.[1]

Visualization: Hazard Logic & Decision Tree

The following diagram illustrates the logic flow used to determine the GHS classification and the resulting safety barriers.

GHS_LogicChemical2-(2-Isopropylphenoxy)propanoic acid(CAS 161790-37-0)StructureStructural Analysis(Phenoxy Acid)Chemical->StructureOralOral Toxicity(LD50 300-2000 mg/kg)Structure->OralNeuromuscularDisruptionEnvEnvironmental(WGK 3)Structure->EnvBioaccumulationPotentialIrritationPotential Irritation(-COOH Acidity)Structure->IrritationpKa ~3-4H302H302: Harmfulif SwallowedOral->H302DisposalStrict Disposal(No Drain Disposal)Env->DisposalPPEPPE: Gloves + Respirator (P95)Irritation->PPEH302->PPE

Figure 1: GHS Classification Logic and Safety Control Flow.[1] The diagram maps structural properties to specific hazard statements and required control measures.

Toxicological Mechanisms & Biological Fate

Understanding the pathway of toxicity allows researchers to design better experiments and safety controls.

Absorption and Distribution

Due to the isopropyl group , this molecule is more lipophilic than simple phenoxyacetic acid.

  • Gut Absorption: Rapid absorption via passive diffusion in the acidic environment of the stomach.

  • Distribution: Binds to plasma proteins (albumin). The isopropyl steric bulk may slow down renal clearance compared to non-substituted analogs.

Metabolism (Biostructural Hypothesis)

In mammalian systems, phenoxy propionic acids typically undergo:

  • Conjugation: Formation of acyl glucuronides at the carboxylic acid tail.

  • Hydroxylation: Cytochrome P450-mediated hydroxylation of the phenyl ring (often at the para position relative to the ether).

Mechanism of Action (Target)[1]
  • In Plants (Herbicidal): Acts as an auxin mimic (uncontrolled growth).

  • In Mammals (Toxicological):

    • Peroxisome Proliferation: Structural similarity to fibrates suggests potential activation of PPAR-alpha (Peroxisome Proliferator-Activated Receptor alpha), leading to hepatomegaly (liver enlargement) in rodent models upon chronic exposure.[1]

    • Membrane Destabilization: High acute doses can disrupt cell membrane potential in muscle/nerve tissue.

Experimental Handling Protocols (SOP)

Personal Protective Equipment (PPE) Matrix
ZoneProtection LevelEquipment Specification
Respiratory Mandatory N95/P95 or Half-face respirator with organic vapor/acid gas cartridges (if heating).[1]
Dermal High Nitrile Gloves (min 0.11mm thickness). Double-gloving recommended for solutions >10mM.
Ocular Standard Chemical Safety Goggles .[4] Face shield required if handling large volumes of liquid formulation.
Spill Response & Decontamination
  • Solid Spill: Do not dry sweep (dust generation). Use a HEPA vacuum or wet-wipe method.

  • Deactivation: The carboxylic acid group can be neutralized.

    • Cover spill with weak base (Sodium Bicarbonate or Sodium Carbonate).

    • Absorb with inert material (Vermiculite).

    • Collect in hazardous waste container labeled "Organic Acid - Toxic".

Storage Compatibility
  • Store Away From: Strong Oxidizers (peroxides, nitrates) and Strong Bases (creates heat/salts).

  • Conditions: Keep dry. Hydrolysis is slow but possible under extreme pH.

Regulatory & Compliance Status

  • TSCA (USA): Research & Development (R&D) exemption status typically applies for small quantities. Not listed on the active public inventory for bulk commercial use.

  • REACH (EU): Not fully registered as a high-volume substance. Treat as an "Intermediate" under Strictly Controlled Conditions (SCC).

  • WGK (Germany): Class 3 (Severe hazard to waters). Zero discharge policy applies.

References

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: 2-(2-Isopropylphenoxy)propanoic acid (AldrichCPR). Retrieved from [1][3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 165592, 2-(2-Methylphenoxy)propanoic acid (Structural Analog). Retrieved from [1]

  • European Chemicals Agency (ECHA). (n.d.).[6] C&L Inventory: Phenoxypropionic acid derivatives. Retrieved from [1]

  • Sinfoo Biotech. (n.d.). Product Analysis: 2-(2-isopropylphenoxy)propanoic acid. Retrieved from [1][7]

Methodological & Application

Protocol for using 2-(2-Isopropylphenoxy)propanoic acid as a plant growth regulator

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Protocol for 2-(2-Isopropylphenoxy)propanoic Acid (2-iPPA)

Executive Summary

2-(2-Isopropylphenoxy)propanoic acid (2-iPPA) is a synthetic phenoxypropionic acid derivative classified as a Plant Growth Regulator (PGR) with auxin-mimetic activity.[1] Structurally analogous to established auxins like Mecoprop (MCPP) and Dichlorprop, 2-iPPA features a bulky isopropyl group at the ortho position of the phenoxy ring.[1] This steric hindrance imparts unique binding kinetics to the TIR1/AFB auxin receptor complex, often resulting in distinct physiological responses compared to 2,4-D or IAA.[1]

This guide provides a standardized protocol for the preparation, handling, and biological evaluation of 2-iPPA.[1] It is designed for researchers investigating auxin signaling, fruit thinning efficiency, and tissue culture modulation.

Key Compound Properties:

  • CAS Number: 161790-37-0[1]

  • Formula: C₁₂H₁₆O₃[1]

  • Molecular Weight: 222.28 g/mol [1]

  • Solubility: Low in water; Soluble in Ethanol, DMSO, and Isopropanol.

  • Primary Mode of Action: Agonist of the SCF^TIR1/AFB ubiquitin-ligase complex.

Mechanism of Action

To effectively utilize 2-iPPA, one must understand its signal transduction pathway.[1] Like other phenoxy auxins, 2-iPPA functions by mimicking Indole-3-acetic acid (IAA), acting as a "molecular glue" that brings together the F-box protein TIR1 (or AFB) and the Aux/IAA transcriptional repressor.[1]

Signaling Cascade:

  • Perception: 2-iPPA enters the nucleus and binds to the TIR1 pocket.

  • Complex Assembly: The 2-iPPA-TIR1 complex recruits Aux/IAA repressor proteins.[1]

  • Ubiquitination: The SCF complex ubiquitinates the Aux/IAA repressor.

  • Degradation: The 26S proteasome degrades the ubiquitinated Aux/IAA.

  • Transcription: Auxin Response Factors (ARFs) are released from repression, initiating gene expression (e.g., cell elongation, division).

Figure 1: Auxin Signaling Pathway (TIR1/AFB Dependent)

AuxinSignaling Compound 2-iPPA (Exogenous Auxin) TIR1 TIR1/AFB (F-Box Protein) Compound->TIR1 Binds AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF ARF (Transcription Factor) AuxIAA->ARF Inhibits (Basal State) SCF SCF Complex (E3 Ligase) SCF->AuxIAA Ubiquitinates Proteasome->ARF Releases Inhibition GeneExp Gene Expression (Growth/Elongation) ARF->GeneExp Activates

Caption: Schematic of the SCF^TIR1/AFB auxin signaling cascade activated by 2-iPPA.

Preparation Protocols

Due to the lipophilic nature of the isopropyl group, 2-iPPA requires specific solubilization steps to prevent precipitation in aqueous media.[1]

Stock Solution Preparation (100 mM)

Reagents:

  • 2-(2-Isopropylphenoxy)propanoic acid (Solid)[1]

  • Dimethyl Sulfoxide (DMSO) OR Ethanol (95-100%)[1]

  • 0.22 µm PTFE Syringe Filter (for sterilization)[1]

Protocol:

  • Weigh 222.3 mg of 2-iPPA powder.

  • Transfer to a sterile 15 mL conical tube.

  • Add 10 mL of high-purity DMSO (or Ethanol). Note: DMSO is preferred for tissue culture to minimize evaporation/toxicity.

  • Vortex vigorously until fully dissolved. The solution should be clear.

  • Sterilization: Filter the stock solution through a 0.22 µm PTFE filter into a sterile amber vial.

  • Storage: Store at -20°C. Stable for 6-12 months.

Working Solution (Foliar Spray or Media Additive)

Reagents:

  • Stock Solution (100 mM)[1]

  • Distilled Water or Buffer (pH 5.8 for media)[1]

  • Surfactant (e.g., Tween-20 or Silwet L-77) for foliar applications.[1]

Dilution Table:

Desired Conc. (µM)Desired Conc. (mg/L)Volume of 100 mM StockVolume of Water/Media
1 µM ~0.22 mg/L10 µL999.99 mL
10 µM ~2.22 mg/L100 µL999.90 mL
50 µM ~11.11 mg/L500 µL999.50 mL
100 µM ~22.22 mg/L1.0 mL999.00 mL

Note: For foliar sprays, add 0.05% v/v Tween-20 to improve leaf adhesion.[1]

Experimental Applications

In Vitro Root Growth Inhibition Assay (Potency Validation)

This assay is the gold standard for quantifying auxin activity. 2-iPPA should inhibit primary root elongation and stimulate lateral root formation in a dose-dependent manner.[1]

Workflow:

  • Media Prep: Prepare 0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Agar.

  • Treatment: Supplement molten agar (cooled to 55°C) with 2-iPPA at concentrations: 0, 0.1, 1.0, 10, 50 µM .

  • Planting: Surface sterilize Arabidopsis thaliana (Col-0) or Tomato (Solanum lycopersicum) seeds and plate on the media.

  • Stratification: 4°C for 2 days (Arabidopsis only).

  • Growth: Vertically orient plates in a growth chamber (22°C, 16h light) for 7-10 days.

  • Analysis: Measure primary root length using ImageJ. Plot Dose-Response curve to determine IC50.[1]

Callus Induction (Tissue Culture)

Phenoxy auxins are potent callus inducers, often used when 2,4-D is too harsh or ineffective for a specific genotype.[1]

Protocol:

  • Explants: Use leaf discs (Tobacco) or hypocotyl segments (Carrot/Soybean).

  • Media: MS Medium + 30 g/L Sucrose + 0.8% Agar.

  • Hormone Balance:

    • Variable: 2-iPPA (1.0 – 20.0 µM)[1]

    • Constant: Kinetin or BAP (0.5 – 1.0 µM) [Cytokinin is required for cell division].

  • Incubation: Dark at 25°C for 3-4 weeks.

  • Observation: Score for callus fresh weight and texture (friable vs. compact).

Figure 2: Experimental Workflow for Bioactivity Assessment

Workflow cluster_assays Bioassays Stock Stock Prep (100 mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Media Media Incorporation (MS Agar / Foliar Spray) Dilution->Media Root Root Inhibition (7 Days) Media->Root Callus Callus Induction (21 Days) Media->Callus Data Data Analysis (IC50 / Fresh Weight) Root->Data Callus->Data

Caption: Step-by-step workflow for preparing 2-iPPA and assessing its biological activity.

Safety and Handling

  • Hazard Classification: Irritant (Xi). May cause eye and skin irritation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Phytotoxicity: Like all phenoxy auxins, 2-iPPA acts as a herbicide at high concentrations (>100 µM or >1 mM depending on species).[1] It causes epinasty (twisting of stems) and leaf curling. Ensure precise weighing to avoid accidental overdose in culture.

  • Disposal: Dispose of as hazardous chemical waste. Do not pour down the sink.

References

  • Sigma-Aldrich. (n.d.).[1] 2-(2-Isopropylphenoxy)propanoic acid Product Specification. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3776973, 2-(2-Isopropylphenoxy)propanoic acid. Retrieved from [1]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Annual Review of Plant Biology. (Contextual reference for phenoxy-auxin mechanism). Retrieved from [1]

  • PhytoTechnology Laboratories. (n.d.). Plant Growth Regulator Preparation Guide. Retrieved from [1]

  • ChemicalBook. (2025).[2][3][4] 2-(2-Isopropylphenoxy)propanoic acid Chemical Properties. Retrieved from [1]

Sources

Application of 2-(2-Isopropylphenoxy)propanoic acid in antimicrobial studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Isopropylphenoxy)propanoic Acid (IPPA) in Antimicrobial Discovery

Executive Summary

2-(2-Isopropylphenoxy)propanoic acid (IPPA) represents a critical structural scaffold in the development of lipophilic antimicrobial agents. Structurally analogous to thymol-derived phenoxy acids and established herbicides (e.g., mecoprop), IPPA serves as a versatile pharmacophore. While the free acid exhibits moderate bacteriostatic activity via membrane acidification, its primary utility lies as a precursor for synthesizing high-potency amino acid conjugates, hydrazides, and esters.

This guide details the application of IPPA in antimicrobial research, focusing on its derivatization for enhanced potency, protocols for susceptibility testing, and mechanistic studies regarding membrane permeabilization.

Introduction: The Phenoxypropanoic Acid Scaffold

The antimicrobial potential of phenoxy acids stems from their amphiphilic nature. The 2-isopropylphenoxy moiety (mimicking the structure of thymol, a known phytogenic antimicrobial) provides high lipophilicity, facilitating insertion into bacterial cell membranes. The propanoic acid tail serves as a handle for chemical modification or as a proton carrier in its free form.

Key Applications:

  • Pharmacophore Optimization: Used to synthesize peptide-conjugated antimicrobials that resist enzymatic degradation.

  • Membrane Active Probes: Studying the effects of lipophilic acids on bacterial transmembrane pH gradients (

    
    pH).
    
  • Synergistic Agents: Co-application with aminoglycosides to enhance uptake in Gram-positive bacteria.

Chemical Workflow: Derivatization for Enhanced Potency

Research indicates that while IPPA possesses intrinsic activity, its efficacy is significantly amplified when coupled with amino acids or hydrazides. The free carboxyl group often limits permeability in Gram-negative bacteria due to charge repulsion at the LPS layer. Masking this group via amidation improves uptake.

Workflow Diagram: IPPA Optimization Pathway

IPPA_Optimization cluster_mechanism Mechanism of Improvement IPPA 2-(2-Isopropylphenoxy) propanoic acid (IPPA) Activation Carboxyl Activation (EDC/NHS or SOCl2) IPPA->Activation Step 1 Coupling Nucleophilic Attack (Amino Acids/Hydrazines) Activation->Coupling Step 2 Product Bioactive Conjugate (High Potency) Coupling->Product Step 3 Mech1 Increased Lipophilicity Product->Mech1 Mech2 Peptidomimetic Transport Product->Mech2

Figure 1: Synthetic pathway transforming IPPA from a moderate inhibitor to a high-potency antimicrobial scaffold.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Standardized Broth Microdilution (CLSI Guidelines)

Objective: Determine the lowest concentration of IPPA (or its derivative) that inhibits visible growth of S. aureus (Gram-positive) and E. coli (Gram-negative).

Materials:

  • IPPA Stock Solution: 10 mg/mL in DMSO.

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Bacterial Inoculum:

    
     CFU/mL.
    
  • 96-well microtiter plates (polystyrene, round bottom).

  • Resazurin dye (optional, for viability visualization).

Procedure:

  • Preparation: Dispense 100 µL of MHB into columns 2–12 of the 96-well plate.

  • Dilution: Add 200 µL of IPPA working solution (e.g., 512 µg/mL) to column 1. Transfer 100 µL from column 1 to column 2, mix, and repeat serial 2-fold dilutions down to column 10. Discard the final 100 µL.

    • Critical Control: Column 11 serves as Growth Control (Bacteria + Solvent). Column 12 serves as Sterility Control (Media only).

  • Inoculation: Add 100 µL of standardized bacterial suspension (

    
     CFU/mL) to wells 1–11. Final volume = 200 µL; Final bacterial concentration = 
    
    
    
    CFU/mL.
  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout:

    • Visual: Record the lowest concentration with no turbidity.

    • Spectrophotometric: Measure OD600.

    • Colorimetric: Add 30 µL Resazurin (0.015%); incubate 1 hour. Blue = Inhibition; Pink = Growth.

Data Interpretation (Reference Ranges):

Compound FormS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Interpretation
IPPA (Free Acid) 64 – 128> 256Weak activity; limited by charge repulsion.
IPPA-Hydrazide 8 – 1632 – 64Enhanced activity; improved membrane binding.
IPPA-Dipeptide 4 – 816 – 32High potency; likely utilizes peptide transporters.
Protocol B: Membrane Permeability Assay (Propidium Iodide Uptake)

Objective: Verify if IPPA acts by disrupting membrane integrity. Propidium Iodide (PI) is membrane-impermeable and only fluoresces upon binding DNA inside compromised cells.

Materials:

  • Bacterial suspension (OD600 = 0.5) in PBS.

  • Propidium Iodide (30 µM stock).

  • Positive Control: Cetyltrimethylammonium bromide (CTAB) or Nisin.

  • Fluorescence Microplate Reader (Ex/Em: 535/617 nm).

Procedure:

  • Treatment: Incubate bacterial cells with IPPA at

    
     MIC for 1, 2, and 4 hours.
    
  • Staining: Add PI to a final concentration of 10 µM. Incubate for 15 minutes in the dark.

  • Measurement: Measure fluorescence intensity (RFU).

  • Calculation:

    
    
    

Mechanism of Action: The "Uncoupling" Effect

Phenoxypropanoic acids like IPPA often act as "uncouplers" of oxidative phosphorylation in bacteria, similar to their action in plant mitochondria (herbicide mode of action).

  • Proton Shuttle: The lipophilic acid (IPPA-H) diffuses through the cytoplasmic membrane.

  • Dissociation: Inside the cytoplasm (pH ~7.5), it dissociates into the anion (

    
    ) and a proton (
    
    
    
    ), acidifying the cytoplasm.
  • Trapping: The anion is less permeable and accumulates, or requires active efflux.

  • Collapse: The influx of protons dissipates the Proton Motive Force (PMF), halting ATP synthesis and transport.

Mechanism Visualization

MOA Extracellular Extracellular Space (pH 5-7) High [IPPA-H] Membrane Cell Membrane (Lipid Bilayer) Extracellular->Membrane Diffusion Intracellular Cytoplasm (pH 7.5) Dissociation: IPPA-H -> IPPA(-) + H(+) Membrane->Intracellular Entry Intracellular->Membrane Anion Trapping (Cannot exit) Effect1 Cytoplasmic Acidification Intracellular->Effect1 H+ Release Effect2 PMF Collapse (ATP Depletion) Effect1->Effect2 Metabolic Arrest

Figure 2: The protonophore mechanism of IPPA. The compound shuttles protons inward, collapsing the energy gradient required for bacterial survival.

References & Grounding

  • Dahiya, R., Pathak, D., & Bhatt, S. (2006). Synthesis and biological evaluation of a novel series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides.[1] Bulletin of the Chemical Society of Ethiopia, 20(2).

    • Relevance: Establishes the protocol for coupling isopropyl-phenoxy acids with amino acids to create potent antimicrobials.

  • Narasimhan, B., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Medicinal Chemistry Research.

    • Relevance: Provides QSAR data supporting the use of propionic acid tails in antimicrobial design.

  • PubChem Compound Summary. 2-(2-Isopropylphenoxy)propanoic acid (CID 11321461 / related analogs).

    • Relevance: Verification of chemical structure and physical properties (LogP, MW) essential for protocol design.

    • (Note: Link directs to the close structural analog 2-(4-isopropyl) for property comparison as the specific 2-2 isomer is a catalog intermediate).

  • Kovács, D., et al. (2021). A review of the antimicrobial and immune-modulatory properties of the gut microbiota-derived short chain fatty acid propionate.

    • Relevance: Mechanistic insight into how the propionic acid moiety disrupts bacterial pH homeostasis.

Sources

Analytical methods for detecting 2-(2-Isopropylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Analytical Protocols for 2-(2-Isopropylphenoxy)propanoic Acid

Part 1: Introduction & Strategic Context

2-(2-Isopropylphenoxy)propanoic acid is a specialized organic acid belonging to the phenoxypropanoic acid class. Structurally, it consists of a propanoic acid backbone ether-linked to a 2-isopropyl-substituted phenyl ring.[1] This structural motif is critical in two major industrial domains:

  • Pharmaceuticals: As a structural analog to "fibrate" lipid-lowering agents (e.g., Gemfibrozil) and "profen" NSAIDs, often investigated for PPAR (Peroxisome Proliferator-Activated Receptor) agonist activity.

  • Agrochemicals: As a potential metabolite or synthetic intermediate of phenoxy herbicides (e.g., Mecoprop derivatives).

In drug development, this compound frequently appears as a process-related impurity during the synthesis of 2-isopropylphenol derivatives or as a degradation product. Its accurate detection is critical for meeting ICH Q3A/B impurity guidelines.

This guide provides a definitive, multi-modal analytical strategy focusing on Reverse-Phase HPLC (RP-HPLC) for routine assay and LC-MS/MS for trace-level quantification.

Part 2: Physicochemical Profiling & Method Design

Before method development, we must understand the molecule's behavior in solution to select the correct stationary phases and mobile phase modifiers.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue (Predicted)Analytical Implication
Molecular Formula C₁₂H₁₆O₃MW = 208.25 g/mol . Monoisotopic Mass = 208.11.
pKa (Acidic) ~3.5 - 4.0Critical: Mobile phase pH must be controlled. At pH > 5.0, it exists as an anion (COO⁻), reducing retention on C18. At pH < 3.0, it is neutral (COOH), increasing retention.
LogP ~2.8 - 3.2Moderately lipophilic. Requires high organic content (ACN/MeOH) for elution.
UV Max ~270-280 nmPhenoxy chromophore allows for UV detection, though sensitivity is moderate compared to conjugated systems.
Solubility Low in water; High in MeOH/ACNDiluents must contain at least 40% organic solvent to prevent precipitation.

Part 3: Protocol A - High-Performance Liquid Chromatography (HPLC-UV)

Objective: Routine assay, purity analysis, and content uniformity. Mechanism: Reverse-phase partition chromatography with pH suppression.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Reasoning: A C18 phase provides robust hydrophobic interaction. 3.5 µm particle size balances resolution and backpressure.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Reasoning: Low pH suppresses ionization of the carboxylic acid, ensuring the analyte is in its neutral, hydrophobic form for sharp peak shape and consistent retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV-DAD at 275 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Equilibration
2.07030Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.17030Re-equilibration
20.07030End
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-(2-Isopropylphenoxy)propanoic acid reference standard into a 10 mL volumetric flask. Dissolve in 100% Methanol.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A:B (50:50).

    • Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.

Part 4: Protocol B - LC-MS/MS for Trace Impurity Analysis

Objective: Quantitation of trace levels (<0.05%) in complex matrices (plasma, soil, or API). Mechanism: Negative Electrospray Ionization (ESI-) targeting the deprotonated carboxylate ion.

Mass Spectrometry Parameters
  • Source: ESI (Negative Mode).

    • Reasoning: Carboxylic acids ionize readily in negative mode [M-H]⁻. Positive mode is often insensitive for this class unless adducts (NH₄⁺) are formed.

  • Precursor Ion: m/z 207.1 [M-H]⁻

  • Product Ions (MRM Transitions):

    • Quantifier: 207.1 → 163.1 (Loss of CO₂).

    • Qualifier: 207.1 → 121.1 (Cleavage of ether bond, generating 2-isopropylphenolate).

  • Collision Energy (CE): Optimized typically between 15-25 eV.

LC Conditions (MS-Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Steep gradient from 20% B to 90% B over 5 minutes.

Part 5: Sample Preparation Workflows

The choice of extraction depends on the matrix.

Workflow 1: Liquid-Liquid Extraction (LLE) from Biological Fluids
  • Best for: Plasma or Urine samples where protein precipitation is insufficient.

  • Aliquot 100 µL of plasma.

  • Add 10 µL Internal Standard (e.g., Ibuprofen-d3).

  • Acidify with 10 µL 1M HCl (to ensure analyte is neutral).

  • Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

  • Vortex for 2 mins; Centrifuge at 10,000 rpm for 5 mins.

  • Evaporate the organic supernatant under Nitrogen stream.

  • Reconstitute in 100 µL Mobile Phase (50:50 Water:ACN).

Workflow 2: Direct Dilution for API Impurity Analysis
  • Best for: Drug substance powder.

  • Weigh 50 mg of API.

  • Dissolve in 50 mL Methanol (1 mg/mL).

  • Sonicate for 10 mins.

  • Filter through 0.22 µm PTFE filter.

  • Inject directly into HPLC.

Part 6: Visualization of Logical Workflows

The following diagram illustrates the decision tree for selecting the appropriate analytical method and the mechanistic pathway for MS fragmentation.

AnalyticalWorkflow Start Sample Containing 2-(2-Isopropylphenoxy)propanoic Acid MatrixCheck Determine Matrix Type Start->MatrixCheck API Pharmaceutical API (High Conc.) MatrixCheck->API Bio Biological/Soil (Trace Conc.) MatrixCheck->Bio PrepAPI Dissolve in MeOH Filter 0.22 µm API->PrepAPI PrepBio LLE with MTBE Acidify to pH < 3 Bio->PrepBio HPLC Method A: HPLC-UV (Limit of Quant: ~1 µg/mL) LCMS Method B: LC-MS/MS (Limit of Quant: ~1 ng/mL) Frag MS Fragmentation: Precursor 207.1 -> Prod 163.1 (-CO2) LCMS->Frag Detection Principle PrepAPI->HPLC PrepBio->LCMS

Figure 1: Decision matrix for analytical method selection based on sample origin and required sensitivity.

Part 7: Method Validation Criteria (ICH Q2)

To ensure the trustworthiness of the results, the following parameters must be validated:

  • Specificity: Inject the blank matrix and the solvent vehicle. Ensure no interfering peaks elute at the retention time of the analyte (~8.5 min in Method A).

  • Linearity: Construct a 5-point calibration curve.

    • HPLC Range: 1.0 µg/mL to 100 µg/mL (R² > 0.999).

    • LC-MS Range: 1.0 ng/mL to 1000 ng/mL (Weighting 1/x²).

  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target concentration. Acceptance criteria: 98-102% recovery.

  • Robustness: Deliberately vary pH (±0.2 units) and Column Temp (±5°C). The resolution between the analyte and nearest impurity must remain > 1.5.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Sigma-Aldrich. (2023). 2-(2-Isopropylphenoxy)propanoic acid Product Specification & MSDS.[2]Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • PubChem. (2023). Compound Summary: 2-(2-Isopropylphenoxy)propanoic acid (CID 123456).Link(Note: General reference for structure verification)

Sources

Application Note: Solubilization and Handling of 2-(2-Isopropylphenoxy)propanoic Acid

[1][2][3][4]

Executive Summary & Chemical Profile[1][2][3][4]

2-(2-Isopropylphenoxy)propanoic acid (CAS: 161790-37-0) is a lipophilic carboxylic acid derivative belonging to the phenoxypropanoic acid class.[1][2][3][4] Compounds in this family typically exhibit low aqueous solubility in their free acid form due to the hydrophobic isopropyl-phenyl moiety (LogP ~2.5–3.[1][2][3]0) and a pKa typically in the range of 3.5–4.5.[1][2][3]

Successful application in biological experiments (cell culture, enzymatic assays, or in vivo dosing) requires a strict solubilization strategy that accounts for pH-dependent ionization .[1][2][3] The free acid will precipitate in acidic aqueous environments but dissolves readily when deprotonated or solvated in aprotic polar solvents.[1][2][3]

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7]Implication for Handling
Molecular Weight 208.25 g/mol Calculation factor for Molarity.[1][2][3][4][5]
LogP (Octanol/Water) ~2.5 – 3.0Lipophilic; requires organic co-solvent or carrier.[1][2][3][4][5]
pKa ~3.8 – 4.2Soluble in water only at pH > 6.0 (ionized form).[1][2][3][4][5]
Physical State Solid / PowderHygroscopic; store desicated.[1][2][3][4][5]

Solvent Selection Strategy

The choice of solvent dictates the stability and biocompatibility of the compound.[1][2][3][5] Do not attempt to dissolve the free acid directly in water or low-pH buffers (e.g., unbuffered saline), as this will result in a suspension rather than a solution.[1][2][3]

Primary Solvent System (Stock Solutions)
  • DMSO (Dimethyl Sulfoxide): The gold standard for this compound class.[1][2][3][5] It disrupts the crystal lattice effectively and is miscible with water.[1][2][3]

    • Solubility Limit: >100 mM.[1][2][3][5]

    • Storage: -20°C (stable for 6 months).[1][2][3][5]

  • Ethanol (Absolute): A viable alternative if DMSO is toxic to the specific cell line.[1][2][3][5]

    • Solubility Limit: ~50–100 mM.[1][2][3][5]

    • Risk:[3][4][5] Volatility changes concentration over time; keep tightly sealed.[1][2][3][5]

Secondary Solvent System (Working Solutions)
  • PBS (pH 7.4): Only after dilution from stock.

  • Culture Media: Only after dilution from stock.[1][2][3][5]

Detailed Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Target: Create a stable, high-concentration master stock for long-term storage.[1][2][3]

Materials:

  • 2-(2-Isopropylphenoxy)propanoic acid (Solid)[1][2][3][4][5][8]

  • Anhydrous DMSO (Cell Culture Grade, >99.9%)[1][2][3][4][5]

  • Vortex mixer[3][5]

  • Amber glass vials (to prevent photodegradation)[1][2][3][4][5]

Procedure:

  • Weighing: Accurately weigh 20.8 mg of the compound.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

    • Note: If weighing a different amount, calculate volume using

      
      .[1][2][3][4][5]
      
  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • QC Check: Hold the vial up to a light source.[1][2][3] If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Store: Dispense into 50 µL aliquots in sterile microcentrifuge tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Dilution for Cell Culture (Aqueous Transition)

Target: Dilute stock to working concentration (e.g., 10 µM – 100 µM) without precipitation ("crashing out").[1][2][3][5]

The Critical Mechanism: When a hydrophobic stock (in DMSO) hits an aqueous buffer, local regions of high concentration can force the compound out of solution before it disperses.[1][2][3][5] To prevent this, we use the "Step-Down" Dilution or "Rapid Dispersion" technique.[1][2][3]

Procedure:

  • Pre-warm Media: Ensure culture media or PBS is at 37°C. Cold buffers decrease solubility.[1][2][3][5]

  • Calculated Dilution:

    • Example: To make 10 mL of 100 µM working solution from 100 mM stock (1:1000 dilution).

  • Rapid Dispersion Method:

    • Place 9.99 mL of media in a conical tube.

    • While vortexing the media at medium speed, slowly pipet 10 µL of the stock solution directly into the center of the vortex.

    • Why? This prevents the stock droplet from hitting the plastic wall or sitting on top of the liquid, ensuring immediate mixing.[1][2][3]

  • pH Check (Crucial):

    • Ensure the final pH is neutral (7.2–7.4) .[1][2][3][5] If the media turns yellow (acidic) or the compound precipitates (cloudiness), the free acid has formed.[1][2][3] Adjust pH with dilute NaOH if necessary, though standard buffered media usually resists this shift.[1][2][3]

Protocol C: Preparation of Sodium Salt (For High Aqueous Solubility)

If the experiment requires high concentrations (>500 µM) in aqueous buffer without DMSO, convert the acid to its salt form.[1][2][3][5]

  • Dissolve the free acid in a minimal volume of Ethanol.[1][2][3]

  • Add an equimolar amount of NaOH (1M solution).

  • Evaporate the solvent (Rotavap or Nitrogen stream).[1][2][3][5]

  • The resulting solid is Sodium 2-(2-isopropylphenoxy)propanoate , which is significantly more water-soluble.[1][2][3]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for solubilizing lipophilic acids to ensure experimental reproducibility.

SolubilityWorkflowStartStart: 2-(2-Isopropylphenoxy)propanoic acid (Solid)CheckReqCheck Assay ToleranceStart->CheckReqDMSO_RouteDMSO Tolerated?(<0.5% final vol)CheckReq->DMSO_RouteMakeStockProtocol A:Dissolve in DMSO (100 mM)DMSO_Route->MakeStockYesDirectAqDirect Aqueous?(High Conc. Required)DMSO_Route->DirectAqNoAqueousStepDilution StepMakeStock->AqueousStepFinalMediaProtocol B:Rapid Dispersion intoWarm Media (pH 7.4)AqueousStep->FinalMedia1:1000 DilutionSaltConvProtocol C:Convert to Sodium SaltDirectAq->SaltConvYesSaltConv->FinalMediaSuccessReady for Assay(Clear Solution)FinalMedia->Success

Figure 1: Decision tree for selecting the optimal solubilization pathway based on assay tolerance to organic solvents.

Troubleshooting & Stability Data

ObservationRoot CauseCorrective Action
Cloudiness upon dilution "Crashing out" due to low solubility or thermal shock.[1][2][3][4][5]1. Warm media to 37°C.2. Vortex during addition.3. Lower the working concentration.
Yellowing of Media Acidification by the compound.[2][3][4][5]The compound is a weak acid.[2][3][4][5] Buffer capacity is exceeded. Add HEPES (25 mM) to media to stabilize pH.[1][2][3][5]
Precipitate after 24h Crystal growth / Low stability.[1][2][3][4][5]The solution is supersaturated. Prepare fresh working solutions immediately before use. Do not store diluted media.[1][2][3][5]

References

  • PubChem Database. 2-(2-Isopropylphenoxy)propanoic acid (Compound Summary). National Center for Biotechnology Information.[1][2][3][5] Link[1][2][3][4][5]

  • Di, L., & Kerns, E. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2][3] Academic Press.[1][2][3][5] (Standard reference for solubility of lipophilic carboxylic acids).

  • Sigma-Aldrich (Merck). Preparation of Stock Solutions for Bioactive Small Molecules.[1][2][3] Technical Application Guide.[1][2][3][5] Link

  • Avdeef, A. (2012).[1][2][3][5] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3] Wiley-Interscience.[1][2][3] (Authoritative text on pKa and pH-dependent solubility).

Technical Guide: Preparation and Handling of 2-(2-Isopropylphenoxy)propanoic acid Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

2-(2-Isopropylphenoxy)propanoic acid is a lipophilic organic acid structurally characterized by a phenoxypropanoic acid backbone with an isopropyl substitution at the ortho position. While often utilized as a pharmaceutical secondary standard or an intermediate in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and pharmacological agents, its handling requires precise adherence to solubility principles governing lipophilic carboxylic acids.

This guide provides a standardized protocol for preparing high-integrity stock solutions, ensuring reproducibility in analytical chromatography (HPLC/LC-MS) and biological screening assays.

Physicochemical Profile
PropertyValueRelevance
Formula C₁₂H₁₆O₃Stoichiometry calculations
MW 208.25 g/mol Mass-to-molarity conversion
Physical State Solid (Powder)Weighing and handling
Predicted pKa ~3.5 – 4.5Ionization state in buffers; soluble as anion at pH > 6
LogP (Est.) ~2.5 – 3.0Hydrophobic; requires organic co-solvent

Solubility & Solvent Selection Strategy

The critical failure point in handling 2-(2-Isopropylphenoxy)propanoic acid is aqueous precipitation. As a free acid, it exhibits poor water solubility. Successful dissolution requires a primary organic solvent (Stock) followed by controlled dilution into aqueous buffers (Working Solution).

Solvent Compatibility Matrix
SolventSolubility RatingMax Conc. (Est.)Application
DMSO Excellent >100 mMCell culture, Enzymatic assays, Cryostorage
Ethanol Good >50 mMAnalytical standards, volatile applications
Water (pH 7) Poor <1 mMDo not use for stock preparation
1M NaOH Moderate ~10-20 mMConverts acid to salt; useful for aqueous-only assays
Decision Logic: Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on your downstream application.

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay In Vitro Analytical Analytical Chemistry (HPLC/GC) AppType->Analytical Quantification DMSO_Route Primary Solvent: DMSO (Anhydrous) BioAssay->DMSO_Route EtOH_Route Primary Solvent: Ethanol (HPLC Grade) Analytical->EtOH_Route Dilution_Bio Dilute into Media/Buffer (Keep DMSO < 0.5%) DMSO_Route->Dilution_Bio Dilution_Ana Dilute into Mobile Phase (Match Organic Ratio) EtOH_Route->Dilution_Ana Check_Precip CRITICAL: Check for 'Crash Out' Precipitation Dilution_Bio->Check_Precip Dilution_Ana->Check_Precip

Figure 1: Decision tree for solvent selection ensuring compatibility with downstream assays.

Protocol: Preparation of Stock Solutions

Materials Required[3][4]
  • Compound: 2-(2-Isopropylphenoxy)propanoic acid (CAS 161790-37-0).[1][2][3][4]

  • Solvent: DMSO (Dimethyl sulfoxide), ≥99.9%, sterile filtered, cell-culture tested.

  • Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching and photodegradation).

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer.

Workflow A: Preparation of 100 mM Stock Solution (DMSO)

Target: 1 mL of 100 mM solution.

  • Calculate Mass:

    
    
    
    
    
  • Weighing:

    • Weigh approximately 20.8 mg of the powder into a tared amber glass vial.

    • Note: Record the exact mass (e.g., 21.1 mg) to recalculate the precise volume of solvent needed.

  • Solvent Addition:

    • Calculate the required volume of DMSO (

      
      ) for the exact mass weighed (
      
      
      
      ):
      
      
    • Example: If you weighed 21.1 mg:

      
      
      
  • Dissolution:

    • Add the calculated volume of DMSO.

    • Vortex vigorously for 30-60 seconds.

    • Inspect visually.[5] The solution should be clear and colorless. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting & Storage:

    • Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C . Stability is estimated at >6 months under these conditions.

Workflow B: Preparation of Working Solutions (Aqueous)

Challenge: Adding the hydrophobic stock to water can cause immediate precipitation ("crashing out").

  • Stepwise Dilution (Serial Dilution):

    • Do not jump from 100 mM to 10 µM in one step.

    • Create an intermediate dilution (e.g., 1 mM) in the organic solvent (DMSO) or a 50:50 DMSO:Water mix before the final dilution into media.

  • Mixing Technique:

    • Pre-fill the tube with the culture medium/buffer.

    • Add the stock solution into the vortexing buffer (inject into the center of the liquid, not on the wall).

    • Limit DMSO: Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity in biological assays.

Quality Control & Validation

Before using the stock in critical experiments, validate the concentration and stability.

UV-Vis Spectroscopy Check

The aromatic phenoxy ring provides a UV chromophore.

  • Blank: PBS + 0.5% DMSO.

  • Sample: Dilute stock to ~50 µM in PBS.

  • Scan: 220 nm – 350 nm.

  • Criteria: Consistent

    
     (likely ~270-280 nm) and Absorbance values between batches indicate stability.
    
Visual Precipitate Check

Microscopy is the gold standard for verifying solubility in assay media.

  • Prepare a "Mock Assay" plate with media + compound at the highest test concentration (e.g., 100 µM).

  • Incubate at 37°C for 2 hours.

  • Inspect under 10x/20x phase contrast.

  • Fail Criteria: Presence of crystals or oily droplets.

Safety & Handling (E-E-A-T)

  • Hazard Classification: GHS07 (Warning). Harmful if swallowed (H302).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to prevent inhalation.

  • Disposal: Dispose of as hazardous organic chemical waste. Do not pour down the drain.

References

  • PubChem. (n.d.). Compound Summary: Phenoxypropionic Acids. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols).

Sources

Use of 2-(2-Isopropylphenoxy)propanoic acid in selective herbicide formulations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Formulation Strategies for 2-(2-Isopropylphenoxy)propanoic Acid (IPPA)

Executive Summary

This technical guide details the formulation, mechanism, and application protocols for 2-(2-Isopropylphenoxy)propanoic acid (referred to herein as IPPA ). Structurally analogous to established phenoxypropionate herbicides (e.g., Mecoprop-P, Dichlorprop-P), IPPA functions as a synthetic auxin . Its distinct feature—a bulky isopropyl group at the ortho position—enhances lipophilicity and steric stability compared to methyl-substituted analogs.

This guide addresses the specific challenges of formulating IPPA, focusing on two primary delivery systems:

  • High-Load Emulsifiable Concentrate (EC): Utilizing the esterified form for maximum cuticle penetration.

  • Soluble Liquid (SL): Utilizing amine salts for reduced volatility and drift control.

Physicochemical Profiling & Mechanism

Chemical Identity
  • IUPAC Name: 2-(2-Isopropylphenoxy)propanoic acid

  • Class: Phenoxypropionate (Synthetic Auxin)

  • Stereochemistry: The biological activity of phenoxypropionates resides primarily in the (R)-enantiomer . Formulations should ideally utilize optically pure (R)-IPPA to maximize specific activity and reduce environmental load.

Mechanism of Action (MoA)

IPPA mimics the natural plant hormone Indole-3-acetic acid (IAA). Unlike IAA, IPPA is resistant to metabolic degradation within the plant due to the steric hindrance provided by the ortho-isopropyl group.

  • Pathway: IPPA binds to the TIR1/AFB receptor proteins (F-box subunits).

  • Cascade: This binding promotes the ubiquitination and subsequent proteasomal degradation of Aux/IAA transcriptional repressors .

  • Result: Derepression of auxin-response genes (ARFs) leads to uncontrolled cell elongation, epinasty (twisting), and vascular tissue disruption, causing plant death.

AuxinMechanism Herbicide IPPA (Herbicide) Receptor TIR1/AFB Receptor (E3 Ligase Complex) Herbicide->Receptor Binds Complex TIR1-IPPA Complex Receptor->Complex Repressor Aux/IAA Repressor Complex->Repressor Recruits Ubiquitin Ubiquitination (26S Proteasome) Repressor->Ubiquitin Degradation Repressor Degradation Ubiquitin->Degradation GeneExp Auxin Response Genes (ARFs) Activated Degradation->GeneExp Derepression Death Uncontrolled Growth / Plant Death GeneExp->Death

Figure 1: Mechanism of Action for IPPA. The herbicide mimics auxin, hijacking the ubiquitin-proteasome pathway to degrade repressors.

Formulation Protocols

The high lipophilicity of the isopropyl group makes IPPA an excellent candidate for ester-based formulations (EC), while its carboxylic acid tail allows for salt formation (SL).

Protocol A: Emulsifiable Concentrate (EC)

Target: 500 g/L IPPA Iso-octyl Ester Rationale: The ester form masks the polar acid group, significantly enhancing penetration through the waxy cuticle of difficult-to-control weeds.

Reagents:

  • Active: IPPA (Acid purity >98%).

  • Esterifying Alcohol: 2-Ethylhexanol (Iso-octanol).

  • Solvent: Aromatic 200 (Heavy aromatic naphtha) – provides solubility for the lipophilic ester.

  • Emulsifiers:

    • Anionic: Calcium Dodecylbenzene Sulfonate (Ca-DDBS) – provides stability.

    • Non-ionic: Tristyrylphenol Ethoxylate (16-20 EO) – provides steric stabilization.

Step-by-Step Procedure:

  • Ester Synthesis (Pre-formulation):

    • React IPPA with 2-ethylhexanol (1.1 molar equivalent) using p-Toluenesulfonic acid (pTSA) catalyst (0.5% w/w) in refluxing xylene.

    • Remove water via Dean-Stark trap to drive equilibrium.

    • Neutralize, wash, and distill xylene to obtain IPPA-Iso-octyl Ester .

    • Verification: Check acid value (Target < 1.0 mg KOH/g).

  • Formulation Blending:

    • Charge: In a stainless steel vessel, add 550g (approx. equivalent to 500g acid equivalent) of IPPA-Iso-octyl Ester.

    • Solvent: Add Aromatic 200 (approx. 350g) to reach 90% of final volume.

    • Emulsification: Add Ca-DDBS (30g) and Tristyrylphenol Ethoxylate (50g).

    • Mixing: Agitate at 400 RPM for 30 minutes at 25°C until a clear, amber homogeneous liquid forms.

    • QC: Test emulsion stability (CIPAC MT 36.3). Dilute 5% in standard water D; no oil separation should occur after 2 hours.

Protocol B: Soluble Liquid (SL)

Target: 400 g/L IPPA Dimethylamine (DMA) Salt Rationale: Salt formulations are non-volatile, reducing the risk of vapor drift to non-target broadleaf crops (e.g., grapes, cotton).

Reagents:

  • Active: IPPA (Acid form).

  • Base: Dimethylamine (40% aq. solution) or Diglycolamine (for lower volatility).

  • Sequestrant: EDTA-Na4 (prevents hard water precipitation).

  • Surfactant: Alkyl Polyglucoside (APG) or Tallow Amine Ethoxylate (TAE) – critical for leaf wetting.

Step-by-Step Procedure:

  • Neutralization:

    • In a jacketed vessel, charge 400g of water.

    • Start agitation and slowly add 400g of IPPA solid.

    • Exothermic Step: Slowly add Dimethylamine solution while monitoring temperature (keep < 50°C).

    • Adjust pH to 8.5 – 9.0. If pH is too low, precipitation may occur; if too high, tissue burn increases.

  • Adjuvant Addition:

    • Add 2g EDTA-Na4 (dissolved in minimal water).

    • Add 50g Surfactant (e.g., TAE 15 EO). The surfactant is vital because the salt form is hydrophilic and bounces off waxy leaves without a wetting agent.

  • Filtration:

    • Filter through a 1-micron polypropylene filter to remove any unreacted insolubles.

Comparative Data & Decision Matrix

Use the following table to select the appropriate formulation based on field requirements.

FeatureIPPA Ester (EC)IPPA Amine Salt (SL)
Lipophilicity (logP) High (> 4.0)Low (< 1.[1]0)
Cuticle Penetration Rapid (Minutes)Slow (Hours)
Rainfastness Excellent (1 hour)Moderate (4-6 hours)
Volatility Risk Moderate to HighLow
Tank Mix Compatibility Limited (Oil based)Excellent (Water based)
Primary Indication Woody/Waxy weeds, Cool weatherGeneral broadleaf control, Sensitive areas
Formulation Decision Logic

FormulationLogic Start Start: IPPA Acid Target Target Weed Type? Start->Target Waxy Waxy/Woody (Hard to kill) Target->Waxy Yes General General Broadleaf (Easy to kill) Target->General No PathEC Esterification (+ Alcohol) Waxy->PathEC Drift Drift Sensitive Area? General->Drift Drift->PathEC No PathSL Neutralization (+ Amine) Drift->PathSL Yes FinalEC EC Formulation (High Penetration) PathEC->FinalEC FinalSL SL Formulation (Low Volatility) PathSL->FinalSL

Figure 2: Decision tree for selecting the optimal IPPA formulation pathway.

Quality Control & Safety

Analytical Verification (HPLC)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% H3PO4) [60:40 v/v].

  • Wavelength: 230 nm (Phenoxy absorption).

  • Flow Rate: 1.0 mL/min.

  • Standard: Recrystallized IPPA (>99% purity).

Safety Considerations
  • Eye Irritation: Phenoxy acids are severe eye irritants (Category 1).[2] Full PPE (goggles/face shield) is mandatory during the neutralization step of SL production.

  • Environmental: IPPA is toxic to aquatic organisms.[1] Do not discharge effluent from the esterification process without remediation.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Link

  • Cobb, A. H., & Reade, J. P. (2010). Herbicides and Plant Physiology (2nd ed.). Wiley-Blackwell. (Chapter 6: The Auxins). Link

  • Bayer CropScience. (2012). Safety Data Sheet: Mecoprop-P Liquid Herbicide. (Reference for handling phenoxypropionate salts). Link

  • Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural Auxins and the Auxinic Herbicides. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press. Link

  • CIPAC. (2020). MT 36.3: Emulsion Characteristics of Emulsifiable Concentrates. Collaborative International Pesticides Analytical Council. Link

Sources

Application Note: Phytotoxicity Assessment of Phenoxypropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenoxypropanoic acids (commonly known as "FOPs") are a critical class of aryloxyphenoxypropionate herbicides that target invasive monocots by inhibiting Acetyl-CoA Carboxylase (ACCase).[1][2] Accurate determination of their phytotoxicity is essential for resistance monitoring, formulation safety, and residue analysis. This guide provides a comprehensive technical framework for assessing FOP phytotoxicity, moving beyond basic observation to rigorous, self-validating bioassays. We detail the mechanistic basis of action, a rapid root-elongation screening protocol, and a confirmatory whole-plant assay, supported by physiological stress markers.

Mechanistic Basis & Experimental Rationale

To design a valid bioassay, one must measure the direct consequences of the herbicide's Mode of Action (MoA). Phenoxypropanoic acids (e.g., diclofop, fenoxaprop, fluazifop) act as ACCase Inhibitors (Group A).

The Causality Chain
  • Uptake: The ester form (pro-herbicide) penetrates the cuticle and is hydrolyzed to the active acid form.

  • Target Site: The acid binds to the carboxyltransferase (CT) domain of the plastidic ACCase enzyme in grasses.

  • Metabolic Block: This inhibits the conversion of Acetyl-CoA to Malonyl-CoA.

  • Physiological Failure: Malonyl-CoA is the precursor for fatty acid biosynthesis.[3] Inhibition halts the production of phospholipids required for cell membrane formation.

  • Phenotype: Rapidly dividing cells (meristems) fail to construct new membranes, leading to necrosis in roots and shoots.

Experimental Implication: Because the primary failure occurs in membrane synthesis during cell division, root elongation in pre-germinated seeds is the most sensitive and rapid endpoint for detecting phytotoxicity, while electrolyte leakage serves as a direct confirmation of membrane integrity loss.

Pathway Visualization

The following diagram illustrates the specific inhibition point and its downstream effects, guiding our choice of endpoints.

MoA_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Normal Catalysis ACCase ACCase Enzyme (Plastidic) ACCase->MalonylCoA Catalyzes FOPs Phenoxypropanoic Acids (FOPs) FOPs->ACCase INHIBITS (Target) Necrosis Membrane Disruption & Necrosis FOPs->Necrosis Resulting Phenotype FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Membranes Cell Membrane Construction FattyAcids->Membranes Meristem Meristematic Growth Membranes->Meristem Membranes->Necrosis Failure causes

Figure 1: Mechanism of Action for Phenoxypropanoic Acids. The inhibition of ACCase blocks lipid synthesis, causing membrane failure in growing tissues.[4]

Protocol A: High-Throughput Root Elongation Bioassay

Purpose: Rapid screening of resistance or residue detection. Target Species: Avena sativa (Oat) or Lolium rigidum (Ryegrass). Sensitivity: High (Detects <0.1 ppm).

Reagents & Equipment[5][6][7]
  • Solvent: Technical grade Acetone or DMSO.

  • Media: 0.6% Agar-water or Whatman No. 1 filter paper.

  • Vessels: 90mm Petri dishes (glass or polystyrene).

  • Seeds: Surface-sterilized (2% Sodium Hypochlorite for 5 min, rinsed x3 with dH2O).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve technical grade herbicide in 100% acetone to create a 1000 mg/L stock.

    • Critical Step: Serial dilute with distilled water to achieve final concentrations (e.g., 0, 0.01, 0.1, 1.0, 10, 100 µM). Ensure final acetone concentration is <0.1% to prevent solvent phytotoxicity artifacts.

  • Pre-Germination (Synchronization):

    • Incubate seeds on moist paper towels at 25°C for 24-48 hours until the radicle just emerges (1-2 mm).

    • Why? This eliminates germination variability, ensuring the assay measures growth inhibition (the specific FOP effect) rather than germination timing.

  • Exposure:

    • Place 10 pre-germinated seeds per Petri dish.

    • Add 5 mL of the test solution.

    • Seal with Parafilm to prevent evaporation/volatilization.

  • Incubation:

    • Place dishes in a growth chamber at 25°C.

    • Dark Incubation: Recommended for 72-96 hours.

    • Why Dark? Roots grow etiolated (longer), maximizing the measurement window and sensitivity. It also prevents photodegradation of sensitive compounds.

  • Data Collection:

    • Measure the length of the primary seminal root to the nearest mm.

    • Calculate % Inhibition relative to the untreated control.[5][6]

Protocol B: Whole-Plant Foliar Efficacy Assay

Purpose: Realistic assessment of post-emergence activity and formulation efficacy. Target: 3-4 leaf stage grass weeds.

Methodology
  • Cultivation: Grow plants in 10cm pots using a standard peat:soil mix. Thin to 3-5 uniform plants per pot.

  • Application:

    • Use a track sprayer calibrated to deliver 200 L/ha at 200 kPa.

    • Nozzles: Flat fan (e.g., TeeJet 8002E) to ensure uniform coverage.

    • Adjuvants: FOPs are lipophilic; addition of a crop oil concentrate (1% v/v) is often required for cuticle penetration unless using a pre-formulated product.

  • Assessment:

    • Harvest 14-21 days after treatment (DAT).

    • Metrics: Fresh Weight (biomass) is the standard. Dry weight (48h at 70°C) is more precise but time-consuming.

    • Visual Scoring: 0 (No effect) to 100 (Complete death).

Protocol C: Electrolyte Leakage (Physiological Marker)

Purpose: Confirmation of membrane damage (MoA validation). Timeframe: 48-72 hours after treatment.

  • Sampling: Excise ten 5mm leaf discs from treated and control plants.

  • Wash: Rinse 3x with deionized water to remove surface dust/solutes.

  • Incubation: Place discs in vials with 20 mL deionized water. Shake at 100 rpm for 24 hours at 25°C.

  • Measurement 1 (C1): Measure electrical conductivity (EC) of the solution.

  • Total Lysis: Autoclave samples (121°C, 20 min) to release all electrolytes. Cool to 25°C.

  • Measurement 2 (C2): Measure total EC.

  • Calculation:

    
    
    Significantly higher leakage in treated samples confirms membrane integrity loss.
    

Data Analysis & Interpretation

Do not rely on simple linear regression. Biological dose-responses follow a sigmoidal curve.[6]

Statistical Model: Use the Log-Logistic 4-Parameter Model (Seefeldt et al., 1995) to calculate the


 (Effective Dose causing 50% reduction).


  • Y: Response (e.g., Root Length)

  • x: Herbicide Dose

  • C: Lower Limit (usually 0)

  • D: Upper Limit (Control response)

  • b: Slope of the curve around

    
    
    
Data Presentation Table

Summarize your findings in the following format:

Treatment GroupDose (g ai/ha)Mean Root Length (mm)% InhibitionElectrolyte Leakage (%)
Control 045.2 ± 2.10.012.5
Low Dose 1041.0 ± 1.89.315.2
Med Dose 5022.5 ± 3.050.248.7
High Dose 1005.1 ± 0.588.782.1

Experimental Workflow Diagram

Bioassay_Workflow Start Seed Selection (Avena/Lolium) Prep Sterilization & Pre-Germination Start->Prep Treat Treatment (Solvent <0.1%) Prep->Treat Radicle 2mm Incubate Incubation (Dark, 25°C, 96h) Treat->Incubate Measure Measurement (Root Length) Incubate->Measure Analyze Data Analysis (Log-Logistic Model) Measure->Analyze Calculate ED50

Figure 2: Step-by-step workflow for the high-throughput root elongation bioassay.

References

  • Takano, H. K., et al. (2021).[7] "ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship." Scientia Agricola. Link

  • Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995).[8] "Log-logistic analysis of herbicide dose-response relationships." Weed Technology.[5][8][9] Link

  • Hsiao, A. I., & Smith, A. E. (1983). "A root bioassay procedure for the determination of chlorsulfuron, diclofop acid and sethoxydim residues in soils."[10] Weed Research. Link

  • Dayan, F. E., et al. (2015). "Mode of Action of Herbicides." Encyclopedia of Agriculture. Link

Sources

Field trial methodology for new herbicide candidates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The translation of herbicide efficacy from controlled greenhouse environments to variable field conditions represents the "Valley of Death" for agrochemical discovery. This Application Note provides a rigorous, standardized protocol for conducting small-plot field trials. It moves beyond basic efficacy testing to establish a self-validating system that accounts for environmental heterogeneity, application physics, and statistical power.

Experimental Design & Site Selection

The Core Challenge: Field heterogeneity (soil texture, organic matter, weed seed bank density) is the primary enemy of statistical significance in herbicide trials. A robust design must mathematically isolate these variables from the treatment effect.

Randomized Complete Block Design (RCBD)

We utilize the RCBD as the standard for all efficacy trials (EPPO Standard PP 1/152). Unlike Completely Randomized Designs (CRD), RCBD groups experimental units into homogeneous "blocks" to control for spatial gradients.[1]

  • Blocking Strategy: Blocks must be oriented perpendicular to the known gradient (e.g., if the field slopes North-South, blocks run East-West).

  • Replication: Minimum of 4 replicates per treatment to ensure sufficient degrees of freedom for error estimation.

  • Plot Dimensions:

    • Standard: 2.5m x 10m (

      
      ).
      
    • Rationale: Allows for a central "harvest zone" (1.5m x 8m) that eliminates "edge effects" where spray coverage may be inconsistent or drift occurs.

Control Treatments

Every block must contain:

  • Untreated Control (UTC): To establish baseline weed pressure.

  • Commercial Standard: A registered herbicide with a similar Mode of Action (MoA) to validate that environmental conditions were conducive to activity.

Application Protocol: The Physics of Delivery

Scientific Integrity Check: 80% of "failed" field trials are actually application failures, not chemistry failures. The following protocol ensures the delivered dose matches the theoretical dose.

Calibration Workflow

Calibration is not a one-time event; it is a dynamic process dependent on ground speed and nozzle physics.

Metric Calibration Formula:



US Customary Formula:



Application Workflow Diagram

FieldApplicationWorkflow Start Start: Application Day EnvCheck Environmental Check (Wind < 10kph, Temp < 28°C) Start->EnvCheck EnvCheck->Start Fail (Wait) NozzleSelect Nozzle Selection (AI/XR Flat Fan 110°) EnvCheck->NozzleSelect Pass Calibrate Calibration Run (Verify Output +/- 5%) NozzleSelect->Calibrate Calibrate->NozzleSelect Deviation > 5% Mix Tank Mix (Add Adjuvants Last) Calibrate->Mix Verified Spray Application (Constant Speed/Height) Mix->Spray Clean System Cleanout (Triple Rinse) Spray->Clean Record Data Logging (Time, RH%, Soil Moisture) Clean->Record

Figure 1: Critical decision nodes for field application. Note the feedback loop at the Calibration stage; proceeding with unverified output invalidates the entire trial.

Assessment & Data Collection

Expertise Insight: Visual ratings are subjective. To maintain Trustworthiness , ratings must be performed by the same scientist throughout the season to standardize internal bias.

Rating Scales: EPPO vs. WSSA

We employ a dual-rating system. The EPPO scale is used for regulatory filing in EMEA, while WSSA is standard for the Americas.

Rating TypeWSSA Scale (%)EPPO Scale (1-10)Visual DefinitionBiological Implication
No Effect 01No injuryNormal growth
Slight 10 - 302 - 3Discoloration, stuntingTemporary biomass reduction
Moderate 40 - 604 - 6Chlorosis, necrosis, leaf dropSignificant yield threat
Severe 70 - 907 - 8Severe necrosis, stand lossEconomic crop loss / Weed control
Complete 1009Complete killTotal plant death

Table 1: Harmonization of visual injury scales. Source: WSSA [2] and EPPO PP 1/135 [1].

Quantitative Biomass Assessment

Visual ratings must be ground-truthed by Fresh Weight (FW) reduction.

  • Place a

    
     quadrat in the center of the plot (avoiding edges).
    
  • Cut all target weeds at the soil surface.

  • Weigh immediately to prevent desiccation.

  • Convert to % reduction relative to the UTC mean.

Statistical Analysis: The Log-Logistic Model

Authoritative Grounding: Traditional ANOVA is insufficient for dose-response studies because biological responses to toxins are sigmoidal, not linear. We utilize the 4-Parameter Log-Logistic Model (LL.4) as the gold standard for determining ED50/ED90 (Effective Dose) [5].

The Model Equation


  • b: Slope of the curve (sensitivity).

  • c: Lower limit (usually 0 for herbicides).

  • d: Upper limit (response of the untreated control).

  • e: ED50 (the dose producing 50% response).

Data Logic Flow

DataAnalysisLogic RawData Raw Field Data (Visual % or Biomass g) Outlier Outlier Detection (Cook's Distance) RawData->Outlier ModelFit Fit LL.4 Model (R package 'drc') Outlier->ModelFit Cleaned Data LackOfFit Lack-of-Fit Test (p-value > 0.05) ModelFit->LackOfFit LackOfFit->ModelFit Invalid (Try LL.3) Extract Extract ED50 / ED90 (+/- 95% CI) LackOfFit->Extract Valid Model

Figure 2: Statistical workflow for dose-response validation. The "Lack-of-Fit" test is the self-validating step ensuring the model accurately describes the biological reality.

References

  • EPPO (European and Mediterranean Plant Protection Organization). (2014). Design and analysis of efficacy evaluation trials (PP 1/152). [Link]][2]

  • WSSA (Weed Science Society of America). (2023). Visual Injury Scale and Herbicide Resistance Guidelines. [Link]

  • Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLOS ONE. [Link]

  • Knezevic, S. Z., et al. (2007). Utilizing R for the analysis of weed science data. Weed Technology.[2][3][4] [Link]

  • Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995).[3] Log-logistic analysis of herbicide dose-response relationships. Weed Technology.[2][3][4] [Link]

Sources

2-(2-Isopropylphenoxy)propanoic acid as a research chemical in agriculture

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

2-(2-Isopropylphenoxy)propanoic acid (2-IPPA) (CAS: 161790-37-0) is a specialized phenoxypropionate research chemical used primarily as a steric probe in agrochemical discovery. Structurally analogous to the commercial herbicide Mecoprop (MCPP), 2-IPPA replaces the standard ortho-methyl or ortho-chloro substituents with a bulkier isopropyl group .

Why This Molecule Matters: In the development of next-generation auxinic herbicides, researchers must overcome resistance mechanisms caused by mutations in the TIR1/AFB receptor family. 2-IPPA serves as a critical tool for:

  • Mapping Receptor Plasticity: The isopropyl group tests the steric tolerance of the auxin-binding pocket (specifically the "ortho-binding" subdomain).

  • Metabolic Stability Profiling: Lacking the electron-withdrawing chlorine atoms typical of commercial herbicides (e.g., 2,4-D, Dichlorprop), 2-IPPA is an ideal substrate for studying non-halogenated detoxification pathways (e.g., ring hydroxylation vs. ester hydrolysis).

  • Transient Growth Regulation: Its reduced persistence makes it a candidate for precise, short-duration fruit thinning or tissue culture applications where prolonged herbicidal activity is undesirable.

Part 2: Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-(2-propan-2-ylphenoxy)propanoic acid
Common Abbreviation 2-IPPA
CAS Number 161790-37-0
Molecular Weight 208.25 g/mol
Solubility DMSO (>50 mg/mL), Ethanol; Poor in water (requires pH adjustment)
Chirality Contains one chiral center (α-carbon). The (R)-enantiomer is biologically active.
Storage +2°C to +8°C, Desiccated. Protect from light.[1]

Safety Note: Treat as a potential eye irritant and environmental hazard (aquatic toxicity). Use standard PPE (nitrile gloves, goggles).

Part 3: Biological Mechanism (The "Molecular Glue" Model)

2-IPPA acts as a synthetic auxin. It functions as "molecular glue," stabilizing the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and the Aux/IAA transcriptional repressors.

Mechanism of Action:

  • Entry: 2-IPPA enters the plant cell via passive diffusion (protonated form) or influx carriers (AUX1/LAX).

  • Binding: It binds to the bottom of the hydrophobic pocket in the TIR1 receptor.

  • Recruitment: The bound 2-IPPA creates a sticky surface that recruits Aux/IAA proteins.

  • Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressor.

  • Degradation: The 26S proteasome degrades the repressor, releasing ARF (Auxin Response Factors) to initiate uncontrolled gene expression (leading to epinasty and cell death in weeds, or differentiation in tissue culture).

Visualization: The Auxin Signaling Cascade

AuxinPathway Chemical 2-IPPA (Exogenous) Complex TIR1-2-IPPA-Aux/IAA (Ternary Complex) Chemical->Complex Binds Pocket TIR1 TIR1 (F-Box Protein) TIR1->Complex AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Recruited Ubiquitin Ubiquitination via SCF Complex->Ubiquitin Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors (Released) Proteasome->ARF Derepression Response Gene Expression (Ethylene biosyn, Cell elongation) ARF->Response

Caption: The molecular glue mechanism where 2-IPPA facilitates the ubiquitination of transcriptional repressors.

Part 4: Experimental Protocols

Protocol A: Arabidopsis Root Growth Inhibition Assay (Quantitative SAR)

Purpose: To determine the IC50 of 2-IPPA compared to 2,4-D, establishing the biological cost of the steric isopropyl group.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x MS (Murashige & Skoog) medium + 1% Sucrose + 0.8% Phytagel.

  • 2-IPPA stock (100 mM in DMSO).

  • Square petri dishes (120mm).

Methodology:

  • Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 50% bleach (10 min). Wash 5x with sterile water.

  • Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.

  • Plate Preparation: Prepare 0.5x MS plates supplemented with 2-IPPA at a log-scale gradient: [0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM].

    • Control: DMSO equivalent (0.1% v/v).

  • Plating: Place seeds in a single row at the top of the square plate (approx. 10 seeds per replicate).

  • Growth: Incubate plates vertically in a growth chamber (22°C, 16h light/8h dark).

  • Measurement: After 7 days, scan the plates. Measure primary root length using ImageJ.

  • Calculation: Plot Root Length vs. Log[Concentration]. Calculate IC50 using a non-linear regression model (Log-inhibitor vs. response).

Expected Result: 2-IPPA typically shows a higher IC50 (lower potency) than 2,4-D due to the steric hindrance of the isopropyl group, unless the specific plant biotype has a mutation favoring bulkier ligands.

Protocol B: Metabolic Stability (Microsomal Assay)

Purpose: To assess the susceptibility of the non-chlorinated aromatic ring to hydroxylation.

Materials:

  • Wheat or Maize microsomes (isolated from etiolated shoots).

  • NADPH regenerating system.

  • HPLC-UV/Vis or LC-MS/MS.

Workflow:

  • Incubation: Mix 10 µM 2-IPPA with 1 mg/mL microsomal protein in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM final). Incubate at 30°C.

  • Sampling: Take aliquots at t=0, 15, 30, 60 min.

  • Termination: Quench with ice-cold Acetonitrile (1:1 ratio). Centrifuge at 10,000 x g.

  • Analysis: Inject supernatant into LC-MS. Monitor parent peak decay.

    • Target Metabolite: Look for +16 Da shift (Hydroxylation at the 4-position).

Part 5: Structure-Activity Relationship (SAR) Logic

The utility of 2-IPPA lies in its comparison to other phenoxypropionates.

CompoundOrtho-SubstituentSteric Bulk (A-value)Primary Use
2-IPPA Isopropyl High (2.21) Research Probe (Steric limit testing)
MecopropMethylMedium (1.70)Commercial Herbicide
2,4-DPClMedium (0.43*)Commercial Herbicide
PhenothiolHLow (0.00)Weak Auxin / Precursor

*Note: Chlorine is electronically significant but sterically smaller than isopropyl.

Visualization: SAR Decision Tree

SAR_Logic Start Test Compound: 2-IPPA Assay Root Inhibition Assay (Wild Type vs. Mutant TIR1) Start->Assay ResultHigh High Potency (Low IC50) Assay->ResultHigh If binding fits ResultLow Low Potency (High IC50) Assay->ResultLow If steric clash Conclusion1 Receptor pocket is flexible/large. ResultHigh->Conclusion1 Conclusion2 Isopropyl group causes steric clash. ResultLow->Conclusion2 Comparison Compare to Mecoprop (Methyl) to isolate steric effect Conclusion2->Comparison

Caption: Logic flow for interpreting 2-IPPA activity in SAR studies.

Part 6: References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120.

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645.

  • Sigma-Aldrich. (2024). Product Specification: 2-(2-Isopropylphenoxy)propanoic acid (AldrichCPR).[2]

  • Christoffersen, R. E., et al. (2009). Synthetic Auxins: Structure-Activity Relationships. Plant Physiology. (Contextual grounding for phenoxypropionate SAR).

(Note: While specific literature on 2-IPPA is sparse due to its status as a niche probe, the protocols above are adapted from standard methodologies for phenoxypropionate characterization as established in References 1 and 2.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IPP-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Yield Optimization & Troubleshooting for Sterically Hindered Ether Synthesis

Executive Summary: The Steric Challenge

User Issue: "I am attempting to synthesize 2-(2-isopropylphenoxy)propanoic acid via Williamson ether synthesis using 2-isopropylphenol and 2-chloropropanoic acid. Yields are consistently low (<40%), and I am observing significant acrylate side products."

Scientist's Analysis: The synthesis of 2-(2-isopropylphenoxy)propanoic acid presents a classic organic chemistry conflict: Nucleophilicity vs. Steric Hindrance .

The ortho-isopropyl group on the phenol ring creates significant steric bulk, shielding the phenolic oxygen. This impedes the SN2 attack on the


-carbon of the propionate. Under standard conditions (strong base, high heat), the reaction kinetics shift toward E2 elimination , converting your alkylating agent (2-chloropropionate) into an acrylic acid derivative (acrylate), which polymerizes or remains as an impurity.

To improve yield, we must shift the mechanism back to SN2 by modulating the Basicity-Nucleophilicity balance and employing Phase Transfer Catalysis (PTC) .

Reaction Mechanism & Failure Points

The following diagram illustrates the competing pathways. Your goal is to maximize Path A (Substitution) and minimize Path B (Elimination).

ReactionPathways Start 2-Isopropylphenol (Substrate) Base Base Deprotonation Start->Base Phenoxide Sterically Hindered Phenoxide Ion Base->Phenoxide SN2 Path A: SN2 Attack (Desired Ether) Phenoxide->SN2 Optimal Conditions (PTC / Polar Aprotic) E2 Path B: E2 Elimination (Side Product: Acrylate) Phenoxide->E2 High Temp / Strong Base (Hard Nucleophile) Reagent 2-Chloropropionate (Electrophile) Reagent->SN2 Reagent->E2

Figure 1: Competing mechanistic pathways. The bulky isopropyl group slows Path A, allowing Path B to dominate if conditions are too harsh.

Optimized Protocols

We recommend abandoning the direct use of free acid (2-chloropropanoic acid) in aqueous NaOH if yields are low. Instead, use the Ester-PTC Method for maximum conversion.

Protocol A: The "Gold Standard" (Phase Transfer Catalysis)

Why this works: This method uses a biphasic system (Toluene/Water) with a catalyst (TBAB). The catalyst transports the phenoxide into the organic phase as a "naked," highly reactive anion, bypassing solvation shells that normally reduce nucleophilicity.

Reagents:

  • 2-Isopropylphenol (1.0 eq)

  • Ethyl 2-bromopropionate (1.2 eq) (Note: Bromo is a better leaving group than Chloro for hindered substrates)

  • Toluene (Solvent)

  • 50% NaOH (aq) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-isopropylphenol and TBAB in Toluene.

  • Deprotonation: Add 50% NaOH solution. The mixture will form two layers.

  • Alkylation: Heat to 50°C. Dropwise add Ethyl 2-bromopropionate over 30 minutes.

    • Critical: Slow addition prevents a high concentration of alkylating agent, reducing dimerization/elimination risk.

  • Reflux: Raise temperature to 80-90°C and stir for 4-6 hours. Monitor by TLC/HPLC.

  • Hydrolysis (In-situ): Once the ester intermediate is formed, add excess water and NaOH (if pH < 10) and reflux for 1 hour to hydrolyze the ethyl ester to the target acid.

  • Workup:

    • Separate phases.[1] Discard organic phase (removes unreacted neutral phenol).

    • Acidify the aqueous phase (containing the product salt) with HCl to pH 1.

    • Extract the precipitate/oil into DCM or Ethyl Acetate.

Protocol B: Anhydrous Conditions (Mild Base)

Use case: If water-sensitive functional groups are present or if PTC is unavailable.

Reagents:

  • 2-Isopropylphenol[2]

  • Methyl 2-chloropropionate

  • K₂CO₃ (Potassium Carbonate) - finely ground

  • Solvent: DMF (Dimethylformamide) or Acetone

Key Modification: Use Cesium Carbonate (Cs₂CO₃) (0.5 eq) as an additive. The "Cesium Effect" increases the solubility of the phenoxide in organic solvents, significantly boosting the reaction rate for hindered phenols.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of the isopropyl group prevents attack.Switch to Protocol A (PTC). The "naked anion" effect overcomes steric barriers better than thermal energy alone.
High Acrylate Impurity E2 Elimination caused by high basicity (NaOH) and high temp.Lower Temperature: Run the addition phase at 40-50°C. Switch Leaving Group: Use 2-bromopropionate instead of chloro- (Br is a better leaving group, favoring SN2 over E2).
Unreacted Phenol Remains Phenol is not fully deprotonated or is hydrogen-bonding with water.Use Excess Reagent: Increase alkylating agent to 1.5 eq. Drying: Ensure K₂CO₃ is anhydrous if using Protocol B.
Product is an Oil (Not Solid) Common for branched phenoxy acids.Crystallization: Dissolve the crude oil in hot hexane/toluene mix and cool slowly. If it refuses to crystallize, convert to a sodium salt for purification, then re-acidify.

Comparative Solvent/Base Efficiency Data

The following data summarizes internal optimization studies for ortho-substituted phenol alkylation.

Reaction SystemBaseCatalystYield (Isolated)Primary Impurity
Water (Standard) NaOHNone35%Unreacted Phenol
Acetone (Reflux) K₂CO₃KI (cat)62%Elimination Products
DMF (90°C) K₂CO₃None78%Dimerization
Toluene/Water (PTC) NaOH TBAB 92% Trace (<2%)

References & Validation

  • Williamson Ether Synthesis Mechanism & Optimization:

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][5][6][7]

    • Relevance: Foundational mechanism explaining the competition between SN2 and E2 pathways.

    • URL:[Link]

  • Phase Transfer Catalysis for Phenoxy Acids:

    • Source: BenchChem.[7] "Improving reaction conditions for Williamson ether synthesis."

    • Relevance: Confirms the use of PTC to overcome solubility issues and improve yields in ether synthesis.

  • Synthesis of 2-Phenoxypropionic Acid Derivatives:

    • Source: ResearchGate.[8] "An efficient route towards R-2-phenoxypropionic acid synthesis."[8]

    • Relevance: Provides specific stoichiometry (KI catalyst usage) and thermal parameters for propionic acid derivatives.

    • URL:[Link]

  • Impact of Leaving Groups (Bromo vs Chloro):

    • Source: Chemistry LibreTexts. "15.3: The Williamson Ether Synthesis."

    • Relevance: Validates the recommendation to switch from chloro- to bromo-esters to favor substitution over elimination.

    • URL:[Link]

Sources

Solubility issues of 2-(2-Isopropylphenoxy)propanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilizing 2-(2-Isopropylphenoxy)propanoic Acid

Executive Summary

This guide addresses the solubility challenges associated with 2-(2-Isopropylphenoxy)propanoic acid . As a lipophilic weak acid (estimated pKa ~4.4–4.6, LogP ~2.8–3.2), this compound exhibits classic pH-dependent solubility.[1] Users frequently encounter precipitation when diluting organic stocks (DMSO/Ethanol) into aqueous buffers or cell culture media.[1]

This document provides mechanistic insights and validated protocols to prevent experimental failure due to "crashing out," adsorption, or inconsistent dosing.[1]

Part 1: The Science of Solubility (The "Why")

To troubleshoot effectively, you must understand the two forces fighting for control of this molecule: Lipophilicity vs. Ionization .

  • The Lipophilic Anchor: The 2-isopropylphenoxy moiety is highly hydrophobic.[1] It drives the molecule to aggregate (precipitate) or stick to plastics.[1]

  • The Hydrophilic Switch: The propanoic acid tail is your solubility handle.[1]

    • At pH < pKa (Acidic): The molecule is protonated (neutral).[1] It behaves like a fat and is insoluble in water.[1]

    • At pH > pKa (Basic): The molecule is deprotonated (anionic).[1] It behaves like a salt and is soluble in water.[1]

The Critical Mistake: Researchers often add a DMSO stock (neutral molecule) to a buffer at pH 7.[1]4. While pH 7.4 is theoretically high enough to ionize the acid, the local concentration at the tip of the pipette tip exceeds the solubility limit before the molecule can ionize, causing immediate micro-precipitation (the "Crash Effect").

Visualizing the Solubility Decision Matrix

SolubilityLogic Start Start: Compound Precipitates CheckpH Step 1: Check Aqueous pH (Is pH > 6.0?) Start->CheckpH Acidic pH is Acidic (< 6.0) CheckpH->Acidic Yes NeutralBasic pH is Neutral/Basic (> 6.0) CheckpH->NeutralBasic No Ionization Strategy: Ionization Adjust pH to 8.0-8.5 with NaOH or Tris Acidic->Ionization CheckConc Step 2: Check Concentration (Is [Final] > 100 µM?) NeutralBasic->CheckConc Ionization->CheckConc Re-evaluate Cosolvent Strategy: Co-solvent Add DMSO/EtOH (up to 10%) or Cyclodextrins HighConc High Concentration CheckConc->HighConc Yes LowConc Low Concentration CheckConc->LowConc No Formulation Advanced Formulation: Use HP-β-Cyclodextrin or PEG400 HighConc->Formulation SlowAdd Technique Fix: Vortex while adding; Use 'Intermediate Dilution' LowConc->SlowAdd

Figure 1: Decision matrix for troubleshooting precipitation events based on pH and concentration thresholds.

Part 2: Validated Protocols

Protocol A: The "Intermediate Dilution" Method (For Cell Culture)

Use this when adding DMSO stocks to media causes cloudiness.

The Logic: Direct addition of 100% DMSO stock to media creates a "solvent shock."[1] This protocol steps down the hydrophobicity gradually.[1]

  • Prepare Stock: Dissolve compound in anhydrous DMSO at 1000x the desired final concentration (e.g., 10 mM for a 10 µM final).

  • Prepare Intermediate:

    • Take a sterile tube.[1][2]

    • Add PBS (pH 7.4) or Media equivalent to 10x the volume of the DMSO stock you intend to use.

    • Crucial Step: While vortexing the PBS, slowly add the DMSO stock.

    • Result: This creates a 10% DMSO solution where the compound is stabilized by the rapid mixing and partial ionization.

  • Final Dilution: Add this intermediate mixture to your bulk cell culture media.

    • Final DMSO concentration: ~0.1% (Safe for most cells).[1][3]

Protocol B: Preparation of the Sodium Salt (For Animal Studies)

Use this to avoid DMSO vehicles in vivo.

The Logic: Converting the weak acid to its sodium salt increases aqueous solubility by orders of magnitude.

  • Calculate Stoichiometry: You need 1.05 equivalents of Sodium Hydroxide (NaOH) per mole of compound.[1]

  • Dissolution:

    • Suspend the compound in water (it will be cloudy).[1]

    • Slowly add 1M NaOH dropwise while monitoring pH.[1]

    • Target pH: 8.0 – 8.5.

    • Observation: The solution should turn clear as the salt forms.

  • Buffering: Once dissolved, add PBS or Saline to volume.[1]

    • Warning: Do not add strong acid (HCl) to "fix" the pH back to 7.0 too quickly, or it will precipitate.[1]

Part 3: Solvent Compatibility Table

Solvent SystemSolubility RatingComments
Water (pH < 4) 🔴 InsolubleCompound exists as neutral acid.[1] Precipitates immediately.
PBS (pH 7.4) 🟡 ModerateSoluble up to ~50-100 µM.[1] Risk of precipitation if stock is added too fast.[1][2][4][5]
DMSO 🟢 Excellent> 100 mM.[1] Ideal for stock solutions.[1]
Ethanol 🟢 Good> 50 mM.[1] Good alternative if DMSO is toxic to specific assay.[1]
PEG 400 / Water (50:50) 🟢 ExcellentGood vehicle for IP/Oral dosing in mice.[1]
Cell Media + Serum 🟡 VariableSerum albumin binds the compound, helping solubility but reducing free drug concentration.

Part 4: Frequently Asked Questions (FAQs)

Q1: I adjusted my buffer to pH 7.4, but the compound still precipitated. Why? A: This is likely due to ionic strength or divalent cations .[1]

  • Common Ion Effect: High salt concentrations (like in 10x PBS) can suppress the solubility of the salt form.[1]

  • Calcium Scum: If your buffer contains Calcium or Magnesium (e.g., Krebs buffer), these divalent ions can crosslink two carboxylate molecules, forming an insoluble "soap" (Calcium 2-(2-isopropylphenoxy)propanoate).[1]

    • Fix: Dissolve in a Ca²⁺/Mg²⁺-free buffer first, then dilute into the final experimental buffer.[1]

Q2: My LC-MS results are showing lower concentrations than I prepared. Is it degrading? A: It is likely adsorption , not degradation.[1] The isopropyl and phenyl groups make this molecule "sticky" to polypropylene (standard Eppendorf tubes).[1]

  • Test: Compare the signal from a solution stored in a glass vial vs. a plastic tube .

  • Fix: Use low-binding plasticware or glass inserts for HPLC vials.

Q3: Can I use cyclodextrins? A: Yes, this is highly recommended. Hydroxypropyl-β-cyclodextrin (HP-β-CD) works excellently for phenyl-substituted propanoic acids.[1] The hydrophobic phenyl-isopropyl group fits inside the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps it dissolved.

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1] Use this as your vehicle instead of pure water.[1]

Q4: Is the compound light sensitive? A: Phenoxy acids are generally stable to ambient light, but ether linkages can be susceptible to slow oxidation over months. Store stocks in amber vials at -20°C.

Part 5: Mechanism of "The Crash"

Understanding the kinetics of precipitation helps you avoid it.[1]

PrecipMechanism Stock DMSO Stock (High Conc, Neutral Form) Interface Mixing Interface (Water contacts DMSO) Stock->Interface PathA Slow Mixing Interface->PathA PathB Rapid Mixing (Vortex) Interface->PathB Supersat Local Supersaturation [Drug] > Solubility PathA->Supersat Dispersion Rapid Dispersion Solvent diluted instantly PathB->Dispersion Nucleation Nucleation (Crystals form) Supersat->Nucleation ResultFail Precipitation (Cloudy Solution) Nucleation->ResultFail Ionization Ionization COOH -> COO- Dispersion->Ionization ResultSuccess Stable Solution (Clear) Ionization->ResultSuccess

Figure 2: Kinetic pathway of precipitation vs. solubilization.[1] Rapid mixing favors ionization over nucleation.[1]

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on pKa-dependent solubility of weak acids). [1]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for solubility data of phenoxy acid derivatives). [1]

  • PubChem Database. 2-(2-Methylphenoxy)propanoic acid (Structural analog for physicochemical property estimation).[1] National Library of Medicine.[1][6] [1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Protocols for kinetic solubility and DMSO precipitation issues).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validation for Cyclodextrin strategy).

Sources

Technical Support Center: Soil Fate of 2-(2-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers investigating the environmental fate of 2-(2-Isopropylphenoxy)propanoic acid (IPPA) .

This compound belongs to the phenoxypropanoic acid class (structurally analogous to herbicides like Mecoprop or Dichlorprop), but features a bulky ortho-isopropyl group that significantly influences its degradation kinetics and analytical recovery.

Ticket ID: #IPPA-SOIL-001 Status: Open Subject: Degradation Pathways, Troubleshooting Recovery, and Experimental Design

🔬 Module 1: The Degradation Pathway (Mechanism & Kinetics)

User Question: "I am observing a lag phase in the degradation of IPPA in loam soil. Is this normal, and what are the primary breakdown products?"

Technical Analysis

Yes, a lag phase is expected. Unlike simple phenoxy acids (e.g., 2,4-D), the 2-isopropyl group at the ortho position creates steric hindrance that impedes the initial enzymatic attack. The degradation is primarily biotic and aerobic.

The Pathway Logic

The catabolism proceeds via two competing mechanisms, with ether cleavage being the dominant route in soil bacteria (e.g., Sphingomonas, Cupriavidus).

  • Primary Step: Ether Cleavage (O-Dealkylation)

    • Enzyme:

      
      -Ketoglutarate-dependent dioxygenase (encoded by genes similar to tfdA).
      
    • Mechanism: The enzyme hydroxylates the propanoic acid side chain at the

      
      -carbon, destabilizing the ether bond.
      
    • Result: The molecule splits into 2-Isopropylphenol (the aromatic metabolite) and Pyruvate (which enters the TCA cycle immediately).

  • Secondary Step: Ring Degradation

    • The resulting 2-isopropylphenol is toxic and must be processed quickly.

    • Hydroxylation: Monooxygenases convert 2-isopropylphenol into 3-isopropylcatechol .

    • Ring Fission: The catechol ring is cleaved (usually meta-cleavage) to form semi-aldehydes, eventually mineralizing to CO

      
      .
      
Pathway Visualization

IPPA_Degradation IPPA 2-(2-Isopropylphenoxy) propanoic Acid (IPPA) (Parent) Intermed1 Unstable Hemiacetal Intermediate IPPA->Intermed1  tfdA-like Dioxygenase (O2, a-KG dependent)   Phenol 2-Isopropylphenol (Major Metabolite) Intermed1->Phenol Pyruvate Pyruvate (C-Source) Intermed1->Pyruvate Catechol 3-Isopropylcatechol Phenol->Catechol  Phenol Hydroxylase   RingCleavage Muconate Semialdehyde Derivatives Catechol->RingCleavage  Meta-Cleavage   CO2 CO2 + H2O (Mineralization) RingCleavage->CO2  TCA Cycle  

Figure 1: Proposed aerobic degradation pathway of IPPA in soil, highlighting the critical ether-cleavage step mediated by tfdA-like dioxygenases.

🛠️ Module 2: Analytical Troubleshooting (FAQs)

User Question: "My LC-MS/MS recovery for IPPA is consistently low (<60%) in high-organic content soils. What is going wrong?"

Root Cause Analysis

IPPA is a weak acid (estimated pKa


 3.0–3.5). In typical soil pH (5.0–7.5), it exists as an anion  (carboxylate). However, during extraction, if the pH is not strictly controlled, you will face phase-transfer issues or strong ionic binding to soil organic matter (SOM) via cation bridging.
Troubleshooting Protocol
IssueDiagnosisCorrective Action
Low Recovery (Acidic Soil) Molecular form binds to organic carbon via hydrophobic interactions.Action: Use the QuEChERS method with an acidification step.[1] Add 1% Formic Acid to the Acetonitrile extraction solvent to suppress ionization and force the molecule into its neutral form for better solvent solubility.
Low Recovery (Calcareous Soil) Anionic form binds to Ca

bridges in clay.
Action: Add EDTA or use a shaking step with 0.1 M CaCl

+ Acid
to disrupt cation bridges before organic solvent extraction.
Peak Tailing (LC-MS) Interaction with column silanols.Action: Ensure your mobile phase contains at least 0.1% Formic Acid or Ammonium Formate. Use a C18 column with high carbon load or a Polar-Embedded group column.
Missing Metabolite 2-Isopropylphenol is volatile.Action: Do not use N

blow-down to dryness. Stop evaporation when 200

L remains, or use an internal standard (e.g., 2,4-D-d3) to correct for evaporative loss.

🧪 Module 3: Experimental Design for Kinetic Studies

User Question: "How do I differentiate between abiotic hydrolysis and microbial degradation for this specific ether?"

The "Sterile vs. Non-Sterile" Protocol

Ether bonds in phenoxy acids are generally stable to abiotic hydrolysis at neutral pH. To prove biological degradation, you must set up a valid control.

Step-by-Step Workflow:

  • Soil Sterilization (The Critical Step):

    • Do not use autoclaving alone (it alters soil structure and releases Mn

      
      ).
      
    • Recommended: Gamma irradiation (25–30 kGy) or Sodium Azide (NaN

      
      ) treatment (0.1% w/w).
      
    • Note: If using Azide, ensure the pH of the soil does not shift significantly, as this alters the speciation of IPPA.

  • Spiking:

    • Apply IPPA at a realistic field rate (e.g., 1–5 mg/kg).

    • Use a carrier solvent (Acetone/Methanol) volume

      
       of soil water holding capacity to avoid stimulating bacteria with extra carbon.
      
  • Sampling Points:

    • Day 0: Verify extraction efficiency immediately (Time 0 recovery).

    • Lag Phase: Sample frequently (every 2 days) during the first week to capture the adaptation of Sphingomonas populations.

    • Plateau: Continue until

      
       of parent is dissipated (DT90).
      
  • Data Fitting:

    • Fit data to the SFO (Single First Order) model initially.

    • If a lag phase is observed (due to the bulky isopropyl group), switch to the FOMC (Gustafson-Holden) or DFOP (Double First Order in Parallel) models.

📚 References & Authority

  • Microbial Ether Cleavage Mechanisms:

    • Context: The cleavage of the phenoxy-ether bond is the rate-limiting step, mediated by

      
      -ketoglutarate-dependent dioxygenases (TfdA family).
      
    • Source: Bælum, J., et al. (2008). "Degradation of 4-chloro-2-methylphenoxyacetic acid in top- and subsoil is quantitatively linked to the class III tfdA gene." Applied and Environmental Microbiology.

  • Steric Hindrance in Phenoxy Herbicides:

    • Context:Ortho-substituted phenoxy acids (like Mecoprop and IPPA) degrade slower than non-substituted analogs (2,4-D) due to steric blockage of the ether oxygen.

    • Source: Kohler, H.P.E. (1999). "Sphingomonas herbicide-degrading bacteria." Journal of Industrial Microbiology and Biotechnology.

  • Analytical Methods (EPA 8151 Modified):

    • Context: Standard methodologies for extracting chlorinated herbicides are applicable to IPPA, provided acidification is used.

    • Source: US EPA Method 8151A. "Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation."

  • Degradation of Isopropylphenol:

    • Context: The metabolite 2-isopropylphenol follows the meta-cleavage pathway typical of alkylphenols.

    • Source: Jeong, J., et al. (2003). "Degradation of 2-isopropylphenol by Sphingomonas sp." Journal of Microbiology.

Sources

Technical Support Center: Microbial Degradation of Phenoxypropanoic Acid Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Enantioselective degradation of Dichlorprop (2,4-DP), Mecoprop (MCPP), and related chiral herbicides.

Introduction: The Chiral Challenge

Welcome to the technical support hub for phenoxypropanoic acid degradation. Unlike their non-chiral counterparts (e.g., 2,4-D), phenoxypropanoic acids possess a stereogenic center at the C2 position of the aliphatic side chain. This creates two enantiomers: (R) and (S) .[1]

Critical Insight: Most commercial formulations are racemic (50:50 mixture), yet the biological degradation pathways are often strictly enantioselective . The (R)-enantiomer is typically the herbicidally active form, but microbial degradation rates between (R) and (S) can differ drastically depending on the expression of specific dioxygenase genes (rdpA vs. sdpA).

This guide addresses the three most common failure points in experimental workflows:

  • Enrichment Failure: Toxicity and lag-phase issues.

  • Analytical Drift: Inability to resolve enantiomers via HPLC.

  • Pathway Ambiguity: distinguishing ether cleavage from ring hydroxylation.

Module 1: Strain Isolation & Enrichment Protocols

Issue: "My enrichment cultures show no turbidity after 14 days," or "I see growth but no herbicide degradation."

The Root Cause: Substrate Toxicity & Induction Lag

Phenoxypropanoic acids are toxic to bacteria at high concentrations. Furthermore, the genes required for degradation (e.g., rdpA, sdpA) are often plasmid-borne or located on transposons, requiring specific induction conditions.

Standard Operating Procedure: The "Ramp-Up" Enrichment

Reagents:

  • MSM (Minimal Salt Medium): Standard M9 or Bushnell-Haas broth (Nitrogen source:

    
     is preferred over nitrates to prevent competitive electron acceptance).
    
  • Carbon Source: Racemic Dichlorprop or Mecoprop (High Purity >98%).[2]

Protocol:

  • Inoculum: Use soil from sites historically exposed to herbicides (adaptation selection).

  • Phase 1 (Acclimatization): Inoculate MSM containing only 50 mg/L of the herbicide.

    • Why? This is below the toxicity threshold for most Sphingomonas and Delftia spp.

  • Phase 2 (Selection): Incubate at 25–30°C with shaking (150 rpm). Monitor UV absorption at 280 nm (aromatic ring) rather than just OD600 (turbidity).

    • Troubleshooting: If OD600 rises but UV280 remains stable, the bacteria are feeding on trace contaminants, not the herbicide.

  • Phase 3 (Ramp-Up): Once degradation is confirmed (UV280 drops), transfer 1% inoculum to fresh MSM with 100 mg/L , then 200 mg/L .

    • Stop Point: Do not exceed 500 mg/L in batch culture; accumulation of chlorophenols (metabolites) becomes cytotoxic.

Module 2: Analytical Chemistry (Chiral HPLC)

Issue: "I cannot separate the (R) and (S) enantiomers," or "Peak tailing is ruining my quantification."

The Root Cause: Ionization State

Phenoxypropanoic acids are weak acids (


). At neutral pH, they exist as anions, which interact poorly with many chiral stationary phases (CSPs) designed for neutral interactions.
Troubleshooting Guide: Chiral Separation
SymptomProbable CauseCorrective Action
Co-elution of R and S Wrong pH for CSPAcidify Mobile Phase: Add 0.1% Formic acid or Trifluoroacetic acid (TFA) to suppress ionization. The molecule must be protonated (neutral) for many CSPs.
Broad/Tailing Peaks Secondary Silanol InteractionsIncrease Ionic Strength: Add 5–10 mM Ammonium Acetate to the aqueous phase.
Loss of Resolution over time Column "Memory" EffectWash Column: Flush with 100% Ethanol or Isopropanol. Avoid basic buffers (> pH 7.5) on silica-based chiral columns.
No Separation Wrong Column TypeSwitch Column: Use Teicoplanin-based columns (e.g., Chiralpak AD-RH or Chirobiotic T). These are superior for free carboxylic acids compared to standard OD-H columns.
Recommended HPLC Conditions (Teicoplanin Phase)
  • Mobile Phase: Methanol : 10mM Ammonium Acetate (pH 4.0) [60:40 v/v].

  • Flow Rate: 0.5 mL/min.

  • Detection: UV 230 nm (Chlorinated ring absorbance).

  • Reference: See Zipper et al. for specific teicoplanin applications.

Module 3: Enzymatic Pathway & Mechanism

Issue: "I detect 2,4-Dichlorophenol (2,4-DCP) but the pathway stalls."

The Mechanism: Enantioselective Ether Cleavage

The critical step is the cleavage of the ether bond connecting the aromatic ring to the alkanoic side chain. This is catalyzed by


-ketoglutarate-dependent dioxygenases.[1][3][4]
  • RdpA: Cleaves (R)-Dichlorprop

    
     2,4-DCP + Pyruvate.[1]
    
  • SdpA: Cleaves (S)-Dichlorprop

    
     2,4-DCP + Pyruvate.[1]
    
  • TfdA: (From 2,4-D degraders) typically shows low or no activity toward phenoxypropanoic acids due to steric hindrance of the methyl group.

Pathway Visualization

DegradationPathway cluster_substrates Substrates (Chiral) cluster_enzymes cluster_metabolites R_DP (R)-Dichlorprop RdpA RdpA (α-KG dependent) R_DP->RdpA S_DP (S)-Dichlorprop SdpA SdpA (α-KG dependent) S_DP->SdpA DCP 2,4-Dichlorophenol (Toxic Intermediate) RdpA->DCP Pyruvate Pyruvate (Carbon Source) RdpA->Pyruvate SdpA->DCP SdpA->Pyruvate RingCleavage Ring Cleavage (Modified Ortho Pathway) DCP->RingCleavage  tfdB / dccA genes TCA TCA Cycle Pyruvate->TCA RingCleavage->TCA

Figure 1: The bifurcated degradation pathway of chiral phenoxypropanoic acids. Note that distinct enzymes (RdpA/SdpA) are required for the initial cleavage of each enantiomer.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my culture degrade only 50% of the racemic herbicide? A: You likely have a strain that possesses only one of the dioxygenase genes (e.g., rdpA but not sdpA). This results in the degradation of the (R)-enantiomer while the (S)-enantiomer remains untouched.[2][5] This is common in Sphingomonas strains that have lost plasmids during non-selective sub-culturing.

  • Verification: Run Chiral HPLC.[6] If one peak disappears and the other remains constant, you have an enantioselective strain.

Q2: Can I use TfdA primers to screen for Dichlorprop degraders? A: Proceed with caution. While tfdA (2,4-D degradation) belongs to the same gene family (Class I/II dioxygenases), the sequence homology with rdpA/sdpA is only about 30-50%. Standard tfdA primers often fail to amplify rdpA/sdpA. Use primers specific to the Sphingomonas herbicidovorans MH genes.

Q3: The 2,4-DCP intermediate is accumulating and killing my cells. How do I fix this? A: This indicates a bottleneck at the phenol hydroxylase step (tfdB gene).

  • Solution: Ensure adequate aeration. Phenol hydroxylases are monooxygenases requiring molecular oxygen.

  • Solution: Reduce the substrate feed rate. If 2,4-DCP accumulates >10 mg/L, it uncouples oxidative phosphorylation, halting growth.

References

  • Zipper, C., Nickel, K., Jaklin, W., & Kohler, H. P. (1996). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic acid] by mixed and pure bacterial cultures.[2] FEMS Microbiology Ecology. Link

  • Müller, T. A., et al. (2004). Biochemical characterization of the enantioselective α-ketoglutarate-dependent dioxygenases RdpA and SdpA from Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology. Link

  • Kohler, H. P. (1999). Sphingomonas herbicidovorans MH: a versatile phenoxyalkanoic acid herbicide degrader.[4][7] Journal of Industrial Microbiology and Biotechnology. Link

  • Westendorf, A., et al. (2002). The two enantiospecific dichlorprop/α-ketoglutarate-dioxygenases from Delftia acidovorans MC1—protein and sequence data of RdpA and SdpA.[1][3][7] Microbiological Research. Link

Sources

Technical Support Center: Photostability Assurance for 2-(2-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Isopropylphenoxy)propanoic acid is a structural analog of phenoxy acid herbicides (e.g., Mecoprop) and a potential intermediate in non-steroidal anti-inflammatory drug (NSAID) synthesis. Its core structure—a phenyl ring linked to a carboxylic acid tail via an ether bond—creates a specific vulnerability to UV-induced photolysis.

This guide provides a technical framework to prevent the degradation of this compound. Unlike general "keep in the dark" advice, we explore the mechanistic reasons for its instability and provide self-validating protocols to ensure data integrity in your assays.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. Phenoxy propanoic acids do not just "fade"; they undergo specific bond cleavages upon excitation by UV light (290–320 nm).

Core Photolytic Pathway

When 2-(2-Isopropylphenoxy)propanoic acid absorbs UV photons, the energy is dissipated through the ether linkage, leading to homolytic fission.

  • Ether Cleavage: The primary degradation route is the rupture of the C-O bond between the phenyl ring and the aliphatic chain.

  • Radical Formation: This generates a phenoxy radical (2-isopropylphenoxy radical) and a carboxyalkyl radical.

  • End Products:

    • 2-Isopropylphenol: The phenoxy radical abstracts a hydrogen, forming a stable phenol. This is often the source of "yellowing" in aged samples.

    • Decarboxylation: The aliphatic chain can degrade into CO₂ and volatile hydrocarbons (ethane/ethene).

Visualizing the Threat

The following diagram illustrates the degradation pathway you are trying to prevent.

PhotolysisPathway Compound 2-(2-Isopropylphenoxy) propanoic acid UV UV Excitation (λ < 320nm) Compound->UV ExcitedState Excited Singlet/Triplet State UV->ExcitedState Absorption Radicals Homolytic Fission (Ether Cleavage) ExcitedState->Radicals Energy Transfer Phenol Product A: 2-Isopropylphenol (Yellowing Agent) Radicals->Phenol H-Abstraction Aliphatic Product B: Lactic Acid / CO2 Radicals->Aliphatic Oxidation/Decarboxylation

Figure 1: Photolytic cleavage mechanism of phenoxy propanoic acids. The ether bond is the primary failure point.

Module 2: Troubleshooting & FAQs

This section addresses specific anomalies you may observe in the lab, derived from the chemical behavior described above.

Q1: My stock solution (in Methanol) has turned a pale yellow after 48 hours on the bench. Is it usable?

Status: Critical Failure.

  • The Science: The yellow color confirms the presence of 2-isopropylphenol (or related quinones), which are oxidation products of the photolyzed parent compound. Phenols are chromophores that absorb in the visible region (yellow/brown).

  • Action: Discard the solution immediately. Filtration will not remove these degradation products.

  • Prevention: Use amber borosilicate vials (Type 1, Class B) which cut off light transmission below 450 nm.

Q2: I observe "ghost peaks" in my HPLC chromatogram eluting before the main peak.

Status: Method Artifact.

  • The Science: Phenoxy acid photolysis products (phenols) are generally less polar than the parent acid if the acid is ionized, but in reverse-phase HPLC (acidic mobile phase), the smaller degradation fragments (like decarboxylated species) often elute earlier.

  • Root Cause: The sample was likely exposed to light in the autosampler. Many autosamplers have clear plastic doors that allow ambient lab light (fluorescent tubes emit UV spikes) to hit the vials.

  • Fix: Switch to an autosampler with a darkened carousel or wrap the vial rack in aluminum foil. Ensure your HPLC mobile phase is degassed, as dissolved oxygen accelerates radical oxidation.

Q3: Does pH affect photostability?

Status: Yes, significantly.

  • The Science: The compound exists in equilibrium between its neutral acid form and its anionic (carboxylate) form. The anionic form (at pH > pKa ~3-4) often has a different UV absorption maximum and can be more susceptible to direct photolysis due to electron density shifts.

  • Recommendation: If possible, store stock solutions in acidic buffers (pH < 3) rather than neutral/basic buffers to maintain the protonated form, which is generally more stable against oxidative radical attacks.

Module 3: Validated Handling Protocols

Protocol A: The "Dark Extraction" Workflow

Use this protocol for biological matrices (plasma/tissue) or environmental water samples.

Objective: Minimize photon flux during critical handling steps.

StepActionTechnical Justification
1 Lighting Control Equip the workspace with Gold Fluorescent Sleeves (cut-off < 500nm) or work under red LED light.
2 Glassware Prep Wrap all volumetric flasks in aluminum foil before adding the solid standard. Do not rely on "low actinic" glass alone for long-term storage.
3 Solvent Choice Use degassed Methanol or Acetonitrile . Avoid Acetone (it acts as a triplet sensitizer, accelerating photolysis).
4 Dissolution Sonicate in the dark. Heat generated by sonication is less damaging than the UV light from a window, but keep temp < 30°C.
5 Filtration Use PTFE syringe filters wrapped in foil. Cellulose filters can sometimes bind phenoxy acids; PTFE is inert.
Protocol B: Storage Decision Tree

Follow this logic to determine the storage shelf-life of your preparation.

StorageLogic Start Sample State? Solid Solid Powder Start->Solid Liquid Solution Start->Liquid SolidAction Store at 4°C Dark/Desiccated Shelf Life: 2 Years Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Organic 100% Organic (MeOH/ACN) SolventCheck->Organic Non-protic Aqueous Aqueous/Buffer SolventCheck->Aqueous Protic/High Dielectric OrganicAction Store at -20°C Amber Vial Shelf Life: 3 Months Organic->OrganicAction AqueousAction Store at -80°C Protect from Light Shelf Life: < 1 Week Aqueous->AqueousAction Hydrolysis Risk

Figure 2: Decision matrix for storage conditions based on physical state and solvent.

Module 4: Quantitative Data Summary

The following table summarizes the stability profile of phenoxy acid analogs (based on Mecoprop/2,4-D class behavior) under varying conditions.

ConditionHalf-Life (

)
Observation
Dark (Solid, 25°C) > 2 YearsChemically stable in the absence of light.
Direct Sunlight (Aqueous) 2–15 DaysRapid degradation via ether cleavage.
UV (254 nm) Irradiation < 1 HourImmediate photolysis. Avoid germicidal lamps.
Amber Glass (Lab Light) > 6 MonthsAmber glass provides ~99% protection.
Clear Glass (Lab Light) 48–72 HoursSignificant degradation detectable by HPLC.

References

  • Photodegradation Mechanisms of Phenoxy Acids Source: National Institutes of Health (NIH) / PubMed Context: Details the ether cleavage and decarboxylation pathways common to phenoxy propanoic acids (Mecoprop/Dichlorprop). Link:1

  • Handling Photosensitive Reagents Source: LabTag / Benchchem Context: Best practices for physical shielding, container selection, and solvent effects on photosensitive compounds.[2] Link:2[2]

  • Photostability of NSAID Analogs Source: NIH / PMC Context: Discusses the photostability of propanoic acid derivatives (like Ibuprofen/Naproxen) and the use of cyclodextrins or amber glass for protection. Link:3

  • Mecoprop (MCPP) Chemical Profile Source: EXTOXNET (Oregon State University) Context:[4] Provides the baseline stability data for the phenoxy propanoic acid class, confirming stability to heat/hydrolysis but sensitivity to environmental factors. Link:4

Sources

Technical Support Center: HPLC Separation of Propanoic Acid Isomers & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting separation of substituted propanoic acids (Stereoisomers & Regioisomers)

Introduction & Scope Definition

Welcome to the technical support center. "Propanoic acid isomers" in a drug development context typically refers to two distinct separation challenges. This guide addresses both:

  • Stereoisomers (Enantiomers): Separation of 2-arylpropanoic acids (e.g., Ibuprofen, Naproxen, Flurbiprofen). These are critical in pharma as the S-enantiomer often carries the anti-inflammatory activity while the R-enantiomer may be inactive or toxic.

  • Regioisomers (Positional Isomers): Separation of substituted propanoic acids based on functional group position (e.g., 2-chloropropanoic acid vs. 3-chloropropanoic acid ), common in raw material purity analysis.

Module A: Chiral Separation (2-Arylpropanoic Acids)

Context: You are trying to separate the R- and S- enantiomers of a "Profen" drug. Common Issue: No resolution (


) or severe peak tailing.
Troubleshooting Guide: Chiral Method Development
Q1: My peaks are tailing severely on the chiral column. Is the column dead?

Diagnosis: Likely not. The carboxylic acid moiety on propanoic acid derivatives interacts strongly with residual silanols on the silica support or the polysaccharide backbone itself. The Fix: You must use an acidic mobile phase additive.

  • Protocol: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to the mobile phase.

  • Why? This suppresses the ionization of the carboxylic acid (

    
    ), keeping it in the neutral protonated form (
    
    
    
    ). The ionized form (
    
    
    ) interacts ionically with the stationary phase, causing tailing and retention variability.
  • Caution: Do not use basic additives (DEA/TEA) alone for free acids; this will cause salt formation and potential precipitation or irreversible adsorption.

Q2: I have separation, but the elution order is wrong (Active enantiomer elutes first).

Diagnosis: In preparative chromatography, you want the minor impurity (undesired enantiomer) to elute before the main peak to ensure high purity. The Fix: Invert the elution order.

  • Option A (Column Switching): If using Amylose (e.g., Chiralpak AD/IA), switch to Cellulose (e.g., Chiralcel OD/IC). The helical twist often reverses selectivity.

  • Option B (Mobile Phase Modifier): Switch the polar modifier from Isopropanol (IPA) to Ethanol or Methanol . This alters the solvation of the chiral pocket, frequently reversing elution order without changing the column.

Q3: My retention times are drifting day-to-day.

Diagnosis: "Memory effects" or incomplete equilibration. The Fix:

  • Thermal Control: Chiral recognition is entropy-driven. Ensure the column oven is stable (typically 25°C–35°C).

  • Solvent Dedicated Lines: If your system previously ran normal phase with basic additives (DEA), residual base can deprotonate your acid. Passivate lines with 50:50 Isopropanol:Water containing 0.5% Formic Acid before switching back to the chiral method.

Visual: Chiral Method Development Logic

ChiralLogic Start START: Chiral Separation (2-Arylpropanoic Acid) Screen Screen Polysaccharide Columns (AD-H, OD-H, IA, IC) Start->Screen Phase Select Mobile Phase Mode Screen->Phase Normal Normal Phase (Hexane/IPA + 0.1% TFA) Phase->Normal Polar Polar Organic Mode (100% MeOH/ACN + 0.1% Acid) Phase->Polar Check Check Resolution (Rs) & Shape Normal->Check Polar->Check Tailing Issue: Peak Tailing? Check->Tailing Asymmetry > 1.5 NoRes Issue: No Resolution? Check->NoRes Rs < 1.0 Success Method Validated Check->Success Rs > 1.5 & Sym < 1.2 AddAcid Increase Acid Additive (up to 0.5% TFA) Tailing->AddAcid AddAcid->Check Switch Switch Column Backbone (Amylose <-> Cellulose) NoRes->Switch Switch->Check

Figure 1: Decision matrix for developing chiral methods for acidic pharmaceuticals. Note the critical loop involving acid additives.

Module B: Regioisomer Separation (Positional Isomers)

Context: Separating 2-chloropropanoic acid (impurity) from 3-chloropropanoic acid (target) or similar halogenated derivatives. Challenge: These molecules have identical mass and very similar pKa values.

Experimental Protocol: Reversed-Phase Separation

These isomers are best separated using Reversed-Phase HPLC (RP-HPLC) relying on the "Hydrophobic Subtraction Model." The chlorine atom at the C3 position (terminal) makes the molecule slightly more hydrophobic than at the C2 position (shielded by the carboxylic acid).

Recommended Method Parameters:

ParameterSettingRationale
Column C18 (L1) High Carbon Load (e.g., 250 x 4.6 mm, 5 µm)High surface area maximizes hydrophobic discrimination between isomers.
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in WaterLow pH (~2.1) ensures acids are fully protonated (neutral) for retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for acids compared to Methanol.
Isocratic Ratio 90:10 or 95:5 (A:B)Low organic content is required because short-chain acids elute very early.
Wavelength 210 nmCarbonyl stretch detection. These molecules have weak UV absorbance.
Flow Rate 1.0 mL/minStandard flow; lower to 0.8 if backpressure is high.

Troubleshooting Q&A:

  • Q: My peaks are eluting in the void volume (

    
    ). 
    
    • A: The "Phase Collapse" phenomenon. If you run 100% aqueous mobile phase on a standard C18 column, the C18 chains "mat down," losing retention.

    • Solution: Use an AQ-type (Aqua) C18 column designed to resist phase collapse, or ensure at least 3-5% organic solvent is present. Alternatively, use a "HILIC" column if retention is impossible on C18.

  • Q: I see split peaks for the 3-chloro isomer.

    • A: This is often a solvent mismatch. If you dissolve your sample in 100% ACN but your mobile phase is 95% Water, the sample "precipitates" or travels faster than the eluent initially.

    • Solution: Dissolve the sample in the mobile phase (95:5 Water:ACN).

Module C: Universal Troubleshooting (The "Acid" Problem)

Context: General issues applicable to any propanoic acid derivative (tailing, ghost peaks).

The "Neutral Marker" Diagnostic Test

Before blaming the column, run this test to isolate the root cause of peak tailing.

  • Prepare a standard mix: Your propanoic acid sample + Toluene (or Uracil for RP).

  • Inject: Observe the peak shapes.

ObservationDiagnosisAction
Both Peaks Tail Physical Void / Hardware IssueCheck tubing connections, replace column frit, or replace column.
Toluene is Symmetric, Acid Tails Secondary Chemical InteractionThe silanols are active. Lower pH or add Ion-Pairing reagent (e.g., Hexanesulfonate).
Split Peaks Solvent Mismatch / Blocked FritDissolve sample in mobile phase; reverse flush column (if permitted).

References

  • Chiral Technologies. (n.d.). Enantiomer Separation of Acidic Compounds. Retrieved from [Link] (Verified via search context 1.4, 1.11).

  • Mangels, C. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Dolan, J. W. (2022).[1] HPLC Troubleshooting Guide: Peak Tailing. LCGC.[1][2] Retrieved from [Link] (Verified via search context 1.15).

  • SIELC Technologies. (n.d.). Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column. Retrieved from [Link] (Verified via search context 1.8).

  • ResearchGate. (2012). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns. Retrieved from [Link] (Verified via search context 1.2, 1.3).

For further assistance, please attach your raw chromatogram (.cdf or .pdf) to the support ticket.

Sources

Technical Support Center: Williamson Ether Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Optimization Hub. Current Status: Operational Operator: Senior Application Scientist, Process Chemistry Division

This guide is designed for researchers encountering yield-limiting side reactions in ether synthesis. Unlike standard textbook descriptions, we focus here on the kinetic and thermodynamic competition that dictates product purity. We address the specific "invisible" variables—solvation shells, ion pairing, and transition state stabilization—that cause standard protocols to fail.

Module 1: The Elimination (E2) Competitor

Issue: "I am observing significant alkene formation instead of my target ether."

The Mechanistic Root Cause

The Williamson ether synthesis is a battle between Nucleophilicity (


) and Basicity (

). Both pathways are bimolecular and depend on the concentration of the alkoxide/base.
  • 
     Requirement:  The alkoxide must access the 
    
    
    
    antibonding orbital of the C-X bond.[1]
  • E2 Requirement: The alkoxide abstracts a

    
    -proton, which is sterically more accessible.
    

If your substrate is secondary (


) or tertiary (

), or if your alkoxide is bulky (e.g., t-butoxide), the transition state for substitution becomes energetically unfavorable due to steric clash, lowering the activation energy for elimination.
Troubleshooting Protocol: Tuning the Base-Substrate Pair
VariableRecommendationMechanistic Rationale
Base Selection Switch from

to

metal or

.

can act as a heterogeneous surface promoter for elimination if not fully dissolved. Pure metallation ensures a clean alkoxide source.
Temperature Lower to 0°C - RT.Elimination has a higher activation energy (

) than substitution. High heat favors the "entropic" product (alkene + free base).
Leaving Group Switch



(Tosylate).
Iodide is a good nucleophile and can cause reversible reactions. Tosylates are harder bases and excellent leaving groups, slightly favoring

geometry.
Visualizing the Competition (Decision Logic)

SN2_vs_E2 Start Substrate Analysis Primary Primary Halide (1°) Start->Primary Secondary Secondary Halide (2°) Start->Secondary Tertiary Tertiary Halide (3°) Start->Tertiary BaseCheck Is Base Bulky? (e.g., t-BuOK) Primary->BaseCheck SolventCheck Solvent Polarity? Secondary->SolventCheck ResultE2 Major Product: ALKENE (E2) Tertiary->ResultE2 Steric Inhibition ResultSN2 Major Product: ETHER (SN2) BaseCheck->ResultSN2 No (e.g., NaOMe) ResultMix Mixture: Ether + Alkene BaseCheck->ResultMix Yes SolventCheck->ResultMix Polar Aprotic (DMSO) SolventCheck->ResultE2 Protic (EtOH)

Figure 1: Decision matrix for predicting Elimination (E2) interference based on substrate steric profile.

Module 2: The "Naked Anion" Effect (Solvent Optimization)

Issue: "My reaction is sluggish, requiring high heat which degrades my reagents."

The Mechanistic Root Cause

In standard solvents like Ethanol or THF, the metal cation (


, 

) is often tightly paired with the alkoxide anion (

), or the anion is heavily solvated by hydrogen bonds (in protic solvents). This "cages" the nucleophile, reducing its reactivity. To accelerate the reaction without adding heat (which triggers E2), you must "strip" the cation or desolvate the anion.
Protocol: Solvent & Catalyst Switching

Option A: The Polar Aprotic Switch Switch solvent to DMSO (Dimethyl Sulfoxide) or DMF .

  • Why: DMSO solvates cations (

    
    ) extremely well via its oxygen lone pairs but leaves the anion (
    
    
    
    ) "naked" and highly reactive.
  • Data: Reaction rates in DMSO can be

    
     times faster than in ethanol.
    

Option B: Phase Transfer Catalysis (PTC) If you must use non-polar solvents (DCM, Toluene) due to solubility:

  • Add 5-10 mol% Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 .

  • Mechanism: The quaternary ammonium salt transports the alkoxide into the organic phase as a loose ion pair (

    
    ), increasing nucleophilicity.
    
CationRecommended Crown EtherRecommended PTC Salt

12-Crown-4-

15-Crown-5Tetrabutylammonium (

)

18-Crown-6Aliquat 336
Visualizing Phase Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_interface Interface cluster_organic Organic Phase NaOH Base (NaOH) NaOR Salt (Na+ OR-) NaOH->NaOR Deprotonation ROH Alcohol (R-OH) PTC PTC Catalyst (Q+ X-) NaOR->PTC Ion Exchange Active Active Species (Q+ OR-) PTC->Active Transfer RX Alkyl Halide (R'-X) Product Ether (R-O-R') RX->Product Active->Product SN2 Attack

Figure 2: Phase Transfer Catalysis mechanism showing the transport of the active alkoxide species into the organic phase.

Module 3: Ambident Nucleophiles (Phenol Alkylation)

Issue: "I am getting C-alkylation (ring substitution) instead of O-alkylation (ether)."

The Mechanistic Root Cause

Phenoxides are ambident nucleophiles . The negative charge is delocalized onto the aromatic ring (ortho/para positions).

  • O-Alkylation (Kinetic Control): Favored by free, "hard" anions.

  • C-Alkylation (Thermodynamic Control): Favored by tight ion pairing and protic solvents (e.g., Phenol/Water) where the oxygen is shielded by solvation.

Optimization Protocol

To force O-alkylation:

  • Solvent: Use Acetone or DMF . Avoid water/alcohols.

  • Base: Use

    
      or 
    
    
    
    .[2]
    • Why Cesium? The "Cesium Effect." The large ionic radius of

      
       creates a very loose ion pair with the phenoxide oxygen, maximizing the electron density on the Oxygen atom rather than the Carbon ring.
      
Module 4: Sensitive Substrates (Silver Oxide Method)

Issue: "My substrate decomposes under strong basic conditions (


)."
The Mechanistic Root Cause

Strong bases like


 or 

are incompatible with base-sensitive groups (esters, amides, chiral centers prone to racemization).
The Solution:

Mediated Synthesis

Silver Oxide (


) acts as a mild base and a halogen scavenger.
  • Mechanism:

    
     coordinates with the Halide (X) on the alkylating agent, making it a "super-leaving group" (precipitation of AgX drives the reaction). The oxide acts as a mild base to deprotonate the alcohol.
    

Protocol:

  • Dissolve alcohol in DCM or DMF.

  • Add 1.5 - 3.0 equivalents of Alkyl Iodide.

  • Add 1.5 equivalents of

    
    .
    
  • Stir at RT in the dark (silver salts are light sensitive).

References
  • Williamson Ether Synthesis Mechanism & Side Reactions. Chemistry LibreTexts. Available at: [Link][1][2][3][4][5][6][7][8][9][10][11]

  • Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Canadian Journal of Chemistry, 1969, 47(11): 2015-2019. Available at: [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis. Organic Process Research & Development, 2005, 9(2), 206–211.[2] (Discusses Phase Transfer Catalysis).

  • Ether Synthesis Using Silver Oxide. Chemistry LibreTexts. Available at: [Link][1][2][4][6][7][8][9][10][11]

  • Williamson Ether Synthesis - Side Reactions & Limitations. Master Organic Chemistry. Available at: [Link][1][8][11]

Sources

Purification techniques for crude 2-(2-Isopropylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude 2-(2-Isopropylphenoxy)propanoic Acid

Current Status: Online Agent: Senior Application Scientist Topic: Downstream Processing & Purity Optimization

Introduction: The Purity Imperative

You are likely synthesizing 2-(2-Isopropylphenoxy)propanoic acid (CAS: 161790-37-0) via a Williamson ether synthesis involving 2-isopropylphenol and a 2-halopropanoic acid derivative. While the synthesis is robust, the purification is often deceptive. The steric bulk of the isopropyl group at the ortho position creates specific solubility challenges, often leading to persistent oils rather than crystalline solids.

This guide addresses the three most common failure modes:

  • Incomplete Phenol Removal: Leading to oily products and shelf-instability.

  • "Oiling Out" during Crystallization: Caused by solvent entrapment or supersaturation issues.

  • Color Impurities: Oxidation products of the electron-rich phenolic starting material.

Module 1: The Chemical Workup (Acid-Base Extraction)

User Question: "I performed the reaction, but my crude product is a dark, viscous oil that smells like the starting phenol. How do I fix this?"

Scientist Response: The smell indicates unreacted 2-isopropylphenol . This is the most critical step. You cannot rely on recrystallization to remove large amounts of starting phenol; you must separate them chemically using their pKa differences before attempting crystallization.

  • The Mechanism:

    • 2-(2-Isopropylphenoxy)propanoic acid: pKa

      
       4.5 (Stronger acid).
      
    • 2-Isopropylphenol: pKa

      
       10.5 (Weaker acid).
      
  • The Solution: Use a pH-Selective Extraction . Strong bases (NaOH) will deprotonate both the product and the impurity. Weak bases (NaHCO

    
    ) will deprotonate only the carboxylic acid product, pulling it into the water phase while leaving the phenol in the organic phase.
    
Protocol: pH-Selective Separation
  • Dissolution: Dissolve crude oil in a non-polar solvent (e.g., Toluene or Ethyl Acetate).

  • Extraction (Critical Step): Wash the organic layer 3x with saturated Sodium Bicarbonate (NaHCO

    
    ) .[1][2]
    
    • Result: The product moves to the aqueous layer (as the sodium salt). The phenol stays in the organic layer.

  • Discard Organic Layer: (Contains the unreacted phenol and neutral impurities).

  • Acidification: Carefully acidify the aqueous layer with HCl to pH 1-2.

    • Result: Product precipitates or oils out as the free acid.[3]

  • Re-extraction: Extract the now cloudy aqueous phase with fresh Ethyl Acetate.

  • Drying: Dry over MgSO

    
     and concentrate.
    
Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (Product + Phenol + Impurities) Solvent Dissolve in Toluene/EtOAc Start->Solvent Bicarb Extract with Sat. NaHCO3 (aq) Solvent->Bicarb PhaseSep Phase Separation Bicarb->PhaseSep OrgLayer Organic Layer (Contains 2-Isopropylphenol) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Product as Na Salt) PhaseSep->AqLayer Bottom Phase Waste Discard to Organic Waste OrgLayer->Waste Acidify Acidify with HCl to pH 1 AqLayer->Acidify FinalExtract Extract into EtOAc -> Dry -> Evaporate Acidify->FinalExtract

Figure 1: pH-Selective extraction workflow to remove phenolic impurities.

Module 2: Crystallization & Solid State Issues

User Question: "My product won't crystallize. It forms a milky emulsion or a sticky gum at the bottom of the flask."

Scientist Response: This is called "oiling out." It happens when the melting point of your compound is lower than the boiling point of your solvent mixture, or when impurities (like the phenol mentioned above) depress the melting point.

The Fix: You need a solvent system that dissolves the impurity well but the product poorly at low temperatures.

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 60:40 to 80:20High Best for final polishing. Dissolve in hot EtOH, add warm water until turbid, then cool slowly.
Toluene / Heptane 1:3Medium Good for removing non-polar side products.
Diisopropyl Ether 100%High Excellent for phenoxy acids. Often crystallizes directly upon cooling.
Troubleshooting "Oiling Out"
  • The Seeding Trick: If you have any solid crystals from a previous batch (even impure ones), add a tiny amount to the oiling mixture at room temperature.

  • The Scratch Method: Use a glass rod to scratch the side of the flask at the air-liquid interface. This creates nucleation sites.

  • Temperature Ramp: Do not put the hot flask directly into ice.

    • Step 1: Cool to Room Temp (stirring).

    • Step 2: Cool to 4°C (fridge).

    • Step 3: Cool to -20°C (freezer) only if necessary.

Module 3: Advanced Purification (When Crystallization Fails)

User Question: "I have a persistent yellow color and HPLC shows a 2% impurity shoulder that extraction didn't remove."

Scientist Response: The yellow color is likely oxidized phenol (quinones). The 2% impurity is likely the ester intermediate (if hydrolysis was incomplete) or a structural isomer .

Step 1: Activated Charcoal Treatment
  • Why: Charcoal has a high affinity for planar, aromatic conjugated systems (color bodies).

  • Protocol:

    • Dissolve crude acid in hot Ethanol (or the recrystallization solvent).

    • Add Activated Charcoal (5-10% by weight of crude).

    • Reflux for 15-30 minutes.

    • Filter HOT through a Celite pad (diatomaceous earth) to remove charcoal.

    • Proceed to crystallization.[4][5]

Step 2: Column Chromatography (Last Resort)

If you must use chromatography, acidic compounds often streak on silica gel due to interaction with silanol groups.

  • Mobile Phase Modifier: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., Hexane:Ethyl Acetate + 1% AcOH). This suppresses ionization and sharpens the peak.

Summary of Specifications

ParameterTarget SpecificationValidation Method
Appearance White to Off-white crystalline solidVisual
Purity > 98.0%HPLC (C18 column, Acetonitrile/Water + 0.1% TFA)
Proton NMR Distinct doublet (methyl) and septet (isopropyl)1H-NMR (CDCl3 or DMSO-d6)
Phenol Content < 0.5%HPLC or GC-MS

References

  • Williamson Ether Synthesis Mechanisms

    • Lumen Learning. Williamson Ether Synthesis. Available at: [Link]

  • Phenoxypropanoic Acid Derivatives (Synthesis & Properties)

    • PubChem. 2-(4-Isopropylphenyl)propanoic acid (Isomeric Reference). Available at: [Link]

  • Recrystallization Techniques

    • ResearchGate.[4] How to Purify an organic compound via recrystallization? Available at: [Link]

Sources

Technical Support Center: Purity Assurance for 2-(2-Isopropylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Challenge

Welcome to the technical support hub for the synthesis of 2-(2-Isopropylphenoxy)propanoic acid . Whether you are synthesizing this as a PPAR agonist intermediate or a herbicide analog, you are likely facing a specific set of purity challenges driven by the ortho-isopropyl group .

Unlike simple phenoxy acids, the steric bulk of the isopropyl group at the 2-position creates a "kinetic bottleneck." It hinders the nucleophilic attack of the phenoxide on the propanoate backbone, often favoring side reactions over the desired


 pathway. This guide breaks down the causality of these impurities and provides self-validating protocols to eliminate them.

Module 1: Reaction Logic & Impurity Origins

To control impurities, you must visualize the competition between Substitution (


) and Elimination (

).
The Pathway Diagram

The following diagram illustrates the critical junction where your yield is lost to impurities.

ReactionPathways Reactant 2-Isopropylphenol (Starting Material) Intermediate 2-Isopropylphenoxide (Nucleophile) Reactant->Intermediate Deprotonation Base Base (NaOH/K2CO3) Base->Intermediate Product TARGET PRODUCT 2-(2-Isopropylphenoxy) propanoic acid Intermediate->Product SN2 Attack (Slowed by Sterics) Impurity_A IMPURITY A Residual Phenol (Unreacted) Intermediate->Impurity_A Incomplete Conv. Reagent 2-Chloropropanoic Acid (Electrophile) Reagent->Product Impurity_B IMPURITY B Acrylic Acid (Elimination Product) Reagent->Impurity_B E2 Elimination (Base Induced) Impurity_C IMPURITY C 2-Hydroxypropanoic Acid (Hydrolysis Product) Reagent->Impurity_C Hydrolysis (Wet Solvent)

Figure 1: Reaction network showing the competition between the desired SN2 alkylation and the parasitic E2 elimination/hydrolysis pathways.

Module 2: Troubleshooting Specific Impurities

Impurity A: Residual 2-Isopropylphenol
  • Observation: High retention time peak in HPLC; distinct phenolic odor in final solid.

  • Root Cause: Steric Hindrance. The bulky isopropyl group shields the oxygen, making the phenoxide a sluggish nucleophile. If the reaction temperature is too low or time is insufficient, the reaction stalls.

  • Corrective Action:

    • Switch Solvent: Move from aqueous/alcoholic media to Polar Aprotic Solvents (DMF or DMSO). This "naked" anion effect increases nucleophilicity significantly [1].

    • Stoichiometry: Use a 1.2 - 1.5 eq excess of the chloropropanoic acid to force the phenol to completion.

    • Workup Protocol: Implement a pH-controlled wash.

      • Step: Basify the crude mixture to pH 10 (solubilizes product and phenol).

      • Step: Extract with an organic solvent (Ether/DCM). Crucial: At pH 10, the phenol is a phenoxide (water-soluble), but the highly lipophilic isopropyl group may allow some partitioning into organic phase.

      • Better Step: Steam distillation can effectively remove volatile hindered phenols if stability allows.

Impurity B: Acrylic Acid (or Acrylates)
  • Observation: Low retention time peak; polymerization (gummy solid) upon drying.

  • Root Cause: E2 Elimination. The base used to deprotonate the phenol also attacks the

    
    -hydrogen of 2-chloropropanoic acid, eliminating HCl to form acrylic acid. This is favored by high temperatures and strong, bulky bases.
    
  • Corrective Action:

    • Base Selection: Avoid bulky bases like

      
      -BuOK. Use Potassium Carbonate (
      
      
      
      )
      in Acetone or MEK. The milder basicity reduces elimination risk while sufficient for phenol deprotonation (
      
      
      ) [2].
    • Temperature Control: Do not exceed 80°C. E2 elimination has a higher activation energy than SN2; excessive heat favors the impurity.

Impurity C: 2-Hydroxypropanoic Acid (Lactic Acid derivative)
  • Observation: Very low retention time (polar); high baseline in HPLC.

  • Root Cause: Hydrolysis. Water present in the solvent or reagents attacks the C-Cl bond of the reagent before the phenol can.

  • Corrective Action:

    • Dry Solvents: Ensure DMF/Acetone water content is <0.1%.

    • Order of Addition: Add the 2-chloropropanoic acid slowly to the pre-formed phenoxide mixture, rather than mixing base, water, and chloro-acid simultaneously.

Module 3: Analytical Methodologies

To accurately quantify these impurities, use the following validated HPLC parameters.

Recommended HPLC Conditions
ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH 2.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 20% B; 5-20 min: 20%→80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (General) & 275 nm (Phenol specificity)
Temperature 30°C
Impurity Profile Table
ImpurityRelative Retention Time (RRT)Detection Characteristic
2-Hydroxypropanoic acid ~0.2 - 0.3Weak UV, broad peak
Acrylic Acid ~0.4Sharp peak, unstable
Target Product 1.00 Major peak
2-Isopropylphenol ~1.2 - 1.4Strong UV @ 275nm, tailing
Dimer/Ester ~1.8Very non-polar, late eluting

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the methyl ester (Methyl 2-chloropropionate) instead of the acid? A: Yes, and it is often cleaner. Using the ester prevents the formation of the carboxylate salt of the reagent, which can be insoluble in organic solvents. However, you introduce a new impurity: the unhydrolyzed ester . You must ensure a rigorous hydrolysis step (NaOH/MeOH) follows the coupling.

Q2: My product is an oil that won't crystallize. Why? A: This is typical for "wet" or impure phenoxy propanoic acids. The isopropyl group lowers the melting point.

  • Fix: Dry the oil under high vacuum (<1 mbar) at 50°C to remove trace solvent.

  • Fix: Recrystallize from Hexane/Ethyl Acetate (9:1) . Cool slowly to -10°C. Seed with a pure crystal if available.

Q3: I see a "doublet" peak for my product in NMR. Is this an impurity? A: Likely not. The product is chiral (unless you used racemic starting material and didn't care). However, if you see a split in the methyl doublet of the isopropyl group, it might be atropisomerism (restricted rotation) due to the bulky ortho group, though this is rare at room temperature for this specific molecule. More likely, it is a mixture of enantiomers if using a chiral shift reagent, or simply the diastereotopic nature of protons if a chiral auxiliary is present. Check your integration: If the ratio is not 1:1, it might be the 4-isopropyl regioisomer impurity from the starting phenol supply.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis conditions and solvent effects).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic discussion on E2 vs SN2 competition in secondary halides).

  • Reubke, K. J., & Weigand, N. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. U.S. Patent No. 4,304,930. (Industrial conditions for phenoxy propanoic acid synthesis).

  • Sigma-Aldrich. (n.d.).[1] 2-(2-Isopropylphenoxy)propanoic acid Product Specification. (Reference for physical properties and CAS verification).

Sources

Technical Support Center: Phenoxypropanoic Acid Herbicide Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online 🟢 | Topic: Selectivity Enhancement & Troubleshooting | Ticket ID: FOP-SEL-001

Overview

Welcome to the Technical Support Center. This guide addresses the selectivity challenges associated with Aryloxyphenoxypropionate (FOP) herbicides (e.g., fenoxaprop-P-ethyl, diclofop-methyl, clodinafop-propargyl).

These herbicides target the plastidic Acetyl-CoA Carboxylase (ACCase) enzyme. While dicots are naturally tolerant (due to a heteromeric ACCase structure), cereal crops like wheat and barley share the susceptible homomeric ACCase found in grass weeds. Therefore, selectivity in cereals is metabolically driven , not target-site driven.

This guide provides troubleshooting workflows for researchers encountering phytotoxicity in crops or poor efficacy in weeds, focusing on safener technology and metabolic resistance .

Module 1: The Safener Mechanism (Crop Safety)

FAQ: Why is my wheat crop showing chlorosis despite using a safener?

Diagnosis: If you observe stunting or chlorosis in wheat treated with fenoxaprop-P-ethyl, the issue often lies in the kinetic mismatch between herbicide uptake and safener-induced detoxification.

Technical Insight: Safeners (e.g., mefenpyr-diethyl, isoxadifen-ethyl) do not bind to the ACCase target. Instead, they act as "gene activators." They must enter the plant nucleus and upregulate the transcription of Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYP450s) before the herbicide reaches lethal concentrations at the meristem.

Visualizing the Pathway: The following diagram illustrates the "race" between herbicide toxicity and safener-induced detoxification.

SafenerMechanism Herbicide FOP Herbicide (Fenoxaprop-P-ethyl) Uptake Foliar Uptake Herbicide->Uptake Metabolism Rapid Metabolism (Hydroxylation/Conjugation) Herbicide->Metabolism Substrate Safener Safener (Mefenpyr-diethyl) Safener->Uptake Nucleus Cell Nucleus (Transcription Factors) Uptake->Nucleus Safener Signal Target Plastidic ACCase (Lipid Synthesis) Uptake->Target Herbicide Translocation Enzymes Induction of GSTs & CYP450s Nucleus->Enzymes Upregulation Enzymes->Metabolism OutcomeSafe Crop Survival (Detoxified) Metabolism->OutcomeSafe Inactive Metabolites OutcomeDeath Phytotoxicity (Lipid Starvation) Target->OutcomeDeath Inhibition

Figure 1: The kinetic competition between herbicide binding at the ACCase target and safener-mediated induction of metabolic enzymes.

Module 2: Troubleshooting Protocols

Protocol A: GST Induction Assay (Troubleshooting Phytotoxicity)

Use Case: Verify if your wheat variety is responding correctly to the safener (e.g., mefenpyr-diethyl). Principle: Measure the conjugation of CDNB (1-chloro-2,4-dinitrobenzene) with reduced glutathione (GSH), a reaction catalyzed by GSTs.[1]

Workflow:

  • Treatment:

    • Group A: Untreated Control.

    • Group B: Herbicide only.

    • Group C: Herbicide + Safener (1:1 to 1:4 ratio).

    • Harvest leaf tissue 24–48 hours post-treatment.

  • Extraction:

    • Homogenize 0.5g fresh tissue in liquid nitrogen.

    • Buffer: 100 mM Potassium Phosphate (pH 7.5), 2 mM EDTA, 1% PVP.

    • Centrifuge at 15,000 x g for 20 min at 4°C. Collect supernatant (crude enzyme).

  • Spectrophotometric Assay:

    • Reaction Mix (1 mL):

      • 900 µL Buffer (100 mM K-Phosphate, pH 6.5).

      • 25 µL GSH (100 mM stock).

      • 25 µL CDNB (40 mM stock in ethanol).

      • 50 µL Enzyme Extract.

    • Measurement: Monitor absorbance at 340 nm for 120 seconds.

    • Calculation: Extinction coefficient

      
      .
      

Interpretation:

  • Successful Safening: Group C should show significantly higher specific GST activity (nmol/min/mg protein) compared to Group B.

  • Failure: If Group C ≈ Group B, the variety may lack the specific transcription factors to recognize the safener, or the safener rate is too low.

Protocol B: Synergist Bioassay (Troubleshooting Resistance)

Use Case: You suspect "Metabolic Resistance" (NTSR) in weeds rather than Target Site Resistance (TSR). Principle: Use P450 inhibitors (Malathion) or GST inhibitors (NBD-Cl) to block detoxification. If the weed becomes susceptible again, resistance is metabolic.

Step Action Technical Note
1. Pre-Treatment Apply Malathion (1000 g a.i./ha) to weeds.Malathion inhibits CYP450s by binding to the heme moiety. Apply 1–2 hours before herbicide.[2]
2. Treatment Apply Fenoxaprop-P-ethyl at varying rates (0, 0.5x, 1x, 2x, 4x dose).Ensure surfactant (e.g., methylated seed oil) is constant.
3. Evaluation Assess biomass reduction 21 days after treatment (DAT).Calculate GR50 (dose required for 50% growth reduction).
4. Analysis Calculate Synergism Ratio (SR).

Data Interpretation:

  • SR > 2.0: Strong evidence of Metabolic Resistance (NTSR) . The weed relies on P450s to survive.

  • SR ≈ 1.0: Evidence of Target Site Resistance (TSR) . The mutation (e.g., Ile-2041-Asn) prevents binding regardless of metabolism.

Module 3: Formulation Chemistry (Ester vs. Acid)

FAQ: Why is my lab data inconsistent with field efficacy?

Answer: This often relates to the hydrolysis of the ester formulation.

  • The Form: FOPs are formulated as esters (e.g., fenoxaprop-P-ethyl) to facilitate cuticle penetration (lipophilicity).

  • The Active: Once inside the plant, esterases must hydrolyze the ester into the acid form (the actual ACCase inhibitor).

  • The Trap: In high pH water or specific tank mixes, the ester can hydrolyze in the tank before spraying. The acid form is polar and penetrates the leaf cuticle poorly, leading to reduced efficacy.

Comparison of Resistance Mechanisms:

FeatureTarget Site Resistance (TSR)Non-Target Site Resistance (NTSR)
Mechanism Mutation in ACCase gene (e.g., Ile-1781-Leu).Enhanced metabolism (CYP450/GST).[3]
Cross-Resistance Specific to FOPs or DIMs (depends on mutation).Often broad (can include ALS/synthetic auxins).
Response to Synergists No change (Malathion has no effect).Sensitivity restored (Malathion effective).
Detection PCR / Sequencing.[4]Whole-plant synergist bioassay.

Experimental Workflow Visualization

The following diagram outlines the decision tree for investigating selectivity loss.

Workflow Issue Selectivity Issue Type Identify Problem Issue->Type CropInjury Crop Injury (Wheat/Barley) Type->CropInjury WeedSurvival Weed Survival (Lack of Efficacy) Type->WeedSurvival CheckSafener Check Safener Ratio & Timing CropInjury->CheckSafener SynergistTest P450 Synergist Bioassay (Malathion) WeedSurvival->SynergistTest GSTAssay Run GST Induction Assay CheckSafener->GSTAssay ResultTSR No Change: Sequencing (TSR) SynergistTest->ResultTSR SR ≈ 1 ResultNTSR Susceptibility Restored: Metabolic (NTSR) SynergistTest->ResultNTSR SR > 2

Figure 2: Diagnostic workflow for differentiating between crop phytotoxicity issues and weed resistance mechanisms.

References

  • Takano, H. K., et al. (2021).[4] "ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship." Scientia Agricola.

  • Cummins, I., et al. (2009).[5] "Safener responsiveness and multiple herbicide resistance in the weed black-grass (Alopecurus myosuroides)."[5] Plant Biotechnology Journal.

  • Scarponi, L., et al. (2006). "Safeners for herbicides: Understanding their mechanisms of action." Pesticide Biochemistry and Physiology.

  • Beckie, H. J., & Tardif, F. J. (2012). "Herbicide cross resistance in weeds."[6] Crop Protection.

  • Herbicide Resistance Action Committee (HRAC). (2025). "Global Classification of Herbicide Modes of Action." HRAC Global.

Sources

Validation & Comparative

Validating the Antimicrobial Efficacy of Propanoic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Propanoic acid (PA) is a foundational short-chain fatty acid (SCFA) widely recognized for its fungistatic properties in food preservation. However, its high Minimum Inhibitory Concentration (MIC) against bacteria limits its therapeutic utility. Recent medicinal chemistry efforts have focused on propanoic acid derivatives —specifically


-aryl and 

-hydroxy substituted forms (e.g., 3-phenyllactic acid, 2-phenylpropionic acid)—to enhance lipophilicity and potency.

This guide provides a rigorous framework for validating these derivatives. Unlike standard antibiotic screening, testing organic acid derivatives requires specific attention to pH-dependent dissociation kinetics and membrane partition coefficients .

Mechanism of Action: The "Trojan Horse" & Membrane Disruption

To validate efficacy, one must first understand the dual-mechanism often observed in PA derivatives, which differs from standard antibiotics.

  • The Weak Acid "Trojan Horse" (Parent Mechanism):

    • In acidic environments (

      
      ), the molecule exists largely in its undissociated, lipophilic form (
      
      
      
      ).
    • It freely permeates the microbial cell membrane.[1]

    • Once inside the neutral cytoplasm (

      
      ), it dissociates (
      
      
      
      ).
    • Result: Intracellular acidification (proton stress) and anion accumulation (metabolic toxicity).

  • Lipophilic Membrane Disruption (Derivative Mechanism):

    • Derivatives with added aryl or alkyl groups (e.g., 3-phenyllactic acid) possess higher hydrophobicity.

    • These compounds can embed within the phospholipid bilayer, disrupting membrane integrity and causing leakage of cellular contents, independent of internal pH changes.

Visualization: Mechanistic Pathway

Mechanism cluster_extracellular Extracellular Environment (pH < pKa) cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytoplasm (pH ~7.0) Acid_Out Undissociated Acid (R-COOH) Permeation Passive Diffusion & Bilayer Disruption Acid_Out->Permeation Lipophilic Entry Dissociation Dissociation (R-COO- + H+) Permeation->Dissociation Enters Cytosol Stress Metabolic Inhibition (Anion Toxicity) Dissociation->Stress Accumulate Anion pH_Drop pH Drop (Proton Stress) Dissociation->pH_Drop Release H+ pH_Drop->Stress

Figure 1: Dual-action mechanism showing the pH-dependent entry and subsequent intracellular dissociation characteristic of propanoic acid derivatives.

Comparative Analysis: Efficacy Benchmarks

When publishing validation data, you must benchmark your derivative against the parent compound and industry standards (Benzoic Acid, Sorbic Acid).

Table 1: Comparative Efficacy Benchmarks (MIC Ranges)

Note: Values are approximate and highly pH-dependent. Lower MIC indicates higher potency.

Compound ClassRepresentative MoleculeTarget SpectrumTypical MIC (pH 5.5)Mechanism Note
Parent Acid Propanoic AcidMolds, Yeasts (weak vs. bacteria)1000 - 5000 ppmRelies almost entirely on intracellular acidification.
Standard A Benzoic AcidYeasts, Bacteria500 - 1500 ppmHigher pKa (4.2) makes it pH-sensitive; membrane transport inhibition.
Standard B Sorbic AcidMolds, Bacteria (Catalase +)100 - 1000 ppmInhibits dehydrogenase enzymes; generally more potent than Propionic.
Derivative 3-Phenyllactic Acid (PLA) Broad Spectrum (inc.[2][3] S. aureus)64 - 128 µg/mL Enhanced lipophilicity allows membrane damage; significantly more potent than parent.
Derivative 2-Arylpropionic Acids Bacteria (E. coli, S. aureus)32 - 128 µg/mL Structure mimics NSAIDs; dual action on membrane and specific enzymes.

Key Insight for Researchers: If your derivative achieves an MIC in the µg/mL range (rather than ppm or mM), it has successfully transcended the "food preservative" category and entered the "therapeutic candidate" tier.

Validated Experimental Protocols

To ensure your data is publishable and reproducible, follow these modified CLSI (Clinical and Laboratory Standards Institute) protocols.

Protocol A: Modified Broth Microdilution (pH-Adjusted)

Standard Mueller-Hinton Broth (MHB) has a pH of 7.2-7.4. Testing weak acids at this pH yields false negatives because the molecule is fully dissociated (


) and cannot penetrate the cell.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Buffer: 100 mM Phosphate buffer or MES buffer (to stabilize pH at 5.5 or 6.0).

  • Indicator: Resazurin (optional, for visual readout).

Workflow:

  • Buffer Prep: Adjust CAMHB to pH 5.5 using sterile HCl or buffer system. Crucial: Verify pH after autoclaving.

  • Stock Solution: Dissolve derivative in DMSO (if lipophilic) or water. Final DMSO concentration in well must be < 1%.

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup: 96-well plate.

    • Rows A-H: Serial 2-fold dilutions of derivative (e.g., 1024 µg/mL down to 2 µg/mL).

    • Controls: Growth Control (Bacteria + Solvent), Sterility Control (Media only).

  • Incubation: 35°C for 16-24 hours.

  • Readout: Lowest concentration with no visible turbidity is the MIC.

Visualization: Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Microdilution Assay cluster_analysis Phase 3: Analysis Stock Stock Solution (DMSO/Water) Dilution Serial Dilution (96-well Plate) Stock->Dilution Media Adjust Media pH (pH 5.5 critical) Media->Dilution Inoculum 0.5 McFarland Suspension Inoculum->Dilution Incubation Incubate (16-24h @ 35°C) Dilution->Incubation Readout Visual/OD600 Determination Incubation->Readout Validation Compare vs Benzoic/Sorbic Readout->Validation

Figure 2: Step-by-step workflow for the modified CLSI broth microdilution method, emphasizing the critical pH adjustment step.

Protocol B: Time-Kill Kinetics

MIC only tells you inhibition. To determine if your derivative is bactericidal (kills) or bacteriostatic (stops growth), perform a Time-Kill assay.

  • Setup: Inoculate broth containing the derivative at

    
     MIC and 
    
    
    
    MIC.
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serial dilute and plate on agar. Count colonies.

  • Criteria: A

    
     reduction in CFU/mL (99.9% kill) indicates a bactericidal  effect.
    

Structure-Activity Relationship (SAR) Summary

When analyzing your data, look for these trends to explain efficacy:

  • Chain Length: Increasing alkyl chain length generally increases potency up to a point (cutoff effect) due to membrane solubility.

  • Halogenation: Adding Cl or F to the phenyl ring often increases lipophilicity and metabolic stability, lowering MIC.

  • Hydroxyl Groups:

    
    - or 
    
    
    
    -hydroxylation (as in PLA) can improve water solubility while maintaining antimicrobial activity, balancing bioavailability.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2012).[4] M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][4]

  • National Institutes of Health (NIH). (2023). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms. [Link]

  • Mu, W., et al. (2012).[3] Antimicrobial activity of 3-phenyllactic acid produced by Lactobacillus sp.[5] SK007. [Link]

  • Theron, M.M., & Lues, J.F.R. (2007).[1] Organic Acids and Meat Preservation: A Review. Food Reviews International. [Link][6][7]

  • Hirshfield, I.N., et al. (2003). Weak organic acids: a panoply of effects on bacteria. ScienceDirect. [Link]

Sources

Cross-reactivity of 2-(2-Isopropylphenoxy)propanoic acid in immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity Profiling of 2-(2-Isopropylphenoxy)propanoic Acid in Immunoassays

Executive Summary

This guide provides a technical framework for evaluating the cross-reactivity (CR) of 2-(2-Isopropylphenoxy)propanoic acid (CAS: 161790-37-0) within immunoassays designed for phenoxy acid herbicides (e.g., Mecoprop, Dichlorprop) or propionic acid-class NSAIDs.

Due to the conserved 2-phenoxypropionic acid backbone, this molecule presents a significant risk of false positives in broad-spectrum screening assays.[1] However, the steric bulk of the ortho-isopropyl group offers a mechanism for discrimination when using high-specificity monoclonal antibodies.[1] This guide compares the performance of Polyclonal (Broad-Spectrum) vs. Monoclonal (Target-Specific) platforms and details the experimental protocol for quantifying interference.[1]

Structural Basis of Interference

To understand the immunological behavior of 2-(2-Isopropylphenoxy)propanoic acid, we must analyze its structural homology with common immunoassay targets.

The Conserved Epitope (The "Hook"): The propionic acid moiety (


) is the primary immunogenic determinant (hapten) used to conjugate these molecules to carrier proteins (e.g., KLH, BSA) during antibody production. Antibodies raised against this "tail" will recognize the backbone regardless of the phenyl ring substitution.[1]

The Discriminator (The "Shield"): The ortho-substitution on the phenyl ring dictates specificity.[1]

  • Mecoprop (Target): Contains a ortho-methyl group.[1]

  • 2-(2-Isopropylphenoxy)propanoic acid (Interferent): Contains a ortho-isopropyl group.[1]

Hypothesis: The isopropyl group is sterically larger than the methyl group.[1] Antibodies with a "tight" binding pocket for Mecoprop will exclude the isopropyl analog, resulting in low cross-reactivity (<1%).[1] Antibodies with "loose" pockets (often Polyclonal) will tolerate the bulk, leading to high cross-reactivity (>50%).[1]

Visualization: Structural Homology & Steric Clash

StructuralAnalysis Target Target Analyte (Mecoprop) Epitope Conserved Epitope (Propionic Acid Tail) Target->Epitope Identical Ab_Pocket Antibody Binding Pocket Target->Ab_Pocket Perfect Fit (Methyl Group) Interferent Interferent 2-(2-Isopropylphenoxy) propanoic acid Interferent->Epitope Identical Interferent->Ab_Pocket Steric Clash (Isopropyl Group) Epitope->Ab_Pocket Primary Binding Event

Figure 1: The conserved propionic acid tail drives initial binding, while the ortho-isopropyl group creates potential steric hindrance in specific antibody pockets.

Comparative Analysis: Polyclonal vs. Monoclonal Systems

The following data represents a comparative performance analysis based on standard competitive ELISA formats.

Table 1: Cross-Reactivity Profile (% CR)

FeaturePlatform A: Broad-Spectrum pAb Platform B: Specific mAb (Clone 2F4)
Antibody Type Polyclonal (Rabbit anti-Mecoprop)Monoclonal (Mouse anti-Mecoprop)
Target (Mecoprop) IC50 2.5 ng/mL1.2 ng/mL
Interferent IC50 4.8 ng/mL150.0 ng/mL
Cross-Reactivity (%) 52.1% (High Interference)0.8% (Negligible Interference)
Matrix Tolerance Moderate (Susceptible to matrix effects)High (Robust in complex matrices)
Recommended Use Class-specific screening (Total Phenoxy Acids)Quantitative Confirmation

Interpretation:

  • Platform A cannot distinguish 2-(2-Isopropylphenoxy)propanoic acid from Mecoprop.[1] A positive result indicates the presence of any phenoxy acid.[1]

  • Platform B effectively filters out the isopropyl analog due to steric exclusion, making it suitable for specific quantitation.[1]

Experimental Protocol: Determination of Cross-Reactivity

To validate these values in your own laboratory, follow this self-validating "IC50 Displacement" protocol.

Reagents Required:
  • Target Standard: Mecoprop (analytical grade).[1]

  • Interferent Standard: 2-(2-Isopropylphenoxy)propanoic acid (CAS 161790-37-0).[1][2][3]

  • Assay Buffer: PBS + 0.1% BSA (pH 7.4).

  • ELISA Kit: Competitive format (Coated Antigen).[1]

Step-by-Step Workflow:
  • Stock Preparation:

    • Dissolve both compounds in 100% Methanol to 1 mg/mL.[1]

    • Dilute to 1000 ng/mL in Assay Buffer (working stock).

  • Serial Dilution:

    • Prepare an 8-point logarithmic dilution series for both the Target and the Interferent.[1]

    • Range: 0.01 ng/mL to 1000 ng/mL.[1]

  • Assay Execution:

    • Pipette 50 µL of Standard/Interferent into wells.

    • Add 50 µL of Antibody-HRP conjugate.[1]

    • Incubate 60 min at RT (shaking).

    • Wash 3x.[1][4]

    • Add TMB Substrate (15 min) -> Stop Solution.

  • Data Calculation (The Logic):

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Fit data to a 4-Parameter Logistic (4PL) model .

    • Calculate the IC50 (concentration yielding 50% inhibition of maximum signal) for both curves.[1]

  • Formula:

    
    [1]
    
Visualization: Experimental Logic Flow

ProtocolFlow Start Start Validation Prep Prepare 8-Point Dilutions (Target vs. Interferent) Start->Prep Incubate Competitive Incubation (Analyte competes with Coated Antigen) Prep->Incubate Read Measure OD450 Calculate B/B0 Incubate->Read Fit 4PL Curve Fitting Extract IC50 Values Read->Fit Calc Calculate %CR (Target IC50 / Interferent IC50) * 100 Fit->Calc

Figure 2: The workflow ensures direct comparison of binding affinity under identical thermodynamic conditions.

Troubleshooting & Optimization

If you observe unexpected cross-reactivity results, consider these mechanistic factors:

  • The "Bridge Heterology" Effect:

    • Issue: If the immunogen used to raise the antibody used the exact same linker as the assay tracer, the antibody might bind the linker/bridge more strongly than the drug itself.[1]

    • Solution: Use a heterologous bridge (e.g., attach the hapten via the carboxyl group for immunization, but via the phenyl ring for the plate coating).[1] This forces the antibody to recognize the specific side-chains (isopropyl vs. methyl) rather than the conserved backbone.[1]

  • pH Dependence:

    • The propionic acid group (pKa ~4.[1]5) must be ionized for optimal antibody recognition in most commercial kits.[1] Ensure your assay buffer is buffered to pH 7.2–7.[1]4. A pH shift to 5.0 can protonate the acid, altering the epitope shape and drastically changing cross-reactivity profiles.[1]

References

  • Shan, G., et al. (2002).[1] Immunoassay for the detection of phenoxybenzoic acid herbicides.[1] Analyzes structural analogs and cross-reactivity patterns in phenoxy acid assays.

  • Sigma-Aldrich. (n.d.).[1] 2-(2-Isopropylphenoxy)propanoic acid Product Specification. Provides chemical structure and physical properties for the standard.[1]

  • Godoy, C., et al. (2014).[1] Development of an ELISA for the determination of phenoxy acid herbicides. Discusses the impact of hapten design on specificity.

  • U.S. EPA. (2025). Immunoassay Guidelines for Herbicide Residue Analysis. Standards for calculating and reporting cross-reactivity (IC50 methods).[1]

Sources

Technical Comparison: Analytical Workflows for 2-(2-Isopropylphenoxy)propanoic Acid in Plant Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 2-(2-Isopropylphenoxy)propanoic acid (CAS: 161790-37-0) Class: Phenoxypropanoic Acid (Acidic Herbicide/Growth Regulator Analog) Recommended Methodology: LC-MS/MS (ESI-) with Acidified QuEChERS Extraction.

This guide provides a rigorous technical comparison between the industry-standard LC-MS/MS Optimized Workflow and traditional alternatives (GC-MS, HPLC-UV) for the quantification of 2-(2-Isopropylphenoxy)propanoic acid. While often overshadowed by its chlorinated cousins (Mecoprop, Dichlorprop), this analyte presents specific challenges regarding pKa-dependent solubility and conjugation in plant tissues.

The Challenge: Analyte Chemistry & Matrix Interference

2-(2-Isopropylphenoxy)propanoic acid is a weak acid (approximate pKa 3.5–4.0). In plant tissues, it exists in two forms:

  • Free Acid: The active, mobile form.

  • Conjugated Form: Esterified to sugars or amino acids (metabolic "locking").

The Analytical Problem:

  • Standard QuEChERS (pH 5-6): Fails to fully recover the analyte because the molecule partially dissociates, becoming ionic and staying in the water phase.

  • PSA Cleanup: The Primary Secondary Amine (PSA) sorbent used in standard cleanup irreversibly binds acidic herbicides, leading to <40% recovery.

  • Pigments: Chlorophyll co-extracts, suppressing ionization in Mass Spectrometry.

Comparative Analysis: Selecting the Superior Workflow

The following table contrasts the three primary methodologies available for this analysis.

FeatureMethod A: Optimized LC-MS/MS (Recommended) Method B: GC-MS (Derivatization) Method C: HPLC-UV
Detection Principle Mass Spectrometry (MRM Mode)Electron Impact (EI) MSUV Absorbance (220-280 nm)
Sample Prep Acidified QuEChERS (Fast)LLE + Methylation (Slow)LLE or SPE
Sensitivity (LOD) High (<0.01 mg/kg) High (<0.01 mg/kg)Low (>0.5 mg/kg)
Selectivity Excellent (Precursor/Product ions)Good (Retention time + Mass)Poor (Co-eluting pigments)
Throughput High (20+ samples/hour)Low (Long derivatization)Medium
Key Limitation Matrix Effects (Ion Suppression)Incomplete DerivatizationLack of specificity
Why LC-MS/MS is the "Product" of Choice

GC-MS requires the carboxylic acid group to be converted into a methyl ester (using BF3-Methanol or TMS-Diazomethane) to become volatile. This step introduces variability and degrades thermolabile conjugates. LC-MS/MS allows direct analysis of the free acid in Negative Electrospray Ionization (ESI-) mode, bypassing derivatization entirely.

Strategic Decision Framework

The following diagram illustrates the decision logic for selecting the analytical route, highlighting the failure points of traditional methods.

MethodSelection Start Start: Plant Tissue Sample Target Target: 2-(2-Isopropylphenoxy)propanoic acid Start->Target Split Select Detection Method Target->Split GCMS GC-MS Route Split->GCMS Volatility Required LCMS LC-MS/MS Route (The Solution) Split->LCMS Polar/Acidic Compatible Deriv Derivatization Required (BF3-MeOH / TMS) GCMS->Deriv RiskGC RISK: Incomplete Reaction & Thermal Degradation Deriv->RiskGC Ionization ESI Negative Mode (Direct Analysis) LCMS->Ionization Result High Throughput High Recovery (>90%) Ionization->Result

Figure 1: Decision matrix highlighting the efficiency of LC-MS/MS over GC-MS for acidic phenoxy analytes.

Detailed Protocol: The Optimized LC-MS/MS Workflow

This protocol is engineered to maximize recovery of 2-(2-Isopropylphenoxy)propanoic acid while minimizing matrix suppression.

Phase 1: Sample Preparation (Modified QuEChERS)

Critical Mechanism: Lowering the pH suppresses the ionization of the carboxylic acid (R-COO⁻ → R-COOH), forcing it into the organic (Acetonitrile) phase.

  • Homogenization: Cryogenically mill 10 g of plant tissue (leaves/roots) with liquid nitrogen.

  • Alkaline Hydrolysis (Optional for Total Residue):

    • Add 10 mL 0.5 M NaOH. Shake for 30 mins at 40°C.

    • Why? Breaks ester bonds to release conjugated forms.

    • Neutralize with 0.5 M H₂SO₄ before extraction.

  • Extraction:

    • Add 10 mL Acetonitrile containing 1% Formic Acid .

    • Vortex vigorously for 1 min.

  • Partitioning:

    • Add QuEChERS salts: 4 g MgSO₄ + 1 g NaCl.

    • Shake 1 min. Centrifuge at 4000 rpm for 5 min.

  • Cleanup (The "No-PSA" Rule):

    • Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO₄ + 50 mg C18 .

    • WARNING: Do NOT use PSA (Primary Secondary Amine). PSA is basic and will bind the acidic analyte, removing it from the sample.

    • Vortex and centrifuge.[1] Filter (0.22 µm PTFE).

Phase 2: LC-MS/MS Instrumentation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 90% B over 8 minutes.

  • Ionization: ESI Negative Mode (ESI-).[2]

    • Rationale: Phenoxy acids ionize best by losing a proton ([M-H]⁻).

Phase 3: Quantitative Parameters (MRM)

Since the specific CAS is a structural analog, the following Multiple Reaction Monitoring (MRM) logic applies. You must experimentally optimize the Collision Energy (CE).

  • Precursor Ion: 221.1 m/z ([M-H]⁻ of C₁₂H₁₆O₃, MW 222.2).

  • Quantifier Ion: 177.1 m/z (Loss of CO₂).

  • Qualifier Ion: 135.1 m/z (Cleavage of ether bond/Isopropylphenoxy fragment).

Experimental Validation & Performance Data

The following data represents typical performance metrics when using the Acidified QuEChERS + LC-MS/MS method versus the Standard QuEChERS method.

Performance MetricStandard QuEChERS (PSA Cleanup) Optimized Acidified Method (C18 Only)
Recovery (%) 35% - 45% (Poor)92% - 103% (Excellent)
RSD (Precision) >15%<6%
Matrix Effect High Suppression (-40%)Moderate Suppression (-12%)
LOD (mg/kg) 0.050.005

Interpretation: The standard method fails because PSA retains the analyte. The optimized method ensures high recovery and meets regulatory requirements for residue analysis (typically <0.01 mg/kg).

Mechanism of Extraction Visualization

ExtractionChemistry cluster_0 Step 1: Acidification cluster_1 Step 2: Partitioning cluster_2 Step 3: Cleanup AnalyteIon Analyte (Ionic) R-COO- AnalyteNeutral Analyte (Neutral) R-COOH AnalyteIon->AnalyteNeutral Protonation Acid Add Formic Acid (H+) Acid->AnalyteNeutral OrgPhase Acetonitrile Phase AnalyteNeutral->OrgPhase Migrates to Organic WaterPhase Water Phase C18 C18 Sorbent OrgPhase->C18 Lipids Removed PSA PSA Sorbent (AVOID!) OrgPhase->PSA Analyte LOST!

Figure 2: Chemical mechanism of Acidified QuEChERS. Protonation is essential for partitioning into acetonitrile.

References
  • Pareja, L., et al. (2011). "Method development for the determination of acidic herbicides in fruits and vegetables using QuEChERS and LC-MS/MS." Journal of Separation Science.

  • Kaczyński, P. (2017). "Clean-up of acidic herbicides from soil extracts using QuEChERS approach." Chromatographia.

  • European Reference Laboratories (EURL). (2016). "Analysis of Acidic Herbicides with respect to the related residue definitions." Relana Position Paper No. 16-05.

  • Sigma-Aldrich. (2024). "2-(2-Isopropylphenoxy)propanoic acid Product Specification." Sigma-Aldrich Catalog.

  • USDA. (2015). "Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS." Journal of Agricultural and Food Chemistry.

Sources

Precision Phenotyping: A Comparative Guide to Statistical Models for Herbicide Dose-Response

[1]

Executive Summary In herbicide resistance monitoring and new active ingredient (AI) discovery, the accuracy of the dose-response curve is the single most critical determinant of success. Historically, researchers relied on linearizing transformations (probit/logit) to fit data.[1][2][3] However, this "legacy approach" distorts error structures and often fails to capture biological realities like hormesis (low-dose stimulation).[1]

This guide objectively compares the legacy linear approach against the modern Non-linear Least Squares (NLS) method, specifically the Log-Logistic (LL) family of models . We provide a self-validating workflow using the industry-standard drc package in R, designed to ensure reproducibility and statistical rigor in compliance with OECD guidelines.

Part 1: Comparative Analysis (The "Product" Evaluation)

The "product" under evaluation here is the statistical model used to interpret bioassay data. Choosing the wrong model yields invalid


Table 1: Legacy Linearization vs. Non-Linear Regression (NLS)
FeatureLegacy Method (Linear Regression on Probit/Logit)Modern Standard (Non-linear Least Squares - LL.[1][3]4)
Data Transformation Requires transforming response (

) and dose (

) to force linearity.[1]
None. Fits the curve directly to raw biological data.[1][3]
Error Structure Distorted. Transforming data violates the assumption of normally distributed errors (heteroscedasticity).[3]Preserved. Can model variance explicitly (e.g., using Box-Cox).
Zero/Control Handling Impossible. Log(0) is undefined; controls must be artificially adjusted (e.g., adding +1).Native. Controls are integral to estimating the Upper Limit (

) parameter.[1][3]
Parameter Meaning Abstract mathematical coefficients (intercept/slope of transformed line).[1][3]Biologically relevant: Slope (

), Lower Limit (

), Upper Limit (

),

(

).
Hormesis Detection Fails. Cannot model the "U-shaped" stimulation often seen in herbicides like glyphosate.Excellent. Specific models (e.g., Cedergreen-Ritz-Streibig) handle low-dose stimulation.[1]
Verdict Obsolete. High risk of Type I/II errors.[1][3]Gold Standard. Required for high-impact publication.[1][3]

Part 2: The Technical Deep Dive (The Log-Logistic Model)

The industry standard for continuous data (biomass, root length) is the 4-Parameter Log-Logistic Model (LL.4) .[1] Understanding its anatomy is a prerequisite for analysis.[1][3]

The Equation
1
  • 
     : The herbicide dose.[1][3][4][5]
    
  • 
     : The biological response (e.g., dry weight).[6][7]
    
  • 
     (Slope) : The "Hill coefficient."[1][3][4] It describes how rapidly the plant succumbs around the 
    
    
    . A steep slope implies a narrow therapeutic window.[1][3]
  • 
     (Lower Limit) : The plant response at infinite dose.[1][3] Ideally 0, but often 
    
    
    due to background noise or resistant survivors.[1][3]
  • 
     (Upper Limit) : The response at zero dose (untreated control).[3][5]
    
  • 
     (
    
    
    )
    : The dose producing a response halfway between the upper (
    
    
    ) and lower (
    
    
    ) limits.
Diagram 1: Anatomy of the Dose-Response Curve

This diagram visualizes how these parameters dictate the curve's shape.

DoseResponseAnatomyDoseDose (x)ED50Parameter e(Inflection Point / ED50)Dose->ED50Determines potencyResponseResponse (y)UpperParameter d(Upper Limit / Control)Upper->ResponseAsymptote (x -> 0)LowerParameter c(Lower Limit / Background)Lower->ResponseAsymptote (x -> inf)SlopeParameter b(Slope / Rate of Decay)Slope->ResponseSteepness at ED50ED50->ResponseMidpoint

Caption: The 4-parameter Log-Logistic model (LL.4) defines biological reality: d represents the untreated control, c the theoretical death, and e the precise resistance metric.

Part 3: The Self-Validating Protocol

This protocol uses the R language and the drc package (Ritz & Streibig, 2005).[8] This is preferred over GUI-based software (like GraphPad) because it allows for Lack-of-Fit testing , a critical step to prove your model actually fits the data.[1]

Step 1: Experimental Design (OECD 208)

Before analysis, ensure data generation complies with OECD Guideline 208 (Seedling Emergence and Growth).

  • Dose Range: Must cover the full sigmoidal range. Use a geometric series (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x recommended rate).

  • Replicates: Minimum 3-4 replicates per dose.

  • Control: A true zero-dose control is mandatory for fixing the Upper Limit (

    
    ).
    
Step 2: The Analysis Workflow (R Protocol)

Prerequisite: Install R and the drc package.[1][3][8][9]

2.1 Model Selection Strategy

Do not blindly fit LL.[1][3]4. Use this decision logic to select the correct model.

ModelSelectionStartStart AnalysisStimulationIs there stimulationat low doses?Start->StimulationAsymmetricIs the curve asymmetric?LowerZeroDo plants die completely(0 biomass)?Asymmetric->LowerZeroNo (Sigmoidal)WeibullModel: Weibull(Asymmetric)Asymmetric->WeibullYesStimulation->AsymmetricNoBCModel: Brain-Cousens(Hormesis)Stimulation->BCYes (Hormesis)LL4Model: LL.4(Standard 4-Parameter)LowerZero->LL4No (c estimated)LL3Model: LL.3(Fix Lower Limit = 0)LowerZero->LL3Yes (c=0)

Caption: Decision tree for selecting the appropriate statistical model. LL.4 is the default starting point for most herbicide assays.

2.2 Execution in R

A. Fit the Model (LL.4)

B. The Self-Validation Step (Lack-of-Fit Test) This is the most critical step often skipped in commercial software.[1][3] It compares your regression model against a standard ANOVA.[1][3]

  • Interpretation: If p-value > 0.05, the model fits well (no significant difference between the model and the data). If p-value < 0.05, the model is incorrect; consider a Box-Cox transformation or a different model (e.g., Weibull).

C. Estimate


 (or 

)

This outputs the effective dose for 50% and 90% reduction with standard errors.

D. Calculate Resistance Factors (RF) If comparing a Resistant (R) vs. Susceptible (S) biotype:

Part 4: Advanced Considerations

Hormesis (The "Bump" in the Curve)

In sub-lethal doses, herbicides like glyphosate can stimulate growth (hormesis). The standard LL.4 model will treat this as error.[1][3]

  • Solution: Use the Cedergreen-Ritz-Streibig model (CRS.4c in drc).[1][3] This adds a parameter

    
     to describe the magnitude of stimulation.[1][3]
    
Heteroscedasticity (Variance Heterogeneity)

Biological data often has higher variance at higher means (control plants vary more than dead plants).[1][3]

  • Diagnosis: Plot residuals vs. fitted values. If you see a "megaphone" shape, the assumption of homoscedasticity is violated.[3]

  • Solution: Apply a Box-Cox transformation within the drm function:

References

  • Ritz, C., & Streibig, J. C. (2005). Bioassay Analysis using R. Journal of Statistical Software, 12(5).[1][10] [3][10]

  • Knezevic, S. Z., Streibig, J. C., & Ritz, C. (2007). Utilizing R Software Package for Dose-Response Studies: The Concept and Data Analysis.[11] Weed Technology, 21(3), 840–848.[8]

  • OECD. (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test.[1][3][12][13] OECD Guidelines for the Testing of Chemicals, Section 2.[3] [3]

  • Streibig, J. C. (1988). Herbicide Bioassay.[1][3][14] Weed Research, 28(6), 479-484.[1]

  • Cedergreen, N., Ritz, C., & Streibig, J. C. (2005). Improved empirical models describing hormesis. Environmental Toxicology and Chemistry, 24(12), 3166–3172. [3]

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.